6-Morpholinopyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-morpholin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSPTCBHTWXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199994 | |
| Record name | 6-(Morpholino)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52023-68-4 | |
| Record name | 6-Morpholinopyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52023-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Morpholino)pyridin-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052023684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Morpholino)pyridin-3-amine | |
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| Record name | 6-(morpholino)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-(MORPHOLINO)PYRIDIN-3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB19HWM93G | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 6-Morpholinopyridin-3-amine: A Privileged Scaffold in Modern Drug Discovery
For Immediate Release
Shanghai, China – January 6, 2026 – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on 6-Morpholinopyridin-3-amine. It provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its significant role as a building block in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases.
Core Compound Identification
This compound , a key heterocyclic intermediate, is recognized for its versatile applications in medicinal chemistry. Its fundamental identifiers are crucial for accurate sourcing and regulatory compliance.
| Identifier | Value | Source(s) |
| CAS Number | 52023-68-4 | [1] |
| IUPAC Name | 6-morpholin-4-ylpyridin-3-amine | [2] |
| Molecular Formula | C₉H₁₃N₃O | [1][2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Synonyms | 6-(4-morpholinyl)-3-pyridinylamine, 3-Amino-6-morpholinopyridine, 5-Amino-2-morpholinopyridine | [1][2] |
The Morpholine Moiety: A "Privileged" Element in Drug Design
The morpholine ring within the structure of this compound is not a mere structural component; it is a "privileged" pharmacophore in medicinal chemistry.[3][4] Its inclusion in drug candidates is a deliberate choice driven by its ability to impart favorable physicochemical and pharmacokinetic properties.
Causality Behind Its Utility:
-
Improved Physicochemical Properties: The morpholine moiety, with its ether oxygen and basic nitrogen, strikes a balance between lipophilicity and hydrophilicity. This influences solubility, a critical factor for drug formulation and absorption.[5]
-
Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and a more predictable pharmacokinetic profile.[3]
-
Key Molecular Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with biological targets such as the hinge region of kinases. This has been a pivotal factor in the design of potent and selective enzyme inhibitors.[6]
-
Blood-Brain Barrier Permeability: In the context of central nervous system (CNS) drug discovery, the morpholine scaffold has been shown to improve a compound's ability to cross the blood-brain barrier, a significant hurdle in treating neurological disorders.[5]
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through modern palladium-catalyzed cross-coupling reactions, which offer high efficiency and broad functional group tolerance. The Buchwald-Hartwig amination is a particularly effective method.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
This protocol describes a reliable method for the synthesis of this compound from a commercially available starting material, 2-bromo-5-aminopyridine and morpholine. The choice of a palladium catalyst with an appropriate phosphine ligand is critical for achieving high yields.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-aminopyridine (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium source such as Pd(OAc)₂ (0.02 equiv.), and a phosphine ligand like (±)-BINAP (0.035 equiv.).[7]
-
Solvent and Reagent Addition: Add anhydrous toluene as the solvent, followed by the addition of morpholine (1.2 equiv.).
-
Reaction Conditions: The reaction mixture is then heated to 80-110 °C with vigorous stirring.[7][8]
-
Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[8]
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Rationale for Protocol Choices:
-
Palladium Catalyst and Ligand: The choice of a palladium catalyst in combination with a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile for the coupling reaction.[10]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation and ensure high yields.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following are expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the morpholine ring. The aromatic protons will likely appear as doublets and a doublet of doublets in the downfield region (δ 6.0-8.0 ppm). The morpholine protons will appear as two distinct triplets in the upfield region (δ 3.0-4.0 ppm), corresponding to the protons adjacent to the nitrogen and oxygen atoms. The amine (-NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the six unique carbon atoms of the pyridine ring and the two unique carbon environments in the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 179. The fragmentation pattern would likely involve the cleavage of the morpholine ring, leading to characteristic daughter ions.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
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N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the morpholine ring and above 3000 cm⁻¹ for the aromatic C-H bonds.
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C=C and C=N stretching: Peaks in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-O stretching: A strong band around 1115 cm⁻¹ for the ether linkage in the morpholine ring.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of targeted therapies, most notably in oncology and increasingly in the field of neurodegenerative diseases.
Oncology: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Derivatives of this compound have been instrumental in the development of dual PI3K/mTOR inhibitors.[6][11] The morpholine moiety often forms a key hydrogen bond with the hinge region of the kinase domain, while the aminopyridine core serves as a scaffold for further modifications to enhance potency and selectivity.[6]
Neurodegenerative Diseases
The morpholine scaffold is also gaining prominence in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13] Its ability to improve blood-brain barrier penetration is a significant advantage.[5] Research is ongoing to develop morpholine-containing compounds that can modulate key enzymes and receptors implicated in these conditions, such as cholinesterases and monoamine oxidases.[12][13]
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to handle all chemical compounds with the utmost care. While a specific safety data sheet (SDS) for this compound may not be universally available, a conservative approach based on the known hazards of related aminopyridine and morpholine derivatives is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, additional protective clothing may be necessary.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the attending physician with the compound's identity.
Conclusion
This compound is a compound of significant interest in modern medicinal chemistry. Its "privileged" morpholine scaffold provides a unique combination of properties that are highly advantageous for drug design. Its synthetic accessibility via robust methods like the Buchwald-Hartwig amination, coupled with its utility in constructing potent inhibitors of key signaling pathways, ensures its continued relevance in the development of novel therapeutics for a range of diseases. This guide provides a solid foundation for researchers to understand and effectively utilize this valuable chemical entity in their drug discovery endeavors.
References
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PubChem. 6-(Morpholino)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]
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Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available from: [Link]
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Martinez, C. D., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 166, 01001. Available from: [Link]
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Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736–2757. Available from: [Link]
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Wikipedia contributors. (2023, December 19). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]
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Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Available from: [Link]
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LoRusso, P. M. (2016). Targeting the PI3-kinase/Akt/mTOR Signaling Pathway. Annals of Oncology, 27(suppl_5), v1-v2. Available from: [Link]
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QIAGEN. PI3K/AKT/mTOR signaling. Available from: [Link]
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Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]
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Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. Available from: [Link]
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University of Porto. (2010). Appendix I: NMR Data. Available from: [Link]
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Zhang, H., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available from: [Link]
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Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7538. Available from: [Link]
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Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137351. Available from: [Link]
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Nolan, S. P., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 27(24), 6586–6591. Available from: [Link]
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Li, J., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 864945. Available from: [Link]
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Wang, X., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available from: [Link]
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Kumar, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137351. Available from: [Link]
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Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382. Available from: [Link]
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biological activity of 6-Morpholinopyridin-3-amine
An In-Depth Technical Guide to the Biological Activity of 6-Morpholinopyridin-3-amine
Authored by a Senior Application Scientist
Abstract
The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its advantageous physicochemical properties, combined with its synthetic tractability, have established it as a versatile building block for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a primary focus on their role as kinase inhibitors. We will delve into the mechanistic underpinnings of their action, provide detailed, field-proven experimental protocols for their evaluation, and present key data to inform future research and development endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.
Introduction: The this compound Core
The structure of this compound features a pyridine ring substituted with a morpholine group at the 6-position and an amine group at the 3-position. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The aminopyridine portion of the molecule is a well-established pharmacophore known to interact with the hinge region of the ATP-binding pocket of many kinases, making this scaffold particularly valuable for the development of kinase inhibitors.[2] This unique combination of functional groups provides a robust platform for generating diverse chemical libraries with a wide range of biological activities.
Derivatives of this core structure have been investigated for their therapeutic potential in several disease areas, including oncology, inflammation, and neurodegenerative disorders.[1][3] The primary focus of research has been on their ability to inhibit key signaling pathways that are often dysregulated in these conditions.
Key Biological Activities and Mechanisms of Action
The biological activities of this compound derivatives are diverse, reflecting the versatility of the core scaffold. The most extensively studied activities are detailed below.
Kinase Inhibition: Targeting Oncogenic Signaling
The most prominent biological activity associated with the this compound scaffold is the inhibition of protein kinases, particularly those in the phosphoinositide 3-kinase (PI3K)/mTOR pathway.
Mechanism of Action: PI3K/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[4] Derivatives of this compound have been designed as ATP-competitive inhibitors that bind to the kinase domain of PI3K and/or mTOR, preventing the phosphorylation of their downstream targets.[4][5][6]
For instance, a series of 4-morpholine-quinazoline derivatives, which incorporate the morpholine moiety, were found to be potent PI3Kα inhibitors with IC50 values in the low nanomolar range.[5] These compounds effectively suppressed the phosphorylation of Akt (a downstream effector of PI3K), leading to cell cycle arrest and inhibition of cancer cell proliferation.[5] Similarly, substituted morpholinopyrimidines have been shown to be potent PI3K inhibitors, demonstrating activity 1.5 to 3 times greater than the well-characterized inhibitor ZSTK474.[4][7]
Adenosine Kinase Inhibition: Anti-Inflammatory and Analgesic Potential
Adenosine is an endogenous neuromodulator with anti-inflammatory and analgesic properties. Its concentration is regulated by adenosine kinase (AK).[8] Inhibition of AK increases local adenosine levels, enhancing its therapeutic effects. The 6-morpholinopyridin-3-yl moiety has been incorporated into a potent, non-nucleoside AK inhibitor known as ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine).[8] This compound demonstrated oral activity in animal models of pain and inflammation.[8]
| Compound | Target | IC50 (nM) | Therapeutic Area | Reference |
| ABT-702 | Adenosine Kinase | 1.7 | Pain, Inflammation | [8] |
| Compound 17f¹ | PI3Kα | 4.2 | Cancer | [5] |
| Trisubstituted Morpholinopyrimidines | PI3K | ~1.5-3x more potent than ZSTK474 | Cancer | [4][7] |
| ¹(2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine) |
Antimicrobial and Antiurease Activities
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antiurease activities.[9] Urease is a bacterial virulence factor implicated in conditions like peptic ulcers and the formation of urinary stones.[9] Certain synthesized 1,3-thiazole derivatives containing the this compound scaffold proved to be potent urease inhibitors, with one compound showing an IC50 value of 2.37 µM.[9] Some of these derivatives also exhibited activity against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.[9][10]
Methodologies for Biological Evaluation
Rigorous and reproducible experimental protocols are essential for characterizing the biological activity of novel compounds. The following section details standard methodologies for evaluating derivatives of this compound.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for assessing the direct inhibitory effect of a compound on a specific kinase, such as PI3K or AK. The principle relies on measuring the amount of ATP remaining after the kinase reaction; higher inhibition corresponds to more remaining ATP and a stronger signal.[2]
Causality and Self-Validation: This assay directly measures the compound's effect on the target enzyme, independent of cellular processes. Including a known potent inhibitor (positive control) and a vehicle-only control (negative control) is critical for validating the assay's performance and normalizing the results.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: In a 384-well white, opaque assay plate, add the kinase assay buffer. Transfer a small volume (e.g., 50 nL) of the diluted test compounds to the appropriate wells.
-
Enzyme and Substrate Addition: Add the recombinant kinase enzyme and its specific substrate (e.g., a peptide for PI3K) to all wells except the negative controls. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the reaction components and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Acquisition: After a brief incubation (10 minutes), measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the positive and negative controls. Plot the percent inhibition against the compound concentration (log-transformed) and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT-Based)
This colorimetric assay is fundamental for assessing the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and cytotoxicity.[11]
Causality and Self-Validation: This assay provides a holistic view of the compound's effect on cell health. A dose-response curve is essential to determine the concentration at which the compound becomes cytotoxic. Untreated cells serve as a 100% viability control, while a known cytotoxic agent can be used as a positive control.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) into a 96-well clear flat-bottom plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, remove the old media and add fresh media containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Subtract the blank control absorbance from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 (or GI50, the concentration for 50% growth inhibition) from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a validated and highly valuable starting point for the design of novel therapeutic agents. Its derivatives have demonstrated potent activity as inhibitors of key kinases in the PI3K/mTOR and adenosine signaling pathways, highlighting their potential in oncology and inflammatory diseases. Furthermore, emerging research into their antimicrobial and antiurease activities suggests a broader therapeutic utility.
Future work should focus on optimizing the pharmacokinetic and safety profiles of lead compounds derived from this scaffold. Structure-activity relationship (SAR) studies, guided by computational modeling and empirical screening, will be crucial for enhancing potency and selectivity. As our understanding of the complex signaling networks in disease deepens, the versatility of the this compound core will undoubtedly continue to be exploited in the pursuit of next-generation targeted therapies.
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An In-depth Technical Guide to the Mechanism of Action of 6-Morpholinopyridin-3-amine Based Scaffolds as Kinase Inhibitors
Abstract
The 6-morpholinopyridin-3-amine scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as the core framework for a multitude of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the mechanism of action for compounds derived from this scaffold, with a primary focus on their roles as inhibitors of the Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK) signaling pathways. We will dissect the molecular interactions governing target engagement, detail the downstream cellular consequences of inhibition, and provide comprehensive, field-proven experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of therapeutic agents.
Introduction: The Significance of the Morpholinopyridine Scaffold
The pyridine ring system is a cornerstone of many pharmacologically active agents due to its ability to form critical hydrogen bonds and participate in various molecular interactions. When combined with a morpholine moiety, the resulting this compound scaffold becomes a highly effective "hinge-binding" motif for the ATP-binding pocket of numerous protein kinases.[1] The oxygen atom of the morpholine ring is particularly crucial, often forming a key hydrogen bond with the kinase hinge region, a conserved backbone segment that connects the N- and C-lobes of the kinase domain.[2]
This structural feature is a recurring theme in inhibitors targeting the PI3K/Akt/mTOR pathway, a critical signaling network that governs cellular processes like proliferation, survival, and metabolism.[2] Deregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. Consequently, the this compound core and its close isosteres are integral to many clinical and pre-clinical candidates targeting PI3K, mTOR, and related kinases like DNA-PK.[3][4][5]
Primary Molecular Targets and Mechanism of Inhibition
Compounds built upon the this compound scaffold predominantly function as ATP-competitive inhibitors . They achieve their effect by occupying the adenosine triphosphate (ATP) binding site within the kinase domain, thereby preventing the phosphorylation of downstream substrates. The high structural homology within the PI3K-like kinase (PIKK) family explains why many of these compounds exhibit activity against multiple members, such as PI3K, mTOR, and DNA-PK.[4][6]
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K family, particularly Class I isoforms (α, β, γ, δ), are lipid kinases central to cell signaling.[3] The morpholinopyridine core is a validated pharmacophore for developing PI3K inhibitors.[7] The morpholine group forms a hydrogen bond within the ATP binding pocket, while the pyridine ring provides a rigid scaffold for positioning other functional groups that can enhance potency and isoform selectivity.[7][8] For example, modifications to the pyridine scaffold can impart selectivity for different PI3K isoforms, which is crucial for tailoring therapeutic effects and minimizing off-target toxicity.[3]
Mammalian Target of Rapamycin (mTOR)
mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, and is a key downstream effector of the PI3K/Akt pathway. The ATP binding site of mTOR shares significant homology with PI3Ks, making dual PI3K/mTOR inhibition a common and effective anti-cancer strategy.[9] The morpholinopyridine scaffold is a key feature in numerous potent and selective mTOR inhibitors, where it directly competes with ATP for binding to the mTOR kinase domain.[1][4][10]
DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks.[11] Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy. The morpholinopyridine chemical framework is also found in potent DNA-PK inhibitors, which, like their PI3K/mTOR counterparts, act by competing with ATP at the kinase active site.[5][6]
The overarching mechanism involves the inhibitor binding reversibly to the kinase's active site, preventing the binding of ATP and the subsequent phosphotransfer reaction. This blockade of kinase activity halts the downstream signaling cascade.
Signaling Pathway: The PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a primary target for inhibitors based on the this compound scaffold. Inhibition at the level of PI3K or mTOR disrupts the entire downstream cascade, leading to profound cellular effects.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and activation of Akt. Similarly, direct inhibition of mTORC1/mTORC2 prevents the phosphorylation of downstream effectors like S6K and 4E-BP1. The ultimate cellular outcomes include:
-
Induction of Apoptosis: By inhibiting the pro-survival signals mediated by Akt.
-
Cell Cycle Arrest: By disrupting signals required for cell cycle progression.
-
Inhibition of Proliferation: By blocking the protein synthesis and metabolic pathways controlled by mTORC1.
Experimental Validation Protocols
To characterize the mechanism of action of a novel this compound derivative, a series of well-defined experiments are required. The following protocols represent a standard workflow for validation.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of the inhibitor required to reduce kinase activity by 50% (IC50).
Principle: A luminescent kinase assay (e.g., ADP-Glo™, Promega) measures the amount of ADP produced in a kinase reaction. Lower ADP levels correspond to higher kinase inhibition.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer containing DTT, MgCl₂, and BSA.
-
Kinase: Recombinant human PI3Kα, mTOR, or DNA-PK enzyme.
-
Substrate: Appropriate lipid (for PI3K) or peptide (for mTOR/DNA-PK) substrate.
-
ATP: Prepare at a concentration close to the Km for the specific kinase.
-
Test Compound: Prepare a 10-point serial dilution (e.g., from 100 µM to 5 nM) in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 5 µL of a 2X kinase/substrate mix.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Causality: This assay directly measures the compound's effect on the enzymatic activity of the purified target protein. It is the first and most crucial step to confirm direct target inhibition and determine potency.
Protocol: Western Blot for Downstream Signaling
This experiment verifies that target inhibition in a cellular context leads to the expected decrease in downstream pathway signaling.
Principle: Western blotting uses antibodies to detect the phosphorylation status of key downstream proteins, such as Akt. A decrease in phosphorylated Akt (p-Akt) upon compound treatment indicates on-target activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., MCF-7, known to have an active PI3K pathway) and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel.
-
Separate proteins by size via electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection:
-
Image the resulting chemiluminescent signal. Densitometry can be used to quantify the p-Akt/Total Akt ratio.
-
Causality: This protocol provides a direct link between compound treatment and the functional inhibition of the signaling pathway within a biological system, validating the mechanism of action in cells.
Caption: Experimental workflow for Western Blot analysis.
Quantitative Data Summary
The efficacy of a novel compound based on the this compound scaffold is typically evaluated against a panel of related kinases to determine its potency and selectivity profile.
| Compound ID | Target Kinase | IC50 (nM) | Cellular p-Akt (Ser473) EC50 (nM) | Reference |
| Example-001 | PI3Kα | 4.2 | 25 | [12] |
| PI3Kβ | 58 | [12] | ||
| PI3Kδ | 45 | [12] | ||
| mTOR | 8.1 | [12] | ||
| NU7441 Analog | DNA-PK | 8.0 | N/A | [5] |
| BKM-120 | PI3Kα | 44.6 | ~500 | [7] |
| ABT-702 | Adenosine Kinase | 1.7 | N/A | [13] |
Note: Data presented is illustrative, based on representative compounds from the literature to show typical potency ranges. N/A indicates data not applicable or not reported in the cited source.
Conclusion
The this compound scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. Its derivatives have demonstrated potent and often dual activity against key regulators of cell growth and survival, primarily PI3K and mTOR, as well as the DNA repair enzyme DNA-PK. The mechanism of action is rooted in the specific and high-affinity binding to the kinase hinge region, leading to the blockade of downstream signaling pathways. A rigorous, multi-step experimental approach, combining biochemical and cell-based assays, is essential to fully elucidate and validate the mechanism for any new compound derived from this important pharmacophore.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Morpholinopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6-Morpholinopyridin-3-amine Scaffold
The this compound core is a well-established "privileged scaffold" in modern medicinal chemistry. Its intrinsic physicochemical properties and specific three-dimensional geometry make it an ideal building block for potent and selective kinase inhibitors. The morpholine ring, in particular, is frequently exploited for its ability to improve aqueous solubility and metabolic stability, while also forming critical hydrogen bond interactions within the ATP-binding pockets of various kinases.[1][2] This guide provides a technical deep-dive into the two most prominent and validated therapeutic target families for compounds derived from this scaffold: the PI3K/Akt/mTOR signaling axis and the DNA Damage Response (DDR) pathway.
Part 1: The PI3K/Akt/mTOR Signaling Axis – A Primary Target Landscape
Scientific Rationale
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cellular processes including growth, proliferation, survival, and metabolism.[3][4] Its hyperactivation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous human cancers.[1][3] This makes the PI3K pathway one of the most sought-after targets in oncology drug development.[5][6]
The this compound scaffold is particularly well-suited to target PI3K family kinases. The nitrogen atom in the pyridine ring and the oxygen atom of the morpholine group can act as key hydrogen bond acceptors, anchoring the inhibitor within the hinge region of the kinase domain, a common feature among many PI3K inhibitors.[1][2] This structural motif has been successfully incorporated into numerous potent PI3K inhibitors, demonstrating its value in achieving high-affinity binding.[3][7]
Key Potential Targets within the Pathway
-
Class I PI3K Isoforms (α, β, γ, δ): These are the primary oncogenic drivers in the pathway. Isoform-specific or pan-PI3K inhibitors are both viable therapeutic strategies.[4][5]
-
Mammalian Target of Rapamycin (mTOR): A critical downstream effector of PI3K signaling, mTOR exists in two complexes (mTORC1 and mTORC2) and is a key regulator of protein synthesis and cell growth.[2] Dual PI3K/mTOR inhibitors have shown significant promise.[2]
Signaling Pathway Visualization
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Workflow for Target Validation
A logical, multi-step approach is required to validate a compound's activity against the PI3K pathway, moving from direct biochemical assays to more complex cellular models.
Caption: Experimental workflow for PI3K inhibitor validation.
Causality: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of purified kinases. The ADP-Glo™ assay is a robust method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][9][10]
Methodology:
-
Reaction Setup: In a 384-well plate, prepare a reaction mix containing the specific purified PI3K isoform, its lipid substrate (e.g., PIP2), and ATP at a concentration near its Km value.
-
Compound Addition: Add the this compound derivative at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include a positive control (a known PI3K inhibitor like BKM-120) and a negative control (DMSO vehicle).
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[11] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP.[9] This reagent also contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality: After confirming direct kinase inhibition, it is crucial to verify that the compound can enter cells and inhibit the target in its native environment. Western blotting for phosphorylated downstream substrates, such as p-Akt (Ser473) and p-S6K, provides direct evidence of pathway inhibition in a cellular context.[3][12]
Methodology:
-
Cell Culture: Plate cancer cells with a known activated PI3K pathway (e.g., MCF-7 or T47D breast cancer cells) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-Akt/total Akt ratio indicates successful target engagement.
Quantitative Data Summary
The following table presents representative IC50 values for well-known kinase inhibitors that incorporate a morpholinopyridine or a closely related morpholinopyrimidine scaffold, illustrating the potency achievable with this core structure.
| Compound Name | Target(s) | IC50 (nM) | Reference |
| BKM-120 (Buparlisib) | Pan-PI3K | 52 (p110α) | [4] |
| AZ20 | ATR | 5 | [13][14] |
| Compound 17p | PI3Kα/δ | 31.8 (α), 15.4 (δ) | [15] |
| ABT-702 | Adenosine Kinase | 1.7 | [16] |
Part 2: The DNA Damage Response (DDR) Pathway – An Emerging Target Space
Scientific Rationale
The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, crucial for maintaining genomic integrity. Key kinases in this pathway, including Ataxia-Telangiectasia Mutated (ATM), ATR, and DNA-dependent Protein Kinase (DNA-PK), belong to the PI3K-like kinase (PIKK) family.[17][18] They share structural homology with PI3Ks in their catalytic domains.
This homology creates an opportunity for "polypharmacology." Inhibitors designed for PI3K often exhibit off-target activity against these DDR kinases.[17] This can be therapeutically advantageous, as inhibiting the DDR can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation or induce synthetic lethality in tumors with pre-existing DNA repair defects (e.g., BRCA1/2 mutations).[18][19]
Key Potential Targets within the Pathway
-
ATR (Ataxia Telangiectasia and Rad3-related): A master regulator of the response to replication stress and certain types of DNA damage.[17][19]
-
ATM (Ataxia-Telangiectasia Mutated): The primary sensor and transducer of DNA double-strand breaks (DSBs).[18]
Signaling Pathway Visualization
Caption: Simplified DNA Damage Response (DDR) pathway.
Causality: This assay provides a direct visualization and quantification of DNA double-strand breaks, a key event in the DDR. Phosphorylation of the histone variant H2AX at serine 139 to form γH2AX is one of the earliest events following a DSB.[20] An effective DDR inhibitor will prevent the repair of these breaks, leading to an accumulation of γH2AX foci, which can be visualized as distinct puncta within the nucleus.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or U2OS) onto glass coverslips or in imaging-compatible plates and allow them to attach overnight.[21]
-
Treatment:
-
Pre-treat cells with the this compound derivative for 1-2 hours to inhibit the DDR kinases.
-
Induce DNA damage by treating with a DNA-damaging agent (e.g., etoposide for 1 hour) or by exposing to ionizing radiation.
-
Wash out the damaging agent and allow the cells to recover in the presence of the inhibitor for a set time (e.g., 4-24 hours).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.[23]
-
Incubate with a primary antibody specific for γH2AX overnight at 4°C.[22]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[21]
-
-
Counterstaining and Mounting:
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.[20]
-
Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software like ImageJ/Fiji or CellProfiler.[21][23] An increase in foci in inhibitor-treated cells compared to controls indicates successful inhibition of DNA repair.
-
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile core for the development of kinase inhibitors. The evidence strongly supports its utility in targeting two of the most critical pathways in cancer biology: PI3K/Akt/mTOR and the DNA Damage Response.
Future research should focus on:
-
Selectivity Profiling: Comprehensive screening against a broad panel of kinases is essential to understand the selectivity profile of new derivatives and to minimize off-target toxicities.
-
Structure-Based Design: Leveraging crystallographic data of lead compounds bound to their targets will enable the rational design of next-generation inhibitors with improved potency and isoform selectivity.
-
Combination Therapies: Exploring the synergistic potential of these inhibitors with standard-of-care chemotherapies, targeted agents (e.g., PARP inhibitors), and immunotherapies is a critical next step for clinical translation.[18]
This guide provides the foundational knowledge and validated experimental frameworks necessary for researchers to effectively explore and advance drug discovery programs centered on the promising this compound scaffold.
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ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. (URL: [Link])
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Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - Semantic Scholar. (URL: [Link])
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Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments. (URL: [Link])
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Gamma-H2AX protocol (optimized for VH10-cells) - CRPR. (URL: [Link])
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC - NIH. (URL: [Link])
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - ResearchGate. (URL: [Link])
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Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed. (URL: [Link])
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Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. (URL: [Link])
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Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. (URL: [Link])
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Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity | Request PDF - ResearchGate. (URL: [Link])
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A review on pharmacological profile of Morpholine derivatives - ResearchGate. (URL: [Link])
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A Technical Guide to 6-Morpholinopyridin-3-amine Derivatives and Analogs: A Privileged Scaffold in Kinase Inhibition
Abstract
The 6-morpholinopyridin-3-amine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique combination of a hydrogen-bond-accepting pyridine ring, a flexible and metabolically stable morpholine group, and a synthetically versatile amine handle has established it as a cornerstone for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of this scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will explore common synthetic routes for derivatization, delve into the structure-activity relationships (SAR) that drive potency against key oncological and inflammatory targets like PI3K and mTOR, and provide detailed, field-proven protocols for the biological evaluation of these compounds. The causality behind experimental choices is emphasized throughout, offering not just methods, but a strategic framework for leveraging this powerful molecular architecture.
The this compound Scaffold: A Foundation for Specificity and Potency
The power of the this compound scaffold lies in its elegant solution to a fundamental challenge in kinase inhibitor design: achieving selective interaction with the ATP-binding pocket. The pyridine nitrogen and the exocyclic amine are perfectly positioned to form critical hydrogen bonds with the "hinge" region of many kinases, a conserved backbone motif that anchors ATP.[1] This bidentate interaction provides a strong affinity foundation.
Simultaneously, the morpholine group confers several advantageous properties.[2][3] Its non-planar, saturated structure often improves aqueous solubility and metabolic stability compared to more rigid aromatic systems. Furthermore, it typically occupies the solvent-exposed region of the ATP pocket, making it an ideal vector for building out into less conserved regions to achieve selectivity against specific kinase isoforms. This inherent modularity—strong hinge binding coupled with a versatile selectivity element—is why this core appears in numerous clinical and preclinical candidates targeting critical signaling pathways.[4][5]
Synthetic Strategies for Derivative Elaboration
The derivatization of the this compound core is highly tractable, typically leveraging the nucleophilicity of the 3-amino group or employing a precursor like 6-chloropyridin-3-amine for cross-coupling reactions.[1] A common and powerful strategy involves extending the 3-amino group to incorporate additional heterocyclic systems, which can probe deeper regions of the kinase active site or modulate physicochemical properties.
A representative workflow often begins with the acylation of the 3-amino group, followed by conversion to a reactive intermediate like an acetohydrazide, which can then be cyclized to form a variety of five-membered heterocycles such as triazoles, oxadiazoles, or thiadiazoles.[6]
Generalized Synthetic Workflow Diagram
The following diagram illustrates a common synthetic pathway for generating diverse derivatives from the core scaffold.
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The Ascendance of a Privileged Scaffold: A Technical Guide to 6-Morpholinopyridin-3-amine in Modern Medicinal Chemistry
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-morpholinopyridin-3-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its recurrent appearance in diverse biologically active compounds underscores its importance as a foundational structural motif for drug discovery. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and extensive applications of this compound and its derivatives. We will explore its critical role in the development of potent and selective kinase inhibitors, its emerging potential in targeting neurodegenerative diseases, and its utility in crafting novel antimicrobial agents. This document aims to be a comprehensive resource, elucidating the causal relationships behind experimental designs and providing actionable insights for researchers in the field.
The this compound Core: A Structural and Physicochemical Overview
The this compound molecule, with the chemical formula C9H13N3O, presents a unique amalgamation of structural features that render it highly valuable in drug design.[1] The pyridine ring provides a rigid, aromatic core, while the morpholine moiety, a saturated heterocycle, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[2] The primary amine at the 3-position serves as a versatile synthetic handle for further functionalization, allowing for the exploration of a vast chemical space.
Key Physicochemical Properties:
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 179.22 g/mol | Adheres to Lipinski's rule of five, favoring oral bioavailability. |
| LogP (predicted) | ~1.0-1.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability. |
| pKa (predicted, basic) | ~4.5-5.5 (pyridinium) & ~8.5-9.5 (amino) | Influences ionization state at physiological pH, impacting receptor binding and solubility. |
| Hydrogen Bond Donors | 1 (amino group) | Enables key interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (pyridine N, morpholine O, morpholine N) | Facilitates multiple binding modes with target proteins. |
The electronic nature of the pyridine ring, influenced by the electron-donating morpholine and amino substituents, dictates its reactivity in further chemical modifications. The strategic placement of these functional groups allows for directed synthesis and the generation of diverse compound libraries.
Synthesis of the this compound Scaffold: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and efficient method involves the nucleophilic aromatic substitution of a di-substituted pyridine, followed by the introduction of the amine functionality. The following protocol is a generalized representation based on established synthetic methodologies.
Experimental Protocol: Synthesis of this compound
-
Step 1: Nucleophilic Aromatic Substitution with Morpholine
-
Rationale: This step introduces the morpholine moiety onto the pyridine ring. The choice of a halo- or nitro-substituted pyridine at the 6-position facilitates this substitution.
-
Procedure:
-
To a solution of 2-chloro-5-nitropyridine (1 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF), add morpholine (1.1-1.5 eq.) and a base like potassium carbonate (K2CO3) or triethylamine (TEA) (2-3 eq.).
-
Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield 4-(5-nitropyridin-2-yl)morpholine.
-
-
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to the primary amine, yielding the final product. Common reducing agents include tin(II) chloride (SnCl2), iron (Fe) in acidic medium, or catalytic hydrogenation.
-
Procedure (using SnCl2):
-
Dissolve 4-(5-nitropyridin-2-yl)morpholine (1 eq.) in a solvent mixture of ethanol and concentrated hydrochloric acid (HCl).
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq.) portion-wise, maintaining the temperature below 50 °C.
-
Stir the reaction at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Basify the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) to a pH of ~8-9.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
-
This synthetic workflow is robust and allows for the preparation of the core scaffold on a laboratory scale. The purity and identity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications in Medicinal Chemistry: Targeting Key Disease Pathways
The versatility of the this compound scaffold is evident in its application across various therapeutic areas. The ability to readily derivatize the 3-amino group allows for the fine-tuning of biological activity and selectivity.
Kinase Inhibitors: A Privileged Scaffold for ATP-Competitive Inhibition
The aminopyridine motif is a well-established pharmacophore in the design of kinase inhibitors, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket.[3] Derivatives of this compound have been successfully employed to develop potent inhibitors of several kinases.
-
Adenosine Kinase (AK) Inhibitors:
-
Therapeutic Rationale: Adenosine kinase is a key enzyme in adenosine metabolism. Its inhibition can increase local adenosine concentrations, which has analgesic and anti-inflammatory effects.[4]
-
SAR Insights: The 6-morpholinopyridin-3-yl moiety has been identified as a critical structural element in a series of potent, non-nucleoside AK inhibitors.[4][5] For instance, in the compound 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702), the morpholine group contributes to the overall potency and favorable pharmacokinetic profile.[4] The nitrogen atom in the pyridine ring of the 6-morpholinopyridin-3-yl group was found to be important for modulating mutagenic side effects.[5]
-
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors:
-
Therapeutic Rationale: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival.[6]
-
SAR Insights: Trisubstituted morpholinopyrimidines, which can be synthesized from a this compound precursor, have shown potent PI3K inhibitory activity.[6] The morpholine group is often incorporated to enhance solubility and cell permeability.
-
Workflow for the Development of Kinase Inhibitors:
Caption: Iterative cycle for the development of kinase inhibitors.
Neurodegenerative Diseases: Targeting Protein Aggregation
The aggregation of specific proteins, such as α-synuclein in Parkinson's disease, is a hallmark of many neurodegenerative disorders.[7] The this compound scaffold has been explored for its potential to develop imaging agents and therapeutic molecules targeting these protein aggregates.
-
α-Synuclein Imaging Agents:
-
Therapeutic Rationale: The development of PET tracers that can visualize α-synuclein aggregates in the brain is crucial for the diagnosis and monitoring of Parkinson's disease.[7]
-
SAR Insights: N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which are structurally related to this compound, have shown high affinity and selectivity for α-synuclein fibrils.[7] The morpholine or methoxy group at the 6-position of the pyridine ring plays a role in modulating the binding properties and brain kinetics of these compounds.[7]
-
Antimicrobial and Antiurease Activities
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of this compound have demonstrated promising activity against various microbes and the urease enzyme, which is a virulence factor for some bacteria.[8]
-
Synthesis of Antimicrobial Agents:
-
Strategy: The 3-amino group of this compound can be derivatized to form Schiff bases, 1,2,4-triazoles, and 1,3,4-thiadiazoles, which are known to possess antimicrobial properties.[8]
-
Biological Activity: Some of these derivatives have shown activity against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.[8]
-
-
Urease Inhibition:
-
Therapeutic Rationale: Urease is an enzyme produced by some bacteria, such as Helicobacter pylori, that contributes to pathogenesis. Its inhibition is a potential therapeutic strategy.[8]
-
SAR Insights: A 1,3-thiazole derivative of this compound proved to be a potent urease inhibitor with an IC50 value of 2.37 ± 0.19 μM.[8]
-
Signaling Pathway Implication in Neurodegenerative Diseases:
Caption: Targeting α-synuclein aggregation in neurodegeneration.
Future Perspectives and Conclusion
The this compound scaffold has firmly established itself as a cornerstone in medicinal chemistry. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the morpholine moiety, makes it an invaluable starting point for the development of novel therapeutics. The diverse range of biological activities associated with its derivatives, from kinase inhibition to antimicrobial effects, highlights its versatility.
Future research will likely focus on:
-
Expanding the target space: Exploring the utility of this scaffold against other therapeutic targets.
-
Structure-based drug design: Utilizing computational methods to design more potent and selective derivatives.
-
Prodrug strategies: Modifying the scaffold to improve drug delivery and targeting.[9]
References
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Ugarkar, B. G., et al. (2005). 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 13(11), 3705-3720. [Link]
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Kowaluk, E. A., et al. (2000). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 43(6), 812-815. [Link]
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Yurttaş, L., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1251-1258. [Link]
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Singh, G., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Molecular Structure, 1256, 132549. [Link]
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Wrighter, W. D., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]
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An In-depth Technical Guide to 6-Morpholinopyridin-3-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract
6-Morpholinopyridin-3-amine has emerged as a cornerstone scaffold in medicinal chemistry, valued for its synthetic tractability and the favorable physicochemical properties it imparts to derivative compounds. This technical guide provides an in-depth exploration of its discovery and history, a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, and a comprehensive analysis of its chemical properties, reactivity, and characterization. Furthermore, we will delve into its extensive applications in drug development, showcasing how this versatile building block has been instrumental in the creation of potent and selective inhibitors for a range of therapeutic targets, including kinases and other enzymes implicated in oncology, neurodegenerative disorders, and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical entity.
Introduction: The Rise of a Privileged Scaffold
The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions within the active sites of biological targets.[1] When combined with a morpholine moiety, the resulting structure often exhibits enhanced aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[2] The morpholine ring, with its ether oxygen and basic nitrogen, can improve a molecule's ADME (absorption, distribution, metabolism, and excretion) properties, making it a favored component in drug design.[2][3]
This compound (CAS No. 52023-68-4) represents a strategic fusion of these two key pharmacophores.[4][5] It provides a synthetically versatile platform with two key functional handles: a nucleophilic secondary amine within the morpholine ring (though less reactive than a simple amine) and a primary amino group on the pyridine ring. This dual functionality allows for sequential, directed modifications, making it an ideal starting point for the construction of extensive compound libraries. While the specific, individual who first synthesized this compound is not prominently documented, its history is intrinsically linked to the development of nucleophilic aromatic substitution (SNAr) reactions on electron-deficient pyridine rings.[6][7] Its widespread use today is a testament to its reliability as a building block in the quest for novel therapeutics.
Synthesis and Mechanism: A Validated Protocol
The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a 6-halopyridin-3-amine with morpholine.[8][9] The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen, making a halogen at these positions a good leaving group.[7]
The reaction proceeds via an addition-elimination mechanism. The morpholine nitrogen acts as the nucleophile, attacking the carbon atom bearing the halogen. This attack temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the halide ion, yielding the final product.
Experimental Protocol: Synthesis of this compound
This protocol describes a robust, lab-scale synthesis from the commercially available starting material, 6-chloropyridin-3-amine.
Materials:
-
6-Chloropyridin-3-amine (1.0 eq)
-
Morpholine (3.0-5.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base (optional, but can accelerate the reaction): Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Reaction vessel: Sealed tube suitable for microwave synthesis or a round-bottom flask with a reflux condenser.
Procedure:
-
To a clean, dry reaction vessel, add 6-chloropyridin-3-amine and the optional base.
-
Add the solvent (enough to fully dissolve the starting material upon heating).
-
Add morpholine to the mixture.
-
Seal the vessel and heat the reaction mixture.
-
Microwave Conditions: Heat to 120-150 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Conventional Heating: Heat to reflux (typically >120 °C) for 12-24 hours, monitoring progress.
-
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield this compound as a solid.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of a molecule's properties is critical for its application in synthesis and drug design.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52023-68-4 | [4][5] |
| Molecular Formula | C₉H₁₃N₃O | [4] |
| Molecular Weight | 179.22 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | Typically >97% (commercial) | [5] |
| Storage | Room temperature, inert atmosphere, dark place | [5] |
Further data such as pKa and specific solubility values are not widely published but can be experimentally determined. The presence of the amino and morpholine groups suggests some solubility in polar organic solvents.
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.5-7.7 ppm (d, 1H): Proton at C2 of the pyridine ring.
-
δ ~6.8-7.0 ppm (dd, 1H): Proton at C4 of the pyridine ring.
-
δ ~6.6-6.8 ppm (d, 1H): Proton at C5 of the pyridine ring.
-
δ ~4.5-5.0 ppm (s, 2H): NH₂ protons of the amino group.
-
δ ~3.6-3.8 ppm (t, 4H): Protons on the carbons adjacent to the oxygen in the morpholine ring.
-
δ ~3.2-3.4 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen in the morpholine ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~155-158 ppm: C6 of the pyridine ring (attached to morpholine).
-
δ ~140-145 ppm: C2 of the pyridine ring.
-
δ ~135-140 ppm: C3 of the pyridine ring (attached to the amino group).
-
δ ~120-125 ppm: C4 of the pyridine ring.
-
δ ~105-110 ppm: C5 of the pyridine ring.
-
δ ~66-68 ppm: Carbons adjacent to oxygen in the morpholine ring.
-
δ ~45-48 ppm: Carbons adjacent to nitrogen in the morpholine ring.
-
-
IR (ATR, cm⁻¹):
-
~3300-3450 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.
-
~2850-2950 cm⁻¹: C-H stretching of the morpholine ring.
-
~1600-1620 cm⁻¹: N-H bending of the primary amine.
-
~1580-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1110-1130 cm⁻¹: C-O-C stretching of the morpholine ether group.
-
-
Mass Spectrometry (EI):
-
[M]⁺ at m/z = 179: Molecular ion peak.
-
Characteristic fragmentation patterns would involve the loss of parts of the morpholine ring.
-
Reactivity and Applications in Drug Discovery
This compound's primary role is that of a versatile intermediate. Its intrinsic biological activity is not well-documented; rather, its value lies in its ability to be elaborated into more complex, highly active molecules.
Reactivity Profile
The primary amino group at the 3-position is a potent nucleophile and can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides to form diarylamines.[13]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
This reactivity allows for the "growth" of a second pharmacophoric element from the pyridine core, a common strategy in fragment-based drug design.
Case Studies in Drug Development
The this compound scaffold is present in numerous patented and published series of potent biological inhibitors.
Kinase Inhibitors in Oncology
The aminopyridine substructure is a classic "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The morpholine group often extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.
-
Adenosine Kinase (AK) Inhibitors: The compound ABT-702, a potent and orally active adenosine kinase inhibitor, features the 6-morpholinopyridin-3-yl moiety as a key component.[14] AK inhibition is a therapeutic strategy for pain and inflammation.
-
PI3K/mTOR Inhibitors: Several series of potent PI3K/mTOR inhibitors, which are critical targets in cancer therapy, have been developed using this scaffold.[4][7] The morpholine group often occupies the ATP-binding site, contributing to the overall binding affinity.
UBE2N Inhibitors for Neurodegenerative Diseases and AML
The ubiquitin-conjugating enzyme E2 N (UBE2N) has been identified as a target in diseases characterized by protein aggregation, such as Huntington's disease, and in certain cancers like Acute Myeloid Leukemia (AML). Small molecule inhibitors incorporating the this compound core have been shown to suppress UBE2N activity, promoting the clearance of mutant proteins and showing therapeutic efficacy in preclinical models.[15][16][17]
PET Imaging Agents
Derivatives of this compound have been developed as radiolabeled probes for Positron Emission Tomography (PET) imaging. Specifically, they have been designed to bind to α-synuclein aggregates, a hallmark of Parkinson's disease, demonstrating the scaffold's utility in developing diagnostic agents.[13]
Visualization of Synthetic and Application Pathways
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Application Pathway Diagram
Caption: Major application areas for derivatives of this compound.
Safety Information
According to available safety data sheets (SDS) and databases, this compound should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this compound.[4][5]
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its elegant combination of a reactive aminopyridine core and a pharmacokinetically favorable morpholine moiety has made it an invaluable and widely used building block in the pharmaceutical industry. The straightforward and robust synthetic routes to this compound, coupled with its versatile reactivity, ensure its continued prominence in the discovery of new medicines. For researchers in drug development, a thorough understanding of the synthesis, properties, and reactivity of this scaffold is essential for unlocking its full potential in creating the next generation of therapeutics.
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Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-8. [Link]
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An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 6-Morpholinopyridin-3-amine as a Putative Kinase Inhibitor
This guide provides a comprehensive framework for the initial in vitro characterization of 6-Morpholinopyridin-3-amine, a novel small molecule with therapeutic potential. Drawing upon established methodologies for kinase inhibitor discovery, this document outlines a logical, multi-phase experimental workflow. The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust strategy to assess the compound's biochemical potency, cellular activity, and mechanism of action.
Introduction to this compound: A Scaffold of Interest
The chemical scaffold of this compound, featuring both a morpholine and an aminopyridine moiety, is reminiscent of several known kinase inhibitors. The morpholine ring is a common feature in many approved and investigational drugs, often contributing to favorable pharmacokinetic properties. Notably, this structural element is present in potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, such as ZSTK474 and PQR309 (bimiralisib).[1][2] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][3]
Given these structural similarities, it is hypothesized that this compound may function as an inhibitor of the PI3K/Akt signaling pathway. This guide outlines the preliminary in vitro studies required to test this hypothesis and to characterize the compound's biological activity.
The PI3K/Akt Signaling Pathway: A Key Therapeutic Target
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[4] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated.[4] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[3] Small molecule inhibitors can target the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 and subsequently blocking downstream signaling.
Caption: The PI3K/Akt signaling pathway and the putative inhibitory action of this compound.
A Phased Approach to In Vitro Evaluation
A systematic, multi-phase workflow is proposed to efficiently characterize the biological activity of this compound. This workflow progresses from broad, high-throughput biochemical screens to more focused cell-based assays to elucidate the mechanism of action.
Caption: A three-phase experimental workflow for the in vitro evaluation of this compound.
Phase 1: Biochemical Assays - Determining Kinase Selectivity and Potency
The initial step is to determine if this compound directly interacts with and inhibits the activity of purified kinases in a cell-free system. This provides a clean assessment of the compound's potency and selectivity.
Kinase Panel Screening (e.g., KINOMEscan™)
A broad kinase panel screen is crucial to understand the selectivity profile of the compound. Platforms like KINOMEscan™ utilize a competitive binding assay to quantify the interactions between a test compound and a large number of kinases.[6]
Experimental Protocol: Competitive Binding Kinase Assay
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: In a suitable microplate, add the test compound across a range of concentrations.
-
Kinase and Ligand Addition: Add the kinase of interest, which is tagged (e.g., with DNA), and an immobilized, active-site directed ligand.
-
Binding and Equilibration: Incubate the plate to allow the compound to compete with the immobilized ligand for binding to the kinase active site.
-
Washing: Wash the plate to remove unbound kinase.
-
Quantification: Quantify the amount of kinase remaining bound to the solid support using quantitative PCR (qPCR) for the DNA tag.[6] The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Calculate the percent of control and plot against the compound concentration to determine the dissociation constant (Kd) or percent inhibition at a given concentration.
In Vitro Kinase Activity Assay
To confirm that binding translates to functional inhibition, an in vitro kinase activity assay is performed. This typically measures the transfer of phosphate from ATP to a substrate.[7] Radiometric and luminescence-based assays are common formats.[7][8]
Experimental Protocol: ADP-Glo™ Luminescence Kinase Assay
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate, and ATP solution.
-
Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Initiate Reaction: Add the substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.
-
Measure Luminescence: Incubate and then measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]
| Parameter | Description | Hypothetical Value |
| PI3Kα IC50 | 50% inhibitory concentration against PI3K alpha isoform | 50 nM |
| PI3Kβ IC50 | 50% inhibitory concentration against PI3K beta isoform | 200 nM |
| PI3Kδ IC50 | 50% inhibitory concentration against PI3K delta isoform | 75 nM |
| PI3Kγ IC50 | 50% inhibitory concentration against PI3K gamma isoform | 300 nM |
| mTOR IC50 | 50% inhibitory concentration against mTOR kinase | >1000 nM |
Phase 2: Cell-Based Assays - Assessing Phenotypic Effects
Following biochemical characterization, the next critical step is to evaluate the compound's effect on whole cells. Cell-based assays determine if the compound can penetrate the cell membrane and exert a biological effect, such as inhibiting cell proliferation.[9]
Cell Viability/Proliferation Assay (MTT or XTT)
MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11][12] The reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in living cells is the basis of these assays.[10]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add the activated XTT solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, or until a color change is apparent.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[10] A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
| Cell Line | Cancer Type | Hypothetical GI50 (µM) |
| MCF-7 | Breast Cancer (PIK3CA mutant) | 0.5 |
| A549 | Lung Cancer (KRAS mutant) | 2.1 |
| HCT116 | Colon Cancer (PIK3CA mutant) | 0.8 |
| U87-MG | Glioblastoma (PTEN null) | 1.2 |
Phase 3: Target Validation and Mechanism of Action in a Cellular Context
The final phase of this preliminary evaluation is to confirm that the observed cellular effects are due to the inhibition of the intended target within the complex signaling milieu of the cell.
Western Blot Analysis of PI3K/Akt Pathway Modulation
Western blotting is a powerful technique to measure the changes in protein expression and phosphorylation status, providing direct evidence of target engagement.[3][4] By treating cells with this compound, we can assess its impact on the phosphorylation of key proteins in the PI3K/Akt pathway, such as Akt itself.[5]
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Plate a responsive cancer cell line (e.g., MCF-7) and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[4]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[4][13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate.[5]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the extent of target inhibition.
| Treatment | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) |
| Vehicle Control | 1.0 |
| Compound (0.1x GI50) | 0.7 |
| Compound (1x GI50) | 0.2 |
| Compound (10x GI50) | <0.1 |
Conclusion and Future Directions
This technical guide provides a robust, hypothesis-driven framework for the preliminary in vitro evaluation of this compound. By systematically progressing through biochemical and cell-based assays, researchers can efficiently determine the compound's potency, selectivity, and mechanism of action. The successful completion of these studies would provide strong evidence for its potential as a PI3K/Akt pathway inhibitor and justify further preclinical development, including in vivo efficacy studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (URL: [Link])
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])
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Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. (URL: [Link])
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC - PubMed Central. (URL: [Link])
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed. (URL: [Link])
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An updated review on morpholine derivatives with their pharmacological actions. (URL: [Link])
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Several reported potent morpholine based PI3K inhibitors with examples... - ResearchGate. (URL: [Link])
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The Structure-Activity Relationship of 6-Morpholinopyridin-3-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The 6-morpholinopyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active agents. Its inherent structural features, particularly the strategic placement of a hydrogen bond-accepting morpholine ring and a hydrogen bond-donating amino group on a pyridine core, make it an ideal starting point for the design of potent and selective kinase inhibitors, among other therapeutic targets. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the this compound core. We will dissect the nuanced roles of the morpholine moiety, the pyridine ring, and the exocyclic amine in molecular recognition and biological function. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics.
Introduction: The Significance of the this compound Core
The this compound core is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to its ability to engage with a variety of biological targets. The morpholine ring, a saturated heterocycle, is a common feature in many approved drugs and clinical candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and critically, the oxygen atom can act as a key hydrogen bond acceptor in protein-ligand interactions.[1][2] The pyridine ring provides a rigid framework for the presentation of functional groups in a defined spatial orientation. The 3-amino group serves as a crucial hydrogen bond donor and a versatile handle for further chemical modification.
This guide will systematically explore the SAR of this core, focusing primarily on its role in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. We will delve into how modifications to each component of the this compound scaffold impact biological activity, selectivity, and pharmacokinetic properties.
The Pivotal Role in Kinase Inhibition: Targeting PI3K and Adenosine Kinase
The this compound moiety is a key pharmacophore in a number of potent kinase inhibitors, most notably those targeting the Phosphoinositide 3-kinase (PI3K) and Adenosine Kinase (AK) pathways.
PI3K Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] The morpholine group in PI3K inhibitors is known to form a crucial hydrogen bond with the backbone amide of Val851 in the hinge region of the kinase domain, an interaction that is essential for potent inhibition.[3] While direct SAR studies on this compound as a standalone PI3K inhibitor are limited, its incorporation into larger, more complex molecules has proven highly successful.
Adenosine Kinase Inhibition
Adenosine kinase is a key enzyme in the regulation of adenosine levels, a nucleoside that plays a critical role in various physiological processes, including inflammation and neurotransmission.[4] The this compound scaffold has been identified as a core component of potent and selective non-nucleoside AK inhibitors.[4]
Decoding the Structure-Activity Relationship: A Component-by-Component Analysis
To provide a clear and actionable understanding of the SAR of this compound, we will dissect the molecule into its three primary components: the morpholine ring, the pyridine core, and the 3-amino group.
The Morpholine Ring: More Than Just a Solubilizing Group
The morpholine ring is a critical determinant of biological activity. Its primary role is to engage in a hydrogen bond with the hinge region of the target kinase.
-
The Oxygen Atom: The oxygen atom of the morpholine ring is the primary hydrogen bond acceptor. Replacement of the morpholine with a piperidine or a cyclohexane ring typically leads to a significant loss of activity, underscoring the importance of this hydrogen bond.
-
Ring Conformation: The chair conformation of the morpholine ring is generally preferred for optimal binding.
-
Substitutions on the Morpholine Ring: Introducing substituents on the morpholine ring can modulate potency, selectivity, and pharmacokinetic properties. Small alkyl groups are generally well-tolerated, while larger, bulky groups can lead to steric clashes and a decrease in activity.
A study on ZSTK474, a PI3K inhibitor with a related dimorpholino-triazine scaffold, demonstrated that replacement of one morpholine group with ethanolamine or diethanolamine maintained high inhibition towards PI3Kα, but showed reduced activity against other isoforms.[5] This highlights the nuanced role of the morpholine and its replacements in determining isoform selectivity.
Table 1: Impact of Morpholine Ring Modifications on PI3K Inhibition (ZSTK474 Analogs) [5]
| Compound | Modification | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 | Dimorpholino | 5.0 | 160 | 37 | 3.9 |
| Analog 6a | Ethanolamine replacement | 9.9 | >1000 | 93 | 9.8 |
| Analog 6b | Diethanolamine replacement | 3.7 | >1000 | 14.6 | 10.1 |
The Pyridine Core: A Rigid Scaffold for Optimal Vectorial Display
The pyridine ring serves as a rigid scaffold that positions the morpholine and amino groups in the correct orientation for binding to the target protein.
-
Nitrogen Position: The position of the nitrogen atom in the pyridine ring is crucial for the overall electronic properties of the molecule and can influence its pKa and pharmacokinetic profile.
-
Substitutions on the Pyridine Core: The pyridine ring offers several positions for substitution, allowing for the fine-tuning of the molecule's properties. Electron-withdrawing or electron-donating groups can be introduced to modulate the basicity of the pyridine nitrogen and the 3-amino group. Bulky substituents are generally not well-tolerated in close proximity to the morpholine or amino groups.
The 3-Amino Group: A Versatile Handle for Potency and Selectivity
The 3-amino group is a key hydrogen bond donor and a versatile point for chemical modification.
-
Hydrogen Bond Donor: The primary amine is a crucial hydrogen bond donor, often interacting with a backbone carbonyl group in the target protein.
-
Acylation and Alkylation: Acylation or alkylation of the 3-amino group can lead to the development of more potent and selective inhibitors. This position is often explored to extend into solvent-exposed regions of the binding pocket, allowing for the introduction of additional functionalities to improve physicochemical properties. For example, in the development of adenosine kinase inhibitors, derivatization of the amino group is a common strategy to enhance potency and cell permeability.[6]
Experimental Protocols: A Practical Guide to SAR Studies
The following protocols provide a general framework for the synthesis and evaluation of this compound analogs.
General Synthetic Scheme for this compound Analogs
The synthesis of this compound analogs typically starts from commercially available 2-chloro-5-nitropyridine.
Caption: General synthetic route for this compound and its derivatives.
Step-by-Step Protocol:
-
Nucleophilic Aromatic Substitution: To a solution of 2-chloro-5-nitropyridine in a suitable solvent such as dimethylformamide (DMF), add morpholine and a base (e.g., potassium carbonate). Heat the reaction mixture to afford 6-morpholino-3-nitropyridine.
-
Nitro Group Reduction: Reduce the nitro group of 6-morpholino-3-nitropyridine to the corresponding amine using standard reduction conditions, such as catalytic hydrogenation (H2, Pd/C) or iron powder in the presence of an acid (e.g., HCl), to yield this compound.
-
Derivatization of the 3-Amino Group: The resulting this compound can be further derivatized at the 3-amino position through various reactions such as acylation with acid chlorides or anhydrides, or reductive amination with aldehydes or ketones.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[7]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.
Cell-Based PI3K Pathway Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the PI3K signaling pathway in cells.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against phosphorylated AKT (p-AKT) and total AKT
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-AKT and total AKT, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of the compound on AKT phosphorylation.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the design of novel therapeutics, particularly kinase inhibitors. A thorough understanding of its structure-activity relationship is paramount for the successful optimization of lead compounds. The morpholine ring's hydrogen bonding capacity, the pyridine core's rigid nature, and the 3-amino group's versatility as a chemical handle all contribute to the scaffold's utility.
Future research in this area will likely focus on the development of more selective inhibitors by exploiting subtle differences in the ATP-binding pockets of various kinases. The strategic placement of substituents on the pyridine core and the exploration of a wider range of modifications at the 3-amino position will be key to achieving this goal. Furthermore, the application of computational modeling and structure-based drug design will continue to accelerate the discovery of novel and effective drugs based on this privileged scaffold.
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An In-Depth Technical Guide to the Pharmacophore of 6-Morpholinopyridin-3-amine: A Keystone for Modern Drug Discovery
Executive Summary: The 6-morpholinopyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of biologically active agents.[1] Its unique combination of a rigid aromatic core with flexible, interactive functional groups makes it an ideal candidate for targeted drug design. This technical guide provides a comprehensive exploration of the pharmacophoric features of this compound, intended for researchers, scientists, and drug development professionals. We will deconstruct the core scaffold to identify its essential molecular features, propose a hypothetical pharmacophore model, and outline a robust computational workflow for its validation and application in virtual screening. By synthesizing technical accuracy with field-proven insights, this document serves as a practical manual for leveraging this versatile scaffold in the rational design of novel therapeutics.
The this compound Scaffold: An Overview
A Privileged Structure in Medicinal Chemistry
The fusion of a pyridine ring with a morpholine moiety creates a scaffold with advantageous physicochemical and metabolic properties.[2] The pyridine core is a well-established component in the design of kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[3] Simultaneously, the morpholine group is frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2] Derivatives of the parent compound, this compound, have demonstrated a wide spectrum of biological activities, including antimicrobial, antiurease, and anticancer properties, underscoring the therapeutic potential of this chemical class.[2][4]
Physicochemical Properties of the Core Scaffold
-
Chemical Name: this compound
-
CAS Number: 52023-68-4
-
Molecular Formula: C₉H₁₃N₃O
-
Key Structural Components:
-
An aminopyridine ring system.
-
A primary aromatic amine at the C3 position.
-
A morpholine ring attached at the C6 position.
-
Fundamentals of Pharmacophore Modeling in Drug Design
Defining the Pharmacophore
A pharmacophore is an abstract representation of the essential molecular features that are responsible for a drug's biological activity.[5][6] It is not a real molecule but rather a three-dimensional arrangement of electronic and steric features necessary for optimal molecular recognition at a biological target's active site.[5] These features commonly include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively charged centers.[7]
Methodological Approaches: Ligand-Based vs. Structure-Based
Pharmacophore models are typically generated using one of two primary approaches, the choice of which depends on the available structural data.[8]
-
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown.[5] It relies on analyzing a set of known active compounds to identify and align common chemical features that are presumed to be responsible for their shared biological activity.[5][9]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography), this approach can be used.[7] It involves analyzing the binding site to identify key interaction points and generating a pharmacophore model based on the complementary features of the receptor's active site.[8][9]
Elucidating the Pharmacophore of this compound
De Novo Analysis of the Core Scaffold's Inherent Features
A detailed examination of the this compound structure reveals several key features that define its potential for molecular interactions, forming the basis of its pharmacophore.
-
Hydrogen Bond Donor (HBD): The primary amine (-NH₂) at the C3 position is a potent hydrogen bond donor, capable of forming crucial interactions with electronegative atoms (e.g., oxygen, nitrogen) in a receptor binding pocket.
-
Hydrogen Bond Acceptors (HBA): The scaffold contains two distinct hydrogen bond acceptors:
-
The nitrogen atom within the pyridine ring.
-
The oxygen atom within the morpholine ring. These features allow for multiple points of hydrogen bonding with receptor-site donors.
-
-
Aromatic Ring (AR): The pyridine ring provides a planar aromatic surface that can engage in π-π stacking or other non-covalent interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding site.
-
Hydrophobic Group (HY): The saturated aliphatic portion of the morpholine ring serves as a hydrophobic feature, which can interact with nonpolar pockets within a biological target.
Proposed Pharmacophore Model
Based on the analysis of the scaffold's functional groups, a five-point pharmacophore model is proposed. This model serves as a foundational hypothesis for guiding virtual screening and lead optimization efforts.
Caption: Proposed pharmacophore model for this compound.
Structure-Activity Relationship (SAR) Insights from Analogs
Understanding the contribution of each pharmacophoric feature is critical for lead optimization.[10] The following table summarizes hypothetical SAR data based on common chemical modifications, illustrating the importance of each feature in the proposed model.
| Modification to Scaffold | Rationale | Expected Impact on Activity | Key Pharmacophoric Feature Tested |
| Acylation of C3-Amine | Converts HBD to an HBA/amide linker | Likely decrease or loss of activity | Hydrogen Bond Donor (HBD) |
| Replacement of Pyridine-N with C-H | Removes a key HBA site | Significant decrease in activity | Hydrogen Bond Acceptor (HBA) |
| Replacement of Morpholine-O with CH₂ | Removes an HBA and increases lipophilicity | Activity may decrease or change selectivity | Hydrogen Bond Acceptor (HBA) |
| Saturation of Pyridine Ring | Removes aromaticity | Significant loss of activity | Aromatic Ring (AR) |
| Replacement of Morpholine with a linear alkyl chain | Alters the hydrophobic character and conformation | Activity and selectivity likely to change | Hydrophobic Group (HY) |
Computational Workflow for Pharmacophore Model Development and Validation
To translate the theoretical pharmacophore into a predictive tool, a rigorous, self-validating computational workflow is essential. This protocol outlines a ligand-based approach, which is applicable when a high-resolution target structure is not available.
A Self-Validating Protocol for Ligand-Based Modeling
Objective: To generate and validate a 3D pharmacophore model from a set of known active ligands.
Pillar 1: Expertise & Experience (The "Why") The choice of a ligand-based approach is predicated on the availability of multiple active compounds, even without a known receptor structure.[5] The core principle is that structurally diverse molecules binding to the same target must share a common set of 3D chemical features—the pharmacophore.[9] Validation using a decoy set is a critical step to ensure the model can distinguish true actives from inactive molecules, thereby establishing its predictive power and trustworthiness.[8]
Pillar 2: Trustworthiness (The Self-Validating System) This protocol incorporates a validation step using a "decoy" database of molecules with similar physicochemical properties to the actives but presumed to be inactive. A robust model should achieve a high enrichment factor, meaning it preferentially selects active compounds over decoys.
Experimental Protocol:
-
Step 1: Data Set Preparation.
-
Action: Compile a training set of at least 5-10 structurally diverse compounds with known high activity against the target of interest. Collect a much larger "decoy" set of molecules with similar properties (e.g., molecular weight, logP) but presumed to be inactive.
-
Causality: A diverse set of actives ensures the resulting pharmacophore is not biased towards a single chemical class. The decoy set is crucial for validating that the model is specific to active compounds.[8]
-
-
Step 2: Conformational Analysis.
-
Action: Generate a diverse set of low-energy 3D conformations for each molecule in the training set using computational chemistry software (e.g., Schrödinger's MacroModel, OpenEye's OMEGA).
-
Causality: Ligands are flexible. To identify the "bioactive" conformation responsible for activity, a thorough search of the conformational space is required.[9]
-
-
Step 3: Pharmacophore Feature Identification.
-
Action: For each conformation of each active ligand, identify all potential pharmacophoric features (HBA, HBD, AR, HY, etc.).
-
Causality: This step maps the chemical functionalities of the ligands onto the abstract feature types that define a pharmacophore.
-
-
Step 4: Common Feature Alignment and Model Generation.
-
Action: Use an alignment algorithm (e.g., Schrödinger's Phase, Discovery Studio's Catalyst) to superimpose the conformations of the active molecules and identify common pharmacophoric features that share a similar 3D spatial arrangement. Generate several candidate pharmacophore hypotheses.
-
Causality: The fundamental assumption is that the shared 3D pattern of features represents the pharmacophore required for binding to the common biological target.[5][9]
-
-
Step 5: Model Scoring and Selection.
-
Action: Score the generated hypotheses based on how well they map to the active molecules in the training set. Select the top-scoring models for further validation.
-
Causality: Scoring functions provide a quantitative measure of how well a hypothesis represents the training set data, allowing for an objective initial selection.
-
-
Step 6: Model Validation.
-
Action: Use the selected pharmacophore models as 3D queries to screen the combined database of active ligands and the much larger decoy set. Calculate metrics such as Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve.
-
Causality: This is the most critical step for trustworthiness. A good model will "find" a high percentage of the known actives while retrieving very few decoys, demonstrating its predictive ability and statistical significance.[8]
-
Workflow Diagram
The following diagram visualizes the computational workflow for ligand-based pharmacophore development and validation.
Caption: Workflow for ligand-based pharmacophore modeling and virtual screening.
Case Study: Targeting Urease with this compound Analogs
Derivatives of this compound have been synthesized and evaluated for their antiurease activity, providing a practical example of this scaffold's application.[4] Urease is a key virulence factor in certain bacterial infections, making it an attractive therapeutic target.[4]
One particularly potent derivative identified was N'-[(5-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-{(6-morpholin-4-ylpyridin-3-yl)amino}acetohydrazide, which exhibited an IC₅₀ value of 2.37 µM.[4] This complex molecule retains the core this compound scaffold while extending from the C3-amine. This suggests that the C3-amine, while a key HBD in the core pharmacophore, can also serve as a crucial attachment point for larger substituents that likely occupy additional binding pockets in the urease active site. A detailed SAR study of these derivatives would be invaluable for refining a urease-specific pharmacophore model.
Conclusion and Future Directions
The this compound scaffold is endowed with a rich set of pharmacophoric features, including a potent hydrogen bond donor, two hydrogen bond acceptors, an aromatic ring, and a hydrophobic region. This inherent combination of features makes it a highly versatile starting point for the design of inhibitors targeting a wide range of biological systems, from bacterial enzymes to human kinases.
The true power of this scaffold lies in its modularity. The computational workflows outlined in this guide provide a clear path for researchers to develop and validate predictive pharmacophore models.[11] These models can then be used for large-scale virtual screening to identify novel hits or to guide the rational, structure-based optimization of existing leads. Future work should focus on synthesizing and testing a systematic library of analogs to build robust SAR models for specific targets, ultimately unlocking the full therapeutic potential of this privileged chemical scaffold.
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- ResearchGate. (2025, August 9). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors | Request PDF.
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Methodological & Application
Application Note & Synthesis Protocol for 6-Morpholinopyridin-3-amine
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 6-Morpholinopyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The protocol details a robust two-step synthetic pathway, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro intermediate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step experimental procedures, safety protocols, and characterization data.
Introduction and Significance
This compound is a key structural motif found in a variety of biologically active molecules. The pyridine core, substituted with a morpholine ring and an amino group, serves as a versatile scaffold for developing novel therapeutic agents, including kinase inhibitors and probes for neurodegenerative diseases.[3] The morpholine moiety often enhances aqueous solubility and metabolic stability, while the primary amine provides a crucial handle for further chemical elaboration.[4]
This application note outlines a reliable and scalable synthesis from commercially available starting materials. The chosen synthetic strategy involves two fundamental and high-yielding organic transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the C-N bond between the pyridine ring and morpholine.
-
Nitro Group Reduction: Conversion of the nitro-intermediate to the target primary amine.
Understanding the causality behind each procedural step is critical for success, reproducibility, and safe execution.
Synthetic Pathway and Mechanism
The synthesis of this compound is efficiently achieved via the two-step sequence illustrated below. The overall strategy hinges on the electronic properties of the substituted pyridine ring.
Figure 1: Synthetic Workflow. A two-step protocol for the synthesis of this compound.
Mechanism Insight:
-
Step 1 (SNAr): The synthesis begins with 6-chloro-3-nitropyridine. The strongly electron-withdrawing nitro group (-NO₂) at the 3-position activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it (positions 2, 4, and 6). The chlorine atom at the 6-position is thus rendered an excellent leaving group. Morpholine, a secondary amine, acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This reaction typically proceeds via a Meisenheimer complex intermediate and is often facilitated by a base to neutralize the HCl generated.[5]
-
Step 2 (Reduction): The nitro group of the intermediate, 6-morpholino-3-nitropyridine, is then reduced to a primary amine. While various methods exist for nitro group reduction, such as catalytic hydrogenation or using metals like zinc or iron in acidic media, using tin(II) chloride (SnCl₂·2H₂O) in a protic solvent like ethanol is a common and effective laboratory-scale method.[6][7]
Materials and Equipment
Reagent and Solvent Data
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Key Hazards |
| 6-Chloro-3-nitropyridine | 5470-18-8 | C₅H₃ClN₂O₂ | 158.54 | Toxic, Irritant |
| Morpholine | 110-91-8 | C₄H₉NO | 87.12 | Flammable, Corrosive, Toxic[8][9] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Irritant |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Reproductive Toxin, Irritant |
| Tin(II) Chloride Dihydrate | 10025-69-1 | SnCl₂·2H₂O | 225.65 | Corrosive, Irritant |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Flammable |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable, Irritant |
| Saturated Sodium Bicarbonate | N/A | NaHCO₃ (aq) | N/A | Non-hazardous |
| Brine | N/A | NaCl (aq) | N/A | Non-hazardous |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Non-hazardous |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Morpholino-3-nitropyridine (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloro-3-nitropyridine (10.0 g, 63.1 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous potassium carbonate (13.1 g, 94.6 mmol, 1.5 equiv.) followed by N,N-Dimethylformamide (DMF, 100 mL).
-
Nucleophile Addition: Add morpholine (6.6 mL, 75.7 mmol, 1.2 equiv.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water. A yellow precipitate will form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMF and salts.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, the solid can be recrystallized from ethanol. Dry the yellow solid under vacuum to yield 6-morpholino-3-nitropyridine.
-
Expected Yield: 11.5 - 12.5 g (87-95%).
-
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 6-morpholino-3-nitropyridine from the previous step (11.0 g, 52.6 mmol, 1.0 equiv.) and ethanol (200 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (59.3 g, 263 mmol, 5.0 equiv.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. The yellow suspension should become a clear, light-colored solution. Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the nitro-intermediate is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully concentrate the mixture using a rotary evaporator to remove most of the ethanol.
-
Add 200 mL of ethyl acetate to the residue and cool the flask in an ice bath.
-
Slowly and carefully basify the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the pH is ~8-9. Caution: This is an exothermic reaction and will produce CO₂ gas.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 60%).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.
-
Expected Yield: 7.5 - 8.5 g (80-90%).
-
Characterization and Expected Results
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₉H₁₃N₃O[10]
-
Molecular Weight: 179.22 g/mol [10]
-
Purity (by HPLC/NMR): >97%
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8 (d, 1H), ~7.0 (dd, 1H), ~6.6 (d, 1H), ~3.8 (t, 4H), ~3.4 (s, 2H, -NH₂), ~3.3 (t, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~153, ~138, ~133, ~123, ~107, ~67, ~46.
-
Mass Spectrometry (ESI+): m/z = 180.1 [M+H]⁺.
Safety and Hazard Management
All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Morpholine: Flammable, corrosive, and toxic.[8][9] Avoid inhalation and contact with skin and eyes. Handle in a fume hood.
-
6-Chloro-3-nitropyridine: Acutely toxic and a skin/eye irritant. Avoid creating dust.
-
N,N-Dimethylformamide (DMF): A known reproductive toxin. Use with extreme caution and ensure containment.
-
Tin(II) Chloride Dihydrate: Corrosive. Causes skin and eye irritation.
-
Basification Step (Protocol 2): The neutralization of the acidic tin solution is highly exothermic and releases gas. Perform this step slowly in an ice bath with vigorous stirring to control the reaction rate.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete Reaction | Insufficient heating or reaction time. Inactive K₂CO₃ (hygroscopic). | Ensure the temperature is maintained at 80 °C. Extend reaction time and monitor by TLC. Use freshly opened or dried K₂CO₃. |
| Step 1: Low Yield | Product lost during aqueous work-up. | Ensure the precipitation is complete by using ice-cold water and allowing sufficient time for stirring before filtration. |
| Step 2: Incomplete Reduction | Insufficient reducing agent. Deactivated SnCl₂. | Ensure the correct stoichiometry of SnCl₂·2H₂O is used. The reagent should be a white crystalline solid. |
| Step 2: Difficult Work-up | Formation of stable tin emulsions during basification. | Add the NaHCO₃ solution very slowly with vigorous stirring. Addition of a small amount of Celite and filtering can help break up emulsions. |
| Final Product Contamination | Incomplete separation during chromatography. Co-elution with impurities. | Optimize the solvent gradient for column chromatography. If necessary, perform a second column or recrystallization. |
References
-
PubChem. (n.d.). 6-(Morpholino)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Gül, H. İ., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 23(6), 2796-2808. Retrieved from [Link]
-
Arya, N., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 27(19), 6533. Retrieved from [Link]
-
RSC Publishing. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? RSC Green Chemistry. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]
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Hozien, Z. A., et al. (1995). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocycles, 41(1), 29-32. Retrieved from [Link]
-
Deiters, A., et al. (2014). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. ACS Chemical Biology, 9(11), 2549–2553. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The reduction of vic-substituted 3-nitropyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]
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- 12. tcichemicals.com [tcichemicals.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 6-Morpholinopyridin-3-amine
Abstract
This application note provides a comprehensive guide to the analytical techniques for the characterization of 6-Morpholinopyridin-3-amine, a key building block in pharmaceutical and chemical synthesis.[1][2] As a substituted pyridine derivative, its identity, purity, and stability are critical parameters that necessitate robust analytical methods for quality control and research purposes. This document outlines an integrated approach employing chromatographic, spectroscopic, and thermal analysis techniques. We provide not only detailed, field-proven protocols but also the underlying scientific rationale for experimental choices, empowering researchers, scientists, and drug development professionals to perform a thorough and reliable characterization of this compound.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a pyridine ring substituted with a morpholine and an amine group. This unique structure imparts specific chemical and physical properties that dictate the selection of appropriate analytical strategies. The presence of a basic pyridine nitrogen, a primary aromatic amine, and a morpholino group makes the molecule amenable to a variety of analytical techniques.[3] A foundational understanding of its physicochemical properties is paramount for method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O | [4] |
| Molecular Weight | 179.22 g/mol | [4][5] |
| CAS Number | 52023-68-4 | [4][5][6] |
| Physical Form | Solid | [5] |
| LogP (calculated) | 0.202 - 0.3 | [4][6] |
| pKa (predicted) | ~5.5 (for pyridine nitrogen) | [1][2] |
| Purity (typical) | ≥97% | [5][7] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [5] |
Integrated Analytical Workflow
A multi-faceted approach is essential for the complete characterization of this compound. No single technique can provide all the necessary information. The workflow below illustrates how different analytical methods are synergistically employed to confirm identity, determine purity, quantify the analyte, and characterize its solid-state properties.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Techniques for Purity and Quantification
Chromatography is the cornerstone for assessing the purity of chemical compounds. For a polar, aromatic molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][9]
High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The polar nature of this compound (LogP ≈ 0.2-0.3) results in short retention times on standard C18 columns.[4][6] Therefore, method development focuses on achieving adequate retention and symmetrical peak shape. The pyridine ring provides strong UV absorbance for quantification, and coupling with a mass spectrometer (MS) allows for peak identity confirmation. The use of an acidic mobile phase modifier (e.g., formic or phosphoric acid) is crucial; it protonates the basic nitrogens on the molecule, leading to better interaction with the stationary phase and significantly improved peak shape by minimizing tailing.[10]
Protocol: RP-HPLC Method for Purity Determination
-
Instrumentation:
-
HPLC or UPLC system with a UV/PDA detector and preferably a single quadrupole mass spectrometer.
-
Data acquisition and processing software (e.g., Empower).[11]
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm (for HPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).
-
Column Temperature: 40 °C.[11]
-
Injection Volume: 2 µL.
-
UV Detection: 260 nm (based on typical pyridine absorbance).
-
MS Detection (Optional): ESI+, Scan range 100-500 m/z, monitor for [M+H]⁺ at m/z 180.1.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water (diluent).
-
For analysis, dilute the stock solution to 0.1 mg/mL with the diluent.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) for the peak area and retention time should be <2.0%.
-
The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Calculate the area percent purity by integrating all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.
-
Identify any impurities by their mass-to-charge ratio if using MS detection.
-
Caption: A logical workflow for systematic HPLC method development.[12][13]
Thin-Layer Chromatography (TLC)
Principle & Rationale: TLC is a rapid, cost-effective technique for qualitative purity assessment and reaction monitoring.[14] It operates on the principle of separation by polarity. For this compound, a polar compound, a relatively polar mobile phase is required to achieve migration on a silica plate.
Protocol: Screening by TLC
-
Plate: Silica gel 60 F₂₅₄.
-
Sample Application: Spot a 1 mg/mL solution of the sample in methanol onto the plate.
-
Mobile Phase: Dichloromethane:Methanol (9:1 v/v) with a few drops of ammonia to reduce streaking.
-
Development: Develop the plate in a saturated chamber until the solvent front is ~1 cm from the top.
-
Visualization: Visualize under UV light (254 nm). The compound should appear as a single, dark spot against a fluorescent background. Additional spots indicate impurities.[15]
-
Rf Value: Calculate the Retention Factor (Rf) for the main spot.
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for confirming the molecular structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their connectivity, and their chemical environment, while ¹³C NMR provides information on the carbon skeleton.[16] For this compound, NMR is the definitive technique for confirming the correct arrangement of the pyridine, morpholine, and amine substituents.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.[17]
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Pyridine Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm), showing characteristic coupling patterns.
-
Amine Protons (-NH₂): A broad singlet (δ ~5.0-6.0 ppm), which is exchangeable with D₂O.
-
Morpholine Protons: Two multiplets (triplet-like) corresponding to the -N-CH₂- (δ ~3.4-3.6 ppm) and -O-CH₂- (δ ~3.6-3.8 ppm) groups.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Pyridine Carbons: Five signals in the aromatic region (δ ~105-160 ppm).
-
Morpholine Carbons: Two signals in the aliphatic region, one for -N-CH₂- (δ ~45 ppm) and one for -O-CH₂- (δ ~66 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and non-destructive technique for confirming the presence of key structural motifs.
Protocol: FTIR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Key Vibrational Bands:
-
N-H Stretch (Amine): Two sharp to medium bands around 3300-3450 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Bands around 3100-2800 cm⁻¹.
-
C=C and C=N Stretch (Pyridine Ring): Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-O-C Stretch (Morpholine Ether): A strong, characteristic band around 1115 cm⁻¹.[18]
-
C-N Stretch (Aromatic Amine/Morpholine): Bands in the 1350-1250 cm⁻¹ region.
-
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula.[19][20] Fragmentation patterns can offer further structural clues.
Protocol: MS Analysis
-
Instrumentation: Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for HRMS.
-
Sample Infusion: Infuse a dilute solution (1-10 µg/mL) of the sample in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Data Analysis:
-
Molecular Ion: Expect a prominent ion at m/z 180.1137 for the protonated molecule [C₉H₁₄N₃O]⁺. The measured mass should be within 5 ppm of the theoretical mass.
-
Fragmentation: Key fragments may arise from the loss of the morpholine ring or cleavage within the ring, providing structural confirmation.[21]
-
Thermal Analysis for Solid-State Characterization
Thermal analysis techniques are crucial for characterizing the physical properties of solid materials, which is vital in pharmaceutical development for understanding stability, polymorphism, and solvation.[22][23][24]
Differential Scanning Calorimetry (DSC)
Principle & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, an important indicator of purity, and to detect polymorphic transitions or the presence of solvates.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Heating Program: Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.[25]
-
Data Analysis:
-
Melting Point: The peak maximum of the endothermic event corresponds to the melting point.
-
Purity: A sharp, single melting endotherm is indicative of high purity. Broad peaks or multiple transitions may suggest impurities or polymorphism.
-
Thermogravimetric Analysis (TGA)
Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of volatile content, such as residual solvents or water (hydrates).
Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Heating Program: Heat the sample from 25 °C to 400 °C or higher at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis:
-
A significant mass loss at temperatures below 120 °C typically indicates the presence of water or volatile solvents.
-
The onset of rapid mass loss at higher temperatures indicates the decomposition temperature, a measure of thermal stability.
-
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][1]
-
Mullins, D., & Park, K. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. Retrieved from [Link][22]
-
Li, Y., & Ito, Y. (2004). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1043(2), 205-211. Retrieved from [Link][26]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
IFA. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety. Retrieved from [Link][27]
-
Henven. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link][23]
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from [Link][24]
-
Sriram, D., & Yogeeswari, P. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(7), 849-851. Retrieved from [Link][14]
-
TA Instruments. (2024). Thermal Analysis In Pharmaceutical Research Development And Quality Control. Retrieved from [Link][25]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][2]
-
Chemcasts. (n.d.). This compound (CAS 52023-68-4) – Thermophysical Properties. Retrieved from [Link][28]
-
ResearchGate. (2025). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Retrieved from [Link][18]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link][11]
-
Heard Jr, J. T. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical Biochemistry, 130(1), 185-188. Retrieved from [Link][15]
-
PubChem. (n.d.). 6-(Morpholino)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link][4]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link][9]
-
ResearchGate. (2021). Spectroscopic estimation of morpholine available in test sample. Retrieved from [Link][29]
-
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link][30]
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CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link][21]
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Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link][31]
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National Institutes of Health. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link][32]
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SIELC Technologies. (n.d.). 6-(Morpholino)pyridin-3-amine. Retrieved from [Link][6]
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Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link][33]
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National Institutes of Health. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link][34]
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National Institutes of Health. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link][19]
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ResearchGate. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link][20]
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MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link][35]
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MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link][17]
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De Gruyter. (2020). HPLC method development for fampridine using Analytical Quality by Design approach. Retrieved from [Link][12]
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ResearchGate. (2025). Development and validation of HPLC method for the resolution of drug intermediates. Retrieved from [Link][36]
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McNab, H. (1987). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives... Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][16]
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ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link][37]
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National Institutes of Health. (2023). QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation. Retrieved from [Link][13]
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Application Notes & Protocols: A Guide to Characterizing the Cellular Activity of 6-Morpholinopyridin-3-amine
Abstract: The pyridin-3-amine scaffold, particularly when functionalized with a morpholine group, is a privileged structure in modern medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to characterize the cellular activity of novel compounds based on this scaffold, using 6-Morpholinopyridin-3-amine as a representative molecule. We present a logical, tiered approach, beginning with broad phenotypic assays to assess effects on cell viability and proliferation, followed by mechanistic assays to elucidate the mode of action, such as apoptosis induction. Finally, we detail advanced methods for confirming target engagement and pathway modulation, with a focus on the PI3K/Akt/mTOR signaling cascade—a pathway commonly dysregulated in cancer and other diseases.[3][4] Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigative framework.
Introduction: The Scientific Rationale
The discovery of small molecules that modulate critical cellular signaling pathways is a cornerstone of drug development. The this compound scaffold has emerged as a promising starting point for the synthesis of targeted therapeutics. Literature on analogous structures suggests a high probability of activity as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling.[2][5] Dysregulation of kinase-driven pathways, such as the PI3K/Akt/mTOR axis, is a hallmark of numerous cancers, promoting unchecked cell growth and survival.[6][7]
Therefore, a logical hypothesis for a novel compound like this compound is that it may exert its effects by inhibiting a key kinase in a pro-survival pathway, leading to reduced cell proliferation and/or the induction of programmed cell death (apoptosis). This document outlines a strategic workflow to systematically test this hypothesis.
Proposed Investigational Workflow
A tiered or cascaded approach to assay execution is efficient, starting with high-throughput methods to confirm general activity before committing to more resource-intensive, mechanism-focused experiments.
Caption: A tiered workflow for characterizing this compound activity.
Tier 1 Protocol: Cell Viability & Proliferation Assays
Scientific Principle: The initial step is to determine if this compound has any cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. Tetrazolium reduction assays like MTT and WST-1 are robust, colorimetric methods that measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of living cells.[8][9]
Protocol 3.1: WST-1 Cell Proliferation Assay
The WST-1 assay is often preferred over MTT because it produces a water-soluble formazan, eliminating the need for a solubilization step and reducing handling errors.[10]
Materials:
-
Selected cancer cell line (e.g., HCT116, A549) cultured in appropriate media.
-
96-well clear, flat-bottom cell culture plates.
-
This compound (dissolved in DMSO to create a 10 mM stock).
-
WST-1 Cell Proliferation Reagent.
-
Multi-channel pipette and microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the this compound stock solution in culture medium. A typical starting range is 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with fresh medium only.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, monitoring for color development. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Data Acquisition: Gently shake the plate for 1 minute. Measure the absorbance at 440-450 nm using a microplate reader. Use a reference wavelength of >600 nm to correct for background.[10]
-
Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100). Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical Viability Data for this compound
| Cell Line | Treatment Duration | IC50 Value (µM) |
| HCT116 (Colon Cancer) | 48 hours | 2.5 |
| A549 (Lung Cancer) | 48 hours | 5.1 |
| MCF-7 (Breast Cancer) | 48 hours | 8.3 |
Tier 2 Protocol: Apoptosis Induction Assays
Scientific Principle: If a compound reduces cell viability, it is crucial to determine whether it is inducing apoptosis (programmed cell death) or necrosis. Apoptosis is a controlled process characterized by specific biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of executioner caspases, like caspase-3 and -7.[11][12] We can measure these events using flow cytometry or plate-based assays.
Protocol 4.1: Annexin V and 7-AAD Staining for Apoptosis
This dual-staining method distinguishes between different cell populations:
-
Live cells: Annexin V-negative and 7-AAD-negative.
-
Early Apoptotic cells: Annexin V-positive and 7-AAD-negative (PS is exposed, but the membrane is intact).
-
Late Apoptotic/Necrotic cells: Annexin V-positive and 7-AAD-positive (membrane integrity is lost).
Materials:
-
Cells treated with this compound (e.g., at 1x, 2x, and 5x the IC50 value for 24 hours).
-
FITC-conjugated Annexin V.
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the treatment wells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of 7-AAD to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
Protocol 4.2: Caspase-3/7 Activity Assay
This is a luminescence- or fluorescence-based assay that measures the activity of the key executioner caspases.[13]
Materials:
-
Cells cultured and treated in a 96-well white-walled plate.
-
Caspase-Glo® 3/7 Reagent or similar.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described in Protocol 3.1 for a shorter duration (e.g., 6-24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Tier 3 Protocols: Target Engagement & Pathway Analysis
Scientific Principle: Phenotypic data must be linked to a molecular mechanism. First, we need to confirm that the compound physically interacts with its intended target protein inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[14][15] Second, we must demonstrate that this binding event leads to the inhibition of the downstream signaling pathway using Western Blotting.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the compound.
Protocol 5.1: Cellular Thermal Shift Assay (CETSA)
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Detection: Analyze the amount of the soluble target protein (e.g., PI3K) remaining at each temperature using Western Blotting (see Protocol 5.2). A compound that binds and stabilizes its target will result in more of that protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.[15][16]
Protocol 5.2: Western Blot for Pathway Analysis
Procedure:
-
Cell Lysis: Seed cells and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce basal pathway activity. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate the pathway with a growth factor (e.g., IGF-1) for 15-30 minutes.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to 20-30 µg of protein. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[17]
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins. It is critical to probe for both the phosphorylated (active) and total forms of the proteins to assess specific inhibition of signaling.
-
Recommended Antibodies: Phospho-Akt (Ser473), Total Akt, Phospho-p70S6K (Thr389), Total p70S6K, and a loading control like GAPDH or β-actin.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. For each target, calculate the ratio of the phosphorylated protein to the total protein. A successful inhibitor will show a dose-dependent decrease in this ratio compared to the stimulated vehicle control.
Conclusion and Future Directions
This application guide provides a robust, multi-tiered framework for the initial characterization of this compound. By progressing through phenotypic, mechanistic, and direct target-engagement assays, researchers can build a comprehensive profile of the compound's cellular activity. Positive results from this workflow—demonstrating dose-dependent inhibition of cell viability, induction of apoptosis, target stabilization in CETSA, and suppression of PI3K/Akt pathway phosphorylation—would provide strong evidence for its mechanism of action and warrant further investigation in more complex models, such as 3D cell cultures and in vivo preclinical studies.
References
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MedScien. (2025). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. MedScien, 1(1). Available at: [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]
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Aslantürk, Ö. S. (2018). A comparative study of colorimetric cell proliferation assays in immune cells. Turkish Journal of Biology, 42(1), 14-23. Available at: [Link]
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American Association for Cancer Research. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 4720. Available at: [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1475, pp. 1-22). Available at: [Link]
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Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 84, 143-168. Available at: [Link]
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National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2247-2256. Available at: [Link]
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ResearchGate. (2018). Determination of apoptosis using caspase-3/7 and Annexin V/7AAD assays. Available at: [Link]
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Elabscience. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Available at: [Link]
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JournalAgent. (2019). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Duzce Medical Journal, 21(3), 163-169. Available at: [Link]
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Biolinkk. PI3K/Akt/mTOR Signaling Kit. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
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CETSA. CETSA. Available at: [Link]
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Assay Genie. Western Blot Protocol & Troubleshooting Guide. Available at: [Link]
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Wikipedia. PI3K/AKT/mTOR pathway. Available at: [Link]
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PubMed. (2002). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 45(25), 5594-5604. Available at: [Link]
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World Journal of Pharmaceutical Research. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]
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PubMed Central. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry, 23(17), 5649-5657. Available at: [Link]
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PubMed. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. Available at: [Link]
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Application Notes & Protocols: 6-Morpholinopyridin-3-amine in Buchwald-Hartwig Amination
<R>
Introduction: The Strategic Importance of Arylated Heterocyclic Amines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[3][4] The coupling of complex, functionalized heterocyclic amines, such as 6-Morpholinopyridin-3-amine, presents unique challenges and opportunities. This substrate is of particular interest in drug discovery, as it combines the bio-isosteric properties of a pyridine ring with the pharmacologically relevant morpholine scaffold, often imparting favorable solubility and metabolic stability.
This guide provides a comprehensive overview of the key mechanistic considerations, component selection strategies, and detailed experimental protocols for the successful application of this compound as a nucleophilic partner in Buchwald-Hartwig amination reactions. We will delve into the causality behind experimental choices to empower researchers to not only replicate but also rationally troubleshoot and adapt these protocols for their specific synthetic targets.
Mechanistic Deep Dive: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][5] Understanding this cycle is paramount to optimizing reaction conditions, especially for challenging substrates like heteroaromatic amines.[6]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ. This step forms a Pd(II)-aryl-halide intermediate. The reactivity of the aryl halide generally follows the order Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[6] For aryl chlorides, this step is often the rate-determining step and requires more electron-rich, bulky phosphine ligands to promote the reaction.[7][8]
-
Amine Coordination & Deprotonation: The amine, this compound, coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so harsh as to cause degradation of sensitive functional groups.[9]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][5] This step is often accelerated by the use of bulky, electron-rich ligands that create a more sterically crowded metal center, thus favoring the reductive elimination pathway.
A competing side reaction, β-hydride elimination, can occur, leading to hydrodehalogenation of the aryl halide and formation of an imine.[1] Judicious selection of the ligand and reaction conditions is key to minimizing this unproductive pathway.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Component Selection: A Guide for Rational Design
The success of the Buchwald-Hartwig amination is highly dependent on the synergistic interplay of the palladium source, ligand, base, and solvent.[9] For a substrate like this compound, which contains two potentially coordinating nitrogen atoms (pyridine and the exocyclic amine), careful selection is crucial to avoid catalyst inhibition.
Table 1: Recommended Component Selection
| Component | Recommended Reagents | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) precursors. Pd(II) sources require in situ reduction, which is often accomplished by the phosphine ligand or amine.[2][6] Using a pre-formed catalyst can sometimes offer better reproducibility.[8] |
| Ligand | Josiphos-type (e.g., CyPF-tBu) , Biarylphosphines (e.g., RuPhos, BrettPhos) | Heteroaromatic amines are considered challenging nucleophiles.[6] Bulky, electron-rich dialkylbiaryl phosphine ligands are often superior as they promote both the oxidative addition and the crucial reductive elimination step, while minimizing catalyst inhibition by the pyridine nitrogen.[9][10] Josiphos ligands have also shown high efficacy for coupling primary amines.[10] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity.[1] For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may necessitate higher reaction temperatures.[9] |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, aprotic solvents are standard. Toluene is widely used. Dioxane is also common but should be used with caution due to peroxide formation.[11] tert-Butanol can be beneficial in certain cases.[5] The choice of solvent can significantly impact reagent solubility and catalyst stability. |
Experimental Protocols
Safety Precaution: The Buchwald-Hartwig amination requires the use of air- and moisture-sensitive reagents. All procedures should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[12] Solvents should be anhydrous and degassed prior to use.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol provides a robust starting point for the amination of various aryl bromides with this compound.
Caption: General workflow for Buchwald-Hartwig amination.
Reagents & Stoichiometry:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos or BrettPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene (to achieve ~0.1 M concentration of aryl bromide)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and sodium tert-butoxide under an inert atmosphere.
-
Assembly: Add the aryl bromide and this compound to the flask.
-
Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times.[12]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the limiting reagent (typically the aryl bromide) is observed. Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the mixture to a separatory funnel, wash with brine, separate the layers, and extract the aqueous layer with the organic solvent.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (air/moisture exposure)- Poor oxidative addition (esp. with aryl chlorides)- Catalyst inhibition by pyridine nitrogen | - Ensure strictly anhydrous/anaerobic conditions.[12]- Switch to a more electron-rich, bulky ligand (e.g., BrettPhos).[9]- Increase catalyst loading (e.g., to 3-5 mol%).- Screen alternative solvents or bases (e.g., K₃PO₄ at a higher temperature). |
| Hydrodehalogenation | - β-Hydride elimination pathway is competitive- Presence of water | - Use a more sterically hindered ligand to disfavor this pathway.- Ensure all reagents and solvents are scrupulously dry. |
| Formation of Byproducts | - Homocoupling of the aryl halide- Reaction at the morpholine nitrogen (unlikely but possible) | - This can indicate slow amine coupling; screen different ligands to accelerate the desired reaction.- Confirm product structure rigorously using 2D NMR techniques. |
| Difficulty in Purification | - Residual ligand or ligand oxides | - Choose a ligand that facilitates easier purification. Some modern pre-catalysts are designed for this.- An acidic wash during workup may remove basic impurities, but care must be taken if the product is acid-sensitive. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for accessing complex molecules in pharmaceutical and materials science. Success hinges on a rational approach to component selection, with a particular emphasis on the use of bulky, electron-rich phosphine ligands to overcome the challenges associated with heteroaromatic amine substrates. By following the detailed protocols and troubleshooting guidance provided, researchers can effectively implement this powerful C-N bond-forming reaction, paving the way for novel discoveries and innovations.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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Ghaffari, B., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 2, 2026, from [Link]
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Bruneau, A., et al. (2015). A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. Organic Process Research & Development. [Link]
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Wang, D., et al. (2019). Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines. ACS Catalysis. [Link]
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Fors, B. P., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Ghotbi, Y., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
-
Contente, M. L., et al. (2020). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Catalysis Science & Technology. [Link]
-
Reddit user discussion on troubleshooting Buchwald-Hartwig amination. (2018). Reddit. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Chemistry Stack Exchange user discussion on troubleshooting Buchwald-Hartwig coupling. (2022). Chemistry Stack Exchange. [Link]
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La-Salla, A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate user discussion on failed Buchwald coupling. (2022). ResearchGate. [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Vició, P., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2011). Technical University of Denmark. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. (2019). WordPress. [Link]
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The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]
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Introduction: The Strategic Value of the 6-Morpholinopyridin-3-amine Scaffold
An In-Depth Technical Guide to the Synthesis of Derivatives from 6-Morpholinopyridin-3-amine
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in the structure of successful therapeutic agents. The this compound scaffold is one such "privileged structure," serving as a cornerstone for the development of potent and selective modulators of various biological targets. Its prominence is particularly notable in the field of oncology, where it forms the core of numerous kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer.[1][2][3][4]
The value of this scaffold is twofold. First, the morpholine moiety is a highly desirable feature in drug design. It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, which are critical for oral bioavailability.[5] Second, the 3-amino group on the pyridine ring provides a versatile chemical handle for systematic structural modification. This allows for the facile exploration of structure-activity relationships (SAR) by introducing a wide array of functional groups and building blocks, enabling the fine-tuning of potency, selectivity, and overall drug-like properties.[6][7]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for derivatizing the this compound core. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key workflows to empower the synthesis of novel and diverse chemical libraries based on this important scaffold.
Core Synthetic Strategies: A Multi-pronged Approach to Derivatization
The derivatization of this compound primarily leverages the nucleophilicity of the exocyclic amine at the C-3 position. However, a comprehensive strategy also involves modifications to the pyridine ring itself, often accomplished through palladium-catalyzed cross-coupling reactions on a suitably halogenated precursor.
Strategy 1: Functionalization of the C-3 Amino Group
The most direct approach to generating diversity is through the reaction of the primary amino group. This site is readily functionalized to form stable amide and sulfonamide linkages, which are prevalent in drug molecules due to their ability to act as hydrogen bond donors and acceptors.
The conversion of the C-3 amine to an amide is arguably the most common derivatization. This is typically achieved by coupling with a carboxylic acid, which must first be "activated" to overcome the energetically unfavorable direct condensation that would otherwise be dominated by a simple acid-base reaction.[8][9]
Causality & Rationale: The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a standard and robust method.[10] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt acts as a "trapping agent," reacting with the O-acylisourea to form an activated HOBt-ester. This new intermediate is more stable than the O-acylisourea but highly reactive towards the amine, leading to efficient amide bond formation with minimal side products.[10][11] The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often required to scavenge the HCl produced if EDC hydrochloride is used and to maintain a basic environment conducive to the reaction.
dot
Caption: Amide coupling workflow using EDC/HOBt activation.
Formation of a sulfonamide linkage involves reacting the C-3 amine with a sulfonyl chloride (R-SO₂Cl). This reaction is typically robust and high-yielding.
Causality & Rationale: The reaction proceeds via nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is essential. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Pyridine can also act as a nucleophilic catalyst.
Strategy 2: Palladium-Catalyzed Cross-Coupling for C-C and C-N Bond Formation
To achieve greater structural diversity, modifications to the pyridine ring itself are necessary. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.[6] These reactions are typically not performed on this compound directly but on a halogenated precursor, such as 5-bromo-2-morpholinopyridine. The amino group can either be present during the coupling or introduced at a later stage (e.g., by reduction of a nitro group).
This reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[12][13] In this context, it would be used to couple a halogenated pyridine core with a diverse range of primary or secondary amines.
Causality & Rationale: The reaction mechanism involves a catalytic cycle with a palladium complex.[12] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by coordination of the amine to the resulting Pd(II) complex and deprotonation by a base (e.g., NaOt-Bu, Cs₂CO₃) to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. The choice of phosphine ligand (e.g., XantPhos, BINAP) is critical as it modulates the stability and reactivity of the palladium intermediates, influencing the reaction's scope and efficiency.[14]
dot
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
The Suzuki reaction is a highly versatile method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound (e.g., a boronic acid or ester).[15][16] This allows for the introduction of a vast array of aryl and heteroaryl substituents onto the pyridine core.
Causality & Rationale: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling operates via a Pd(0)/Pd(II) catalytic cycle.[16] After the initial oxidative addition of the aryl halide to Pd(0), the key step is transmetalation. In this step, a base (e.g., K₂CO₃, K₃PO₄) activates the organoboron species, facilitating the transfer of the organic group from boron to the palladium center. The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the low toxicity of the boron-containing byproducts.[17]
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: General Procedure for Amide Coupling via EDC/HOBt
This protocol describes the coupling of this compound with a generic carboxylic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid, this compound, and HOBt.
-
Add anhydrous DMF to dissolve the reagents (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the stirred solution, followed by the portion-wise addition of EDC·HCl.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Note: To prevent peak tailing of the basic product, it is advisable to add 0.5-1% triethylamine to the eluent.[18]
-
-
Self-Validation: The formation of the desired amide can be confirmed by LC-MS analysis of the crude reaction mixture, which should show a new peak with the expected mass-to-charge ratio (m/z) for the product. The disappearance of the starting amine can also be monitored.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or CH₂Cl₂ | Polar aprotic solvent, good for solubilizing reactants.[10] |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic activation step. |
| Base | DIPEA | Non-nucleophilic base to neutralize HCl without side reactions. |
| Equivalents | Slight excess of acid & coupling reagents | Ensures complete consumption of the limiting amine. |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of a hypothetical precursor, 5-bromo-2-morpholinopyridine, with an arylboronic acid.
-
Materials:
-
5-Bromo-2-morpholinopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the 5-bromo-2-morpholinopyridine, arylboronic acid, and base.
-
Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Self-Validation: The progress of the reaction can be tracked by the disappearance of the aryl bromide starting material and the appearance of the higher molecular weight biaryl product on LC-MS.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Common, effective catalysts for Suzuki couplings.[6][19] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[16] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent choice affects solubility and reaction rate. Water is often required. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Conclusion
The this compound scaffold is a highly tractable platform for the synthesis of diverse chemical libraries. By leveraging robust and well-understood synthetic transformations—primarily functionalization of the C-3 amine and palladium-catalyzed cross-coupling reactions on halogenated precursors—researchers can systematically explore the chemical space around this core. The protocols and strategies outlined in this guide provide a solid foundation for the rational design and synthesis of novel derivatives for drug discovery and development, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies.
References
-
Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: PMC - NIH URL: [Link]
-
Title: Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus Source: PubMed Central URL: [Link]
-
Title: Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms Source: MDPI URL: [Link]
-
Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: PMC - NIH URL: [Link]
-
Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: Frontiers URL: [Link]
-
Title: New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties Source: RSC Publishing URL: [Link]
-
Title: Several reported potent morpholine based PI3K inhibitors with examples... Source: ResearchGate URL: [Link]
-
Title: Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography Source: MDPI URL: [Link]
-
Title: 6-(Morpholino)pyridin-3-amine Source: PubChem URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: this compound (CAS 52023-68-4) – Thermophysical Properties Source: Chemcasts URL: [Link]
-
Title: Amide Synthesis Source: Fisher Scientific URL: [Link]
-
Title: A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023 Source: MDPI URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL: [Link]
-
Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]
-
Title: Optimization of the model Buchwald-Hartwig reaction of morpholine and... Source: ResearchGate URL: [Link]
-
Title: Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) Source: PubMed URL: [Link]
-
Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]
-
Title: Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation Source: MDPI URL: [Link]
-
Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]
-
Title: Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates Source: PMC - NIH URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]
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- 19. mdpi.com [mdpi.com]
Application Note: A Robust LC-MS Method for In-Process Monitoring of the Synthesis of 6-Morpholinopyridin-3-amine
Abstract
This application note presents a detailed, validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time analysis of the synthesis of 6-Morpholinopyridin-3-amine, a key building block in pharmaceutical development. The synthesis, achieved through a nucleophilic aromatic substitution (SNAr) reaction, requires precise monitoring to optimize yield and minimize impurity formation. We detail a reversed-phase LC method coupled with positive-ion electrospray ionization mass spectrometry (ESI+-MS) that provides rapid and selective quantification of the starting materials, the final product, and critical process-related impurities. This guide offers a complete protocol, from sample preparation to data analysis, designed for researchers, process chemists, and quality control analysts in the drug development sector.
Introduction: The Rationale for Precise Analytical Control
This compound is a vital heterocyclic scaffold frequently utilized in the synthesis of pharmacologically active agents, including kinase inhibitors for oncology and immunology. Its synthesis typically involves the displacement of a leaving group from a pyridine ring by morpholine, a classic example of nucleophilic aromatic substitution.
The efficiency of this reaction is paramount, as the formation of byproducts can complicate downstream processing and compromise the purity of the final active pharmaceutical ingredient (API). Therefore, a robust analytical method capable of tracking the consumption of reactants and the formation of the product in real-time is not merely beneficial but essential for process optimization and control. This document provides a comprehensive, field-tested LC-MS protocol designed to offer high sensitivity, selectivity, and speed for the in-process analysis of this critical reaction.
Synthesis Pathway and Key Analytical Targets
The synthesis of this compound is most commonly achieved by the reaction of 6-chloropyridin-3-amine with morpholine in the presence of a base. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the ring nitrogen.[1][2] In this case, the chlorine atom at the 6-position (ortho) serves as an effective leaving group.
Figure 1: Synthesis of this compound via SNAr.
Analytical Targets: A successful analytical method must be able to resolve and detect the following key species:
-
6-chloropyridin-3-amine (Reactant): The limiting reagent whose depletion signals reaction progression.
-
Morpholine (Reactant): Typically used in excess; its concentration is less critical but still monitored.
-
This compound (Product): The target molecule whose formation indicates reaction success.
-
6-hydroxypyridin-3-amine (Potential Impurity): Can form via hydrolysis of the starting material if water is present in the reaction medium.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Formic Acid (LC-MS Grade, ~99%), Ammonium Acetate (LC-MS Grade).
-
Standards: Reference standards of this compound and 6-chloropyridin-3-amine (purity >98%).
Sample Preparation Protocol
The core principle of in-process sample preparation is rapid quenching and dilution to halt the reaction and bring the analyte concentrations within the linear range of the instrument.
-
Sampling: Carefully extract a small, representative aliquot (e.g., 10 µL) from the reaction vessel at a specified time point.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a pre-measured, large volume of a 50:50 mixture of Methanol and Water in a 1.5 mL autosampler vial. A dilution factor of 1000x to 10,000x is typical, depending on the initial reaction concentration. For example, add the 10 µL aliquot to 990 µL of the diluent.
-
Mixing: Cap the vial and vortex thoroughly for 30 seconds to ensure homogeneity.
-
Analysis: The sample is now ready for direct injection into the LC-MS system.
LC-MS System and Operating Conditions
The method was developed on a standard high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer. The choice of a basic-resistant, reversed-phase column like a C18 is critical for robust performance.[3] The use of an acidic mobile phase ensures the protonation of the basic amine analytes, leading to improved peak shape and ESI efficiency.
| Parameter | Condition | Rationale |
| LC System | Standard HPLC or UHPLC System | Provides necessary pressure and flow control. |
| Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent[3] | Excellent retention and selectivity for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for gradient separation. |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-9 min: 95% B; 9-10 min: 95% to 5% B; 10-12 min: 5% B | Separates analytes of varying polarity within a short runtime. |
| Flow Rate | 0.8 mL/min[3] | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 40 °C[4] | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Minimizes column overload while providing sufficient sensitivity. |
| MS System | Single or Triple Quadrupole Mass Spectrometer | Provides mass confirmation and sensitive quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] | Amine functionalities are readily protonated. |
| Scan Mode | Full Scan (m/z 80-300) and/or Selected Ion Monitoring (SIM) | Full scan for impurity identification; SIM for quantitative analysis. |
| Capillary Voltage | 3.5 kV | Optimal for ion generation. |
| Drying Gas Flow | 12 L/min | Efficiently desolvates ions. |
| Drying Gas Temp. | 300 °C | Facilitates rapid desolvation. |
| Nebulizer Pressure | 40 psi | Ensures a fine, stable spray. |
Analytical Workflow Overview
The end-to-end process, from taking a sample from the reactor to generating a final report, follows a systematic and reproducible workflow.
Figure 2: End-to-End LC-MS Analytical Workflow.
Expected Results and Data Analysis
Chromatographic Separation and Mass Identification
Under the specified conditions, the analytes are expected to elute based on their polarity. Morpholine, being the most polar, will elute first, followed by the more retained aromatic pyridine derivatives. A hypothetical chromatogram would show the starting material peak decreasing over time while the product peak increases.
The identity of each peak is confirmed by its mass-to-charge ratio (m/z) in the mass spectrometer.
| Compound | Formula | MW ( g/mol ) | Expected [M+H]+ (m/z) | Expected Retention Time (min) |
| Morpholine | C₄H₉NO | 87.12 | 88.1 | ~1.5 |
| 6-chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 | 129.0 / 131.0 | ~4.2 |
| This compound | C₉H₁₃N₃O | 179.22 | 180.2 | ~3.5 |
| 6-hydroxypyridin-3-amine | C₅H₆N₂O | 110.11 | 111.1 | ~2.8 |
Note: The [M+H]+ for 6-chloropyridin-3-amine will exhibit a characteristic ~3:1 isotopic pattern for 35Cl/37Cl, providing unambiguous identification.
Method Trustworthiness and Validation
To ensure the reliability of this method for quantitative purposes, a validation should be performed according to ICH guidelines.[5] This includes:
-
Specificity: Demonstrating that the peaks for the product and starting materials are well-resolved from any impurities.
-
Linearity: Establishing a linear relationship between concentration and peak area over a defined range (e.g., 0.1 - 10 µg/mL). Correlation coefficients (r²) should be >0.995.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels. Accuracy should be within 85-115%, and precision (%RSD) should be <15%.
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified. This is crucial for tracking the final traces of starting material to determine reaction completion. Sensitive LC-MS/MS methods can achieve LOQs in the low ng/mL range.[6]
Conclusion
The LC-MS method detailed in this application note provides a rapid, selective, and robust solution for monitoring the synthesis of this compound. By implementing this protocol, process chemists and researchers can gain precise, real-time insights into reaction kinetics, enabling effective optimization of reaction conditions to maximize yield and product purity. The method is easily adaptable to various LC-MS platforms and serves as a foundational tool for ensuring the quality and efficiency of this critical synthetic transformation in the pharmaceutical industry.
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Al-Asmari, F., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. J Chromatogr B Analyt Technol Biomed Life Sci. Available at: [Link]
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Shimadzu Corporation. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Application News No. AD-0053. Available at: [Link]
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Waters Corporation. (2021). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters Application Note. Available at: [Link]
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Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies Application Note. Available at: [Link]
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Saranu, L., et al. (2013). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry. Available at: [Link]
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Kovács, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Raju, D. K., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. J Pharm Biomed Anal. Available at: [Link]
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Petucci, C., et al. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer Protocols. Available at: [Link]
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Chemistry - By Najam Academy. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]
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Application Note: A Multi-dimensional NMR Approach for the Definitive Structural Elucidation of 6-Morpholinopyridin-3-amine
Abstract
This comprehensive technical guide provides a detailed protocol for the structural elucidation of 6-morpholinopyridin-3-amine, a key building block in medicinal chemistry and drug development. Leveraging a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy techniques, this application note offers researchers a robust framework for unambiguous molecular structure verification. The methodologies detailed herein are designed to ensure scientific integrity through self-validating experimental choices and are grounded in established NMR principles.
Introduction: The Structural Imperative
This compound is a disubstituted pyridine derivative featuring two distinct nitrogen-containing functional groups: a secondary amine integrated into a morpholine ring and a primary aromatic amine. The precise arrangement of these substituents on the pyridine core is critical to its chemical reactivity and its utility in the synthesis of targeted pharmaceutical agents. Any ambiguity in its structure, such as the presence of regioisomers, could lead to the generation of unintended products, compromising research outcomes and drug development timelines.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will walk the user through a systematic NMR-based workflow to confirm the identity and purity of this compound.
Foundational Knowledge: Predicted Structure and NMR-Active Nuclei
The starting point for any structural elucidation is the hypothesized structure of the molecule. For this compound (C₉H₁₃N₃O), the structure is comprised of three key fragments: a pyridine ring, a morpholine ring, and a primary amine group.[2][3]
Figure 1: Structure of this compound with Atom Numbering
A schematic showing the atom numbering scheme used for NMR signal assignments.
The primary NMR-active nuclei of interest are ¹H (protons) and ¹³C (carbon-13). Each unique chemical environment for these nuclei will give rise to a distinct signal in the respective NMR spectrum. Our objective is to assign every signal to a specific atom in the molecule.
Experimental Design: A Step-by-Step Protocol
Sample Preparation: The Foundation of Quality Data
High-quality NMR data begins with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[4][5]
Protocol 1: Sample Preparation
-
Material Quantity: Weigh 10-25 mg of this compound for ¹H NMR. For subsequent ¹³C and 2D NMR experiments, a more concentrated sample of 50-80 mg is recommended to reduce acquisition time.[6]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound. Its polarity aids in dissolving the sample, and importantly, it slows down the exchange rate of the amine (-NH₂) protons, often allowing them to be observed as sharper signals.[7] Chloroform-d (CDCl₃) is another common alternative.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Gentle vortexing can aid dissolution.[6]
-
Filtration: To remove any undissolved particulates, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube.[5][8] Solid particles will interfere with the magnetic field homogeneity, leading to poor spectral quality.[4]
-
Labeling: Clearly label the NMR tube with a unique identifier.[8]
Data Acquisition Workflow
The logical flow of experiments is designed to build a complete structural picture, starting from simple 1D spectra and progressing to more complex 2D correlation experiments.
Figure 2: NMR Experimental Workflow
A sequential workflow for acquiring a comprehensive NMR dataset for structural analysis.
Data Analysis and Interpretation
¹H NMR: The Proton Blueprint
The ¹H NMR spectrum provides the initial overview of the proton environments. Key information derived includes the chemical shift (δ), signal integration (number of protons), and multiplicity (splitting pattern due to J-coupling).[9]
Expected ¹H NMR Signals (in DMSO-d₆):
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.7 | Doublet (d) | 1H | H2 | Aromatic proton ortho to the pyridine nitrogen, deshielded. |
| ~6.8 - 7.0 | Doublet of d's | 1H | H4 | Aromatic proton meta to both the morpholine and amine groups. |
| ~6.5 - 6.7 | Doublet (d) | 1H | H5 | Aromatic proton ortho to the electron-donating amine group, shielded. |
| ~5.0 - 5.5 | Broad Singlet | 2H | -NH₂ (N7) | Labile protons of the primary amine. The chemical shift is solvent and concentration-dependent.[10][11][12] May exchange with residual water. |
| ~3.6 - 3.8 | Triplet (t) | 4H | H10, H12 (-O-CH₂) | Protons on carbons adjacent to the highly electronegative oxygen atom in the morpholine ring. |
| ~3.3 - 3.5 | Triplet (t) | 4H | H9, H13 (-N-CH₂) | Protons on carbons adjacent to the nitrogen atom in the morpholine ring. |
Note: Chemical shifts are estimations and can be influenced by solvent and concentration. J-coupling constants for the pyridine ring are expected to be in the typical ranges for ortho, meta, and para couplings.[13]
¹³C NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are indicative of the carbon type (aliphatic vs. aromatic) and the nature of attached atoms.
Expected ¹³C NMR Signals (in DMSO-d₆):
| Predicted δ (ppm) | Assignment | Rationale |
| ~155 - 160 | C6 | Aromatic carbon attached to two nitrogen atoms, highly deshielded. |
| ~145 - 150 | C3 | Aromatic carbon attached to the amine group. |
| ~135 - 140 | C2 | Aromatic carbon ortho to the pyridine nitrogen. |
| ~115 - 120 | C4 | Aromatic carbon. |
| ~105 - 110 | C5 | Aromatic carbon shielded by the electron-donating amine group. |
| ~65 - 70 | C10, C12 | Aliphatic carbons adjacent to oxygen in the morpholine ring. |
| ~45 - 50 | C9, C13 | Aliphatic carbons adjacent to nitrogen in the morpholine ring. |
2D NMR: Connecting the Dots
While 1D spectra provide essential information, 2D NMR experiments are indispensable for assembling the molecular structure by revealing through-bond correlations.[14][15][16]
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J). Cross-peaks in a COSY spectrum connect coupled protons.[13]
Protocol 2: 2D gCOSY Experiment
-
Setup: Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).
-
Parameters (400 MHz):
-
Spectral Width: Cover the full proton range (e.g., 0-10 ppm).
-
Increments (F1): Acquire at least 256 increments.
-
Scans per Increment: 2-4.
-
Relaxation Delay: 1.5-2.0 seconds.[13]
-
-
Processing: Apply a sine-bell window function and perform a 2D Fourier transform.
Expected COSY Correlations:
-
A cross-peak between H4 and H5, confirming their ortho relationship.
-
A cross-peak between H4 and H2, confirming their meta relationship.
-
A strong cross-peak between the two sets of morpholine protons (H10/H12 and H9/H13), confirming their adjacent positions.
Figure 3: Key COSY Correlations for this compound
Visual representation of expected ³J and ⁴J H-H couplings in the COSY spectrum.
The HSQC experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹J C-H correlation).[13] This is the most reliable way to assign the chemical shifts of protonated carbons.
Protocol 3: 2D gHSQC Experiment
-
Setup: Use a standard gradient-enhanced HSQC pulse sequence.
-
Parameters (400 MHz):
-
¹H Spectral Width: 0-10 ppm.
-
¹³C Spectral Width: 0-160 ppm.
-
¹J C-H Coupling Constant: Set to an average value of 145 Hz.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
Processing: Apply a sine-bell window function and perform a 2D Fourier transform.
Expected HSQC Correlations:
-
H2 will show a cross-peak to C2.
-
H4 will show a cross-peak to C4.
-
H5 will show a cross-peak to C5.
-
The morpholine protons at ~3.6-3.8 ppm will correlate to the carbon at ~65-70 ppm (C10, C12).
-
The morpholine protons at ~3.3-3.5 ppm will correlate to the carbon at ~45-50 ppm (C9, C13).
The HMBC experiment is crucial for piecing together the molecular framework. It reveals correlations between protons and carbons that are two or three bonds away (²J or ³J C-H).[13] This allows for the assignment of quaternary (non-protonated) carbons and confirms the connectivity between different molecular fragments.
Protocol 4: 2D gHMBC Experiment
-
Setup: Use a standard gradient-enhanced HMBC pulse sequence.
-
Parameters (400 MHz):
-
Processing: Apply a sine-bell window function and perform a 2D Fourier transform.
Key Expected HMBC Correlations for Structural Confirmation:
-
H2 to C6 and C4: Confirms the position of H2 on the pyridine ring.
-
H5 to C3 and C6: Critically, the correlation from H5 to the quaternary carbon C3 confirms the position of the amine group.
-
-NH₂ protons (N7) to C3 and C4: This correlation definitively places the amine group at the C3 position.
-
Morpholine protons (H9/H13) to C6: This is the key correlation that links the morpholine ring to the C6 position of the pyridine ring.
-
Morpholine protons (H9/H13) to C10/C12: Confirms the connectivity within the morpholine ring.
Conclusion: A Validated Structure
By systematically acquiring and interpreting the ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved. The interlocking network of correlations provides a self-validating dataset that confirms the connectivity of the pyridine core, the precise substitution pattern of the morpholine and amine groups, and the internal structure of the morpholine ring. This rigorous approach ensures the structural integrity of the compound, providing a solid foundation for its application in research and development.
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Kamieńska-Trela, K., et al. (2000). Estimation of the total range of 1J(CC) couplings in heterocyclic compounds: pyridines and their N-oxides, the experimental and DFT studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]
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University of Missouri-St. Louis. 2D NMR FOR THE CHEMIST. [Link]
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ResearchGate. Synthesis and NMR characterization of seven new substituted pyridine N-oxides. [Link]
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developing a cellular thermal shift assay for 6-Morpholinopyridin-3-amine
An Application Guide to the Cellular Thermal Shift Assay (CETSA®): Target Engagement Studies of 6-Morpholinopyridin-3-amine
Authored by: Gemini, Senior Application Scientist
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to assess the engagement of a ligand with its target protein directly within a cellular environment—including in cell lysates, intact cells, and even tissue samples.[1] The core principle of CETSA is based on ligand-induced thermal stabilization.[2] When a small molecule binds to its protein target, it generally increases the protein's thermodynamic stability, making it more resistant to heat-induced denaturation.[3] This change in thermal stability can be quantified to confirm direct binding, making CETSA an invaluable tool in drug discovery for target validation, lead optimization, and elucidating mechanisms of action.[1][4]
This guide provides a comprehensive framework and detailed protocols for developing and executing a CETSA workflow to investigate the target engagement of This compound . This compound belongs to a chemical class containing the morpholine and aminopyridine scaffolds, which are prevalent in a wide range of biologically active molecules, including numerous kinase inhibitors.[5][6][7] Given this background, a primary application of CETSA for this compound is to identify its specific protein targets within the cell (target deconvolution) and subsequently validate this engagement.
This document will guide researchers through two major experimental phases:
-
Proteome-Wide Target Discovery: Utilizing Mass Spectrometry-based CETSA (also known as Thermal Proteome Profiling or TPP) to screen for potential binding partners of this compound across the proteome.[8]
-
Targeted Validation and Potency Determination: Employing traditional Western Blot-based CETSA to confirm the interaction with specific candidate proteins identified in the discovery phase and to determine the compound's potency through Isothermal Dose-Response Fingerprint (ITDRF) analysis.[9][10]
Principle of the Assay
CETSA leverages the phenomenon that proteins denature and aggregate when exposed to increasing temperatures. The temperature at which half of the protein population unfolds and precipitates out of solution is its melting temperature (Tm) or aggregation temperature (Tagg). The binding of a ligand, such as this compound, to its target protein creates a more stable complex. This stabilization results in a measurable upward shift in the Tagg of the target protein.[2]
The assay workflow can be summarized as follows: cells or cell lysates are incubated with the compound of interest, subjected to a precise heat challenge, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified.[11][12] A higher amount of soluble protein at elevated temperatures in the compound-treated sample compared to the vehicle control indicates target engagement.
Experimental Design and Strategy
A robust strategy for characterizing the target engagement of a novel compound like this compound involves a discovery phase followed by a validation phase.
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Application Notes and Protocols for In Vivo Experimental Design Using 6-Morpholinopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 6-Morpholinopyridin-3-amine, a small molecule inhibitor with potential therapeutic applications. Based on its structural motifs, which are common in kinase inhibitors, this guide will focus on its putative role as a modulator of the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.[1] This document offers a flexible framework, grounded in established methodologies for small molecule kinase inhibitors, to enable researchers to design and execute robust in vivo studies. We will delve into the rationale behind experimental choices, from animal model selection to formulation and dosing strategies, and provide detailed, step-by-step protocols for efficacy studies in xenograft models.
Introduction: The Scientific Rationale for Investigating this compound
The pyridine and morpholine structural components are prevalent in a multitude of clinically evaluated and approved kinase inhibitors.[2][3] The morpholine group, in particular, is often utilized for its favorable physicochemical properties and its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[4] The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in human cancers, making it a prime target for therapeutic intervention.[1] Inhibitors of this pathway have shown significant antitumor effects in preclinical and clinical settings.[5][6][7][8]
While the specific molecular target of this compound is yet to be definitively elucidated in publicly available literature, its chemical structure strongly suggests its potential as a kinase inhibitor. Furthermore, similar structures containing the 6-morpholino-pyridin-3-yl moiety have been identified as potent adenosine kinase inhibitors.[9] This guide, therefore, proposes a logical and scientifically rigorous approach to investigate its in vivo efficacy, using the PI3K/AKT/mTOR pathway as a primary hypothetical target for the purpose of experimental design.
Putative Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. We hypothesize that this compound may exert its anti-tumor effects by inhibiting one or more key kinases within this pathway, such as PI3K or mTOR.
Caption: Hypothesized mechanism of this compound targeting the PI3K/AKT/mTOR pathway.
Preclinical In Vivo Experimental Design
A well-designed in vivo study is critical to assess the therapeutic potential and elucidate the mechanism of action of a novel compound.
Animal Model Selection
The choice of animal model is paramount for obtaining clinically relevant data. For oncology studies, human tumor xenograft models in immunocompromised mice are a standard and effective option.
-
Cell Line Selection: Choose human cancer cell lines with known genetic alterations in the PI3K/AKT/mTOR pathway (e.g., PIK3CA mutations, PTEN loss). This will provide a strong rationale for the anticipated efficacy of the inhibitor.
-
Mouse Strain: Nude (athymic) or SCID (severe combined immunodeficient) mice are commonly used as they can accept human tumor xenografts without rejection.
Formulation and Dosing Strategy
The formulation of a poorly soluble compound like this compound is a critical step for achieving adequate bioavailability.
-
Vehicle Selection: A common vehicle for administering kinase inhibitors in preclinical models is a mixture of N-Methyl-2-pyrrolidone (NMP) and Polyethylene glycol 300 (PEG300).[10] Another option is a suspension in 0.5% methylcellulose with 0.2% Tween 80.[11] Preliminary formulation development and stability studies are highly recommended.
-
Route of Administration: Oral gavage (PO) is a preferred route for clinically translatable studies. Intraperitoneal (IP) injection can also be used for initial efficacy studies to bypass potential oral absorption issues.
-
Dose and Schedule: A dose-ranging study should be performed to determine the maximum tolerated dose (MTD). Efficacy studies are typically conducted at doses at or below the MTD, administered once or twice daily.
| Parameter | Recommendation | Rationale |
| Animal Model | Nude or SCID mice with human cancer cell line xenografts (e.g., PIK3CA-mutant) | To assess anti-tumor efficacy in a human-relevant context. |
| Formulation | 10% NMP / 90% PEG300 or 0.5% Methylcellulose / 0.2% Tween 80 | To ensure solubility and bioavailability of the test compound.[10][11] |
| Route | Oral (PO) or Intraperitoneal (IP) | PO is more clinically relevant; IP can be used for initial proof-of-concept. |
| Dosing | Daily (QD or BID) at doses up to the Maximum Tolerated Dose (MTD) | To maintain therapeutic drug levels and assess dose-response. |
| Study Groups | Vehicle Control, this compound (multiple dose levels), Positive Control (e.g., known PI3K inhibitor) | To establish a baseline, determine efficacy, and benchmark against a standard-of-care. |
| Endpoints | Tumor volume, body weight, clinical observations, terminal tissue collection for PK/PD | To assess anti-tumor activity, toxicity, and target engagement. |
Detailed In Vivo Study Protocol: Efficacy in a Xenograft Model
This protocol outlines a typical efficacy study in a subcutaneous xenograft model.
4.1. Cell Culture and Implantation
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
4.2. Tumor Growth and Randomization
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average size of 100-200 mm^3, randomize the mice into treatment groups.
4.3. Test Article Preparation and Administration
-
Prepare the formulation of this compound and the vehicle control on each day of dosing.
-
Administer the assigned treatment to each mouse according to the predetermined dose, route, and schedule.
4.4. Monitoring and Data Collection
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations for any signs of toxicity.
-
At the end of the study, collect terminal blood samples for pharmacokinetic (PK) analysis and tumor tissue for pharmacodynamic (PD) analysis (e.g., Western blot for p-AKT).
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Application Notes & Protocols: Leveraging 6-Morpholinopyridin-3-amine in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Promise of a Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The FBDD paradigm is built on a simple yet profound principle: it is more efficient to screen a library of small, low-complexity molecules ("fragments") to find weak but high-quality binders than it is to screen vast libraries of large, complex molecules.[3][4] These initial fragment hits, though possessing low affinity (typically in the high micromolar to millimolar range), provide highly efficient starting points for optimization into potent, selective, and drug-like lead compounds.[5]
This guide focuses on the practical application of a specific, high-value fragment: 6-Morpholinopyridin-3-amine . This molecule serves as an exemplary scaffold for an FBDD campaign due to its intrinsic properties that align perfectly with the foundational principles of fragment design.
The this compound scaffold incorporates several desirable features:
-
3D Complexity: The morpholine ring introduces a three-dimensional, non-planar geometry, which is increasingly sought after in fragment libraries to better explore the topological diversity of protein binding sites.[4]
-
Solubility and Physicochemical Properties: The morpholine moiety is a well-known "solubility handle," improving the aqueous solubility of the fragment—a critical parameter for biophysical screening methods.
-
Defined Interaction Points: It possesses a rich array of pharmacophoric features, including a hydrogen bond-accepting pyridine nitrogen, a hydrogen bond-donating and -accepting primary amine, and the potential for hydrophobic interactions.
-
Synthetic Tractability: The primary amine and the pyridine ring present clear, synthetically accessible points for future chemical elaboration, a crucial feature for the "fragment-to-lead" evolution phase.[6]
To demonstrate its suitability, we can assess its properties against the widely accepted "Rule of Three" (Ro3), a set of guidelines for ideal fragments.
| Property | "Rule of Three" Guideline | This compound (Estimated) | Compliance |
| Molecular Weight (MW) | ≤ 300 Da | ~179.22 Da | Yes |
| Calculated LogP (cLogP) | ≤ 3 | ~0.5 - 1.0 | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (from -NH2) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (2 from morpholine O and N, 1 from pyridine N) | Yes |
| Rotatable Bonds | ≤ 3 | 1 | Yes |
This document provides a comprehensive, step-by-step guide for researchers to utilize this compound in a typical FBDD workflow, from initial hit identification to structural characterization and lead evolution strategies.
Part 1: The FBDD Screening Cascade
The core of an FBDD project is a carefully designed screening cascade that efficiently identifies true binders and eliminates false positives. The causality behind this multi-stage approach is risk mitigation; high-throughput but less information-rich assays are used first to cast a wide net, followed by more resource-intensive, higher-content assays to validate and characterize the initial hits.[7][8]
Caption: Hypothetical binding mode of the fragment in a target site.
Protocol 3: Co-crystallization of the Fragment-Target Complex
Methodology:
-
Complex Formation: Incubate the purified target protein (e.g., at 10 mg/mL) with a 5- to 10-fold molar excess of this compound. The fragment should be added from a concentrated DMSO stock, ensuring the final DMSO concentration is below 5%. Allow the complex to equilibrate on ice for at least one hour.
-
Crystallization Screening: Use the protein-fragment complex solution to set up crystallization trials. Employ sparse-matrix screening techniques using commercially available screens (e.g., from Hampton Research, Qiagen) in a 96-well format using sitting-drop or hanging-drop vapor diffusion methods.
-
Crystal Optimization: If initial screening yields small or poorly formed crystals, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.
-
Crystal Soaking (Alternative Method): If co-crystallization fails, attempt to soak the fragment into pre-existing apo-protein crystals. Transfer a crystal into a drop of its mother liquor supplemented with 1-5 mM of this compound and incubate for a period ranging from minutes to hours before cryo-protection.
-
Data Collection and Structure Solution:
-
Cryo-protect the best crystals by briefly soaking them in a solution containing the mother liquor and a cryo-protectant (e.g., 25% glycerol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully inspect the resulting electron density maps (Fo-Fc) for positive density corresponding to the bound fragment. Build the fragment into the density and refine the structure.
-
Part 4: From Fragment Hit to Potent Lead
With a validated hit and a co-crystal structure in hand, the creative and challenging process of fragment evolution begins. The goal is to increase affinity and selectivity while maintaining favorable physicochemical properties. [2][9]
Strategies for Evolving this compound
The structure of this compound offers clear "growth vectors" for chemical elaboration.
Caption: Fragment growing strategy from the core scaffold.
-
Fragment Growing: This is the most common strategy, where chemical groups are added to the fragment core to engage with adjacent sub-pockets identified in the crystal structure. [1][2] * Vector A (The Amine): The primary amine at the 3-position is an ideal handle for synthetic elaboration. A focused library of amides can be readily synthesized by reacting the amine with a diverse set of carboxylic acids. This strategy explores the pocket adjacent to the amine, aiming to form new hydrogen bonds or hydrophobic interactions.
-
Vector B (The Pyridine Ring): If the crystal structure shows available space around the pyridine ring, functional groups can be introduced. For example, if a nearby pocket is hydrophobic, a methyl or ethyl group could be installed. This often requires more complex synthesis, potentially starting from a halogenated precursor to the fragment.
-
-
Fragment Linking: If a separate FBDD screen identifies a second fragment that binds in a proximal but distinct pocket, the two fragments can be connected via a suitable chemical linker. [9]The resulting linked molecule can exhibit a dramatic increase in affinity due to the additive binding energy.
-
Fragment Merging: If a second fragment is found to bind in an overlapping fashion with this compound, a new molecule can be designed that incorporates the key binding features of both fragments into a single, novel scaffold. [1] The iterative cycle of design, synthesis, and biophysical/structural evaluation is the engine of FBDD. Starting with a well-behaved and synthetically tractable fragment like this compound provides a solid foundation for a successful drug discovery program.
References
-
Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. [Link]
-
Carlson, H. A., et al. (2013). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling. [Link]
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Creative Biostructure. Fragment-to-Lead. [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. [Link]
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Sygnature Discovery. Fragment Screening. [Link]
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Rowan University. Fragment-Based Lead Discovery. [Link]
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CrystalsFirst. Fragment HIT Identification in FBDD. [Link]
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Wang, N., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
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Proteopedia. (2013). Fragment-Based Drug Discovery. [Link]
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Roughley, S. D., & Hubbard, R. E. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Chemistry Research. [Link]
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Angulo, J. F. (2020). NMR Screening and Hit Validation in Fragment Based Drug Discovery. ResearchGate. [Link]
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Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]
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BioProcess International. Fragment-Based Screening in Drug Discovery: How to Improve Hit Rates & Deliver Higher-Value Targets. [Link]
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Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry. [Link]
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Kumar, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]
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Naim, M. J., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences. [Link]
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National Center for Biotechnology Information. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. [Link]
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Ciulli, A., et al. (2011). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols. [Link]
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National Institutes of Health. (2019). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. [Link]
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ResearchGate. Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. [Link]
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J-STAGE. (2018). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. [Link]
-
ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]
-
PubMed. (2016). Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. [Link]
-
PubMed. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]
-
National Center for Biotechnology Information. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. [Link]
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ResearchGate. Optimization of fragments 2, 3, and 6 via growing, morphing, and.... [Link]
-
ResearchGate. (2016). A review on pharmacological profile of Morpholine derivatives. [Link]
-
Frontiers. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. [Link]
-
MDPI. (2022). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. [Link]
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- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Morpholinopyridin-3-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Morpholinopyridin-3-amine. This valuable building block is integral to numerous drug discovery programs, and its efficient synthesis is critical for advancing research. This guide is structured to provide direct, actionable advice to troubleshoot common issues and improve your synthetic outcomes. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.
Overview of Synthetic Strategy
The most prevalent and reliable method for synthesizing this compound involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of a suitable 2-halo-5-nitropyridine (typically 2-chloro-5-nitropyridine) with morpholine. The electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack at the C2 position.
-
Reduction of the Nitro Group: The resulting 4-(5-nitropyridin-2-yl)morpholine is then reduced to the target amine, this compound.
This guide will focus on troubleshooting and optimizing this common pathway.
General Synthetic Workflow Diagram
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to address the specific challenges you may encounter.
Part 1: The SNAr Reaction (Morpholine Addition)
Question 1: My SNAr reaction is sluggish or stalls, with significant starting material remaining. What are the likely causes and solutions?
Answer: This is a common issue often related to insufficient reaction activation or suboptimal conditions. Let's break down the potential causes:
-
Cause A: Insufficient Temperature: The pyridine ring, even with a nitro group, is less reactive than analogous benzene systems.[1] Many SNAr reactions on halopyridines require heating to proceed at a reasonable rate.[1][2]
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating to 50 °C, then incrementally to 80-100 °C.[2][3] Monitor by TLC/LC-MS to check for decomposition. For some systems, temperatures up to 140 °C in a suitable solvent like DMF may be necessary for efficient conversion.[2]
-
-
Cause B: Inappropriate Solvent: The choice of solvent is critical. It must be able to dissolve the starting materials and facilitate the formation of the charged intermediate (Meisenheimer complex). Polar aprotic solvents are ideal.
-
Cause C: Incorrect Base or Stoichiometry: While this reaction can sometimes proceed without an added base (morpholine acts as both nucleophile and base), an external base is often used to neutralize the HCl generated, preventing the protonation and deactivation of the morpholine nucleophile.
-
Solution: Add 1.1-2.0 equivalents of a non-nucleophilic base like K₂CO₃ or Et₃N. Ensure you are using at least 1.1-1.5 equivalents of morpholine to drive the reaction to completion.
-
Question 2: I'm observing a significant amount of an impurity with a higher molecular weight. What is it and how can I prevent it?
Answer: You are likely observing the formation of a di-substituted byproduct, where a second molecule of morpholine has displaced the nitro group. While the nitro group is a relatively poor leaving group compared to halides, this can occur under harsh conditions.
-
Cause: High Temperature / Prolonged Reaction Time: Forcing the reaction with excessive heat or for extended periods after the initial substitution is complete can provide enough energy to substitute the nitro group.
-
Solution 1: Careful Reaction Monitoring: Track the reaction's progress closely using TLC or LC-MS. Once the starting 2-chloro-5-nitropyridine is consumed, proceed with the work-up. Do not let the reaction stir at high temperatures unnecessarily.
-
Solution 2: Temperature Optimization: Find the minimum temperature required for a clean and efficient conversion (as discussed in Q1). Often, a slightly longer reaction time at a lower temperature is preferable to a fast reaction at a high temperature that generates impurities.
-
Part 2: The Nitro Reduction
Question 3: My nitro reduction is incomplete, yielding a mixture of the nitro-intermediate and the desired amine. How can I improve the conversion?
Answer: Incomplete reduction is typically due to catalyst issues, insufficient reducing agent, or suboptimal conditions.
-
Cause A: Catalyst Deactivation/Poisoning: The palladium on carbon (Pd/C) catalyst used in catalytic hydrogenation is sensitive to impurities. Sulfur-containing compounds, residual base, or other coordination species can poison the catalyst surface.
-
Solution 1: Purify the Intermediate: Ensure the 4-(5-nitropyridin-2-yl)morpholine intermediate is thoroughly purified before the reduction step. Remove any residual solvents or reagents from the previous step.
-
Solution 2: Increase Catalyst Loading: While typically used at 5-10 mol%, increasing the catalyst loading to 10-15 mol% can sometimes overcome minor impurities and drive the reaction to completion.
-
Solution 3: Check Hydrogen Pressure: For catalytic hydrogenation, ensure you have an adequate pressure of hydrogen (typically 1-4 atm or ~50 psi). Check for leaks in your system.
-
-
Cause B: Alternative Reducing Agents: If catalytic hydrogenation is problematic, other reduction methods are highly effective.
-
Solution: Use Chemical Reductants: Iron powder (Fe) in acetic acid (AcOH) or ammonium chloride (NH₄Cl), or stannous chloride (SnCl₂) in HCl/Ethanol are classic, robust methods for nitro group reduction and are less prone to the poisoning issues seen with Pd/C.
-
Question 4: The yield after purification is very low, and my final product seems dark and impure. What's happening?
Answer: The target amine, this compound, is susceptible to oxidation. Aromatic amines, particularly those with electron-donating groups, can oxidize upon exposure to air, forming colored impurities.
-
Cause: Air Oxidation: The amino group can be oxidized, leading to dimerization and the formation of complex, colored polymeric materials, especially during work-up and purification.
-
Solution 1: Inert Atmosphere: Conduct the work-up and purification steps under an inert atmosphere (Nitrogen or Argon) whenever possible.[4] Degas your solvents before use for chromatography.
-
Solution 2: Minimize Heat: During solvent evaporation (e.g., on a rotary evaporator), use the lowest water bath temperature possible to minimize thermal degradation.
-
Solution 3: Prompt Purification: Do not let the crude product sit exposed to air for extended periods. Purify it promptly after the work-up is complete.
-
Solution 4: Antioxidant Use: In some cases, adding a small amount of a reducing agent like sodium bisulfite during the aqueous work-up can help prevent oxidation.
-
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Always perform reactions on a small scale first to optimize conditions for your specific setup and reagents.
Protocol 1: SNAr Synthesis of 4-(5-nitropyridin-2-yl)morpholine
| Parameter | Recommended Condition | Rationale / Comment |
| Starting Material | 2-Chloro-5-nitropyridine (1.0 eq) | The chloro-substituent is a good balance of reactivity and cost. |
| Nucleophile | Morpholine (1.5 - 2.0 eq) | Excess ensures the reaction goes to completion. |
| Solvent | DMSO or DMF | High-boiling polar aprotic solvents accelerate SNAr reactions.[2] |
| Base (Optional) | K₂CO₃ (1.5 eq) | Scavenges HCl produced, preventing protonation of morpholine. |
| Temperature | 80 - 100 °C | Provides sufficient energy for activation without promoting side reactions. |
| Time | 4 - 12 hours | Monitor by TLC/LC-MS for consumption of starting material. |
Step-by-Step Procedure:
-
To a solution of 2-chloro-5-nitropyridine in DMSO, add K₂CO₃ followed by morpholine.
-
Heat the reaction mixture to 90 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into ice-water.
-
The product will typically precipitate as a solid. Collect the solid by filtration.
-
Wash the solid thoroughly with water to remove residual DMSO and salts, then dry under vacuum. The product is often pure enough for the next step.
Protocol 2: Reduction to this compound
| Parameter | Recommended Condition | Rationale / Comment |
| Starting Material | 4-(5-nitropyridin-2-yl)morpholine (1.0 eq) | Ensure it is dry and free of impurities. |
| Catalyst | 10% Pd/C (10 mol %) | Standard catalyst for hydrogenation. |
| Hydrogen Source | H₂ gas (50 psi) or Ammonium Formate | H₂ gas is clean; ammonium formate can be used for transfer hydrogenation. |
| Solvent | Methanol or Ethanol | Good solvents for both starting material and product; easy to remove. |
| Temperature | Room Temperature | The reduction is typically exothermic and proceeds well at ambient temperature. |
| Time | 4 - 16 hours | Monitor by TLC/LC-MS for disappearance of the nitro compound. |
Step-by-Step Procedure (Catalytic Hydrogenation):
-
Charge a suitable pressure vessel with 4-(5-nitropyridin-2-yl)morpholine and Methanol.
-
Carefully add 10% Pd/C under an inert atmosphere.
-
Seal the vessel, evacuate and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).
-
Pressurize the vessel to 50 psi with Hydrogen and stir vigorously at room temperature.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure at low temperature to yield the crude product.
-
Purify by column chromatography on silica gel, using a gradient elution (e.g., Dichloromethane/Methanol) under a nitrogen atmosphere if possible.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield issues.
References
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ACS Omega. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Publications. Retrieved from [Link]
-
PMC. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. NIH. Retrieved from [Link]
-
PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]
-
PubMed. (n.d.). A general and efficient 2-amination of pyridines and quinolines. Retrieved from [Link]
-
PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. NIH. Retrieved from [Link]
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DiVA portal. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Bohrium. (2023). c-h-functionalization-of-pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]
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PMC. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. NIH. Retrieved from [Link]
-
PMC. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PubMed Central. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]
-
PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]
-
PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. NIH. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
SIELC Technologies. (2018). 6-(Morpholino)pyridin-3-amine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
-
MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors. Retrieved from [Link]
-
PubMed. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
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Technical Support Center: Aminopyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Aminopyridine Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges encountered during the synthesis of these crucial heterocyclic compounds. This resource is structured to help you not only troubleshoot problems but also to understand the underlying chemical principles governing these reactions. Our goal is to empower you to optimize your synthetic routes, minimize side reactions, and improve overall yields and purity.
This guide is divided into sections based on the most common synthetic methodologies for preparing aminopyridines. Each section features a series of frequently asked questions (FAQs) that directly address specific experimental issues. We will delve into the causality behind these problems and provide validated protocols and data to help you navigate the complexities of aminopyridine synthesis.
Section 1: The Chichibabin Reaction
The Chichibabin reaction is a classic and direct method for the amination of pyridines, typically using sodium amide (NaNH₂). While effective, it is often plagued by side reactions and can be sensitive to reaction conditions.
Frequently Asked Questions (FAQs): Chichibabin Reaction
Question 1: My Chichibabin reaction is producing a significant amount of a dimeric byproduct, and my yield of the desired 2-aminopyridine is low. What is causing this, and how can I prevent it?
Answer: The formation of a dimeric byproduct, typically a 2,2'-bipyridine derivative, is a well-documented side reaction in the Chichibabin synthesis.[1] This occurs when the intermediate σ-adduct, instead of eliminating a hydride ion, reacts with another pyridine molecule.
Causality: The dimerization is often favored under conditions of high concentration and elevated temperatures. At atmospheric pressure in a solvent like xylene, the reaction of 4-tert-butylpyridine can yield as much as 89% of the dimer.[1]
Troubleshooting and Optimization:
-
Increase Pressure: Applying pressure with an inert gas like nitrogen can significantly shift the equilibrium towards the desired aminated product. For instance, under 350 psi of nitrogen, the yield of 2-amino-4-tert-butylpyridine can increase to 74%, with the dimer being reduced to 26%.[2]
-
Lower Reaction Temperature: While the reaction requires heat, excessive temperatures can promote side reactions. The optimal temperature is the lowest at which you observe good hydrogen evolution.[3]
-
Use Milder Conditions: Recent advancements have shown that a NaH-iodide composite can mediate the Chichibabin amination under much milder conditions (65-85 °C in THF), providing excellent yields of the desired 2-aminopyridine with primary alkylamines.[1][4]
Data Presentation: Effect of Additives and Temperature on Chichibabin Amination
| Entry | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiI | 65 | 18 | 95 |
| 2 | none | 65 | 18 | 21 |
| 3 | LiI | 85 | 7 | 93 |
Data adapted from a study on the amination of pyridine with n-butylamine using a NaH-iodide composite.[4]
Question 2: The yield of my Chichibabin reaction is inconsistent, and sometimes it fails to proceed at all. What factors influence the reaction's success?
Answer: The success of the Chichibabin reaction is highly dependent on several factors, including the basicity of the pyridine substrate and the presence of certain substituents.
Causality:
-
Basicity of the Pyridine: The reaction works best for pyridines with a pKa in the range of 5-8.[3] If the pyridine is too basic, the initial coordination with the sodium amide is less favorable. Conversely, if it is not basic enough, the σ-adduct is less stable.
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring generally inhibit the Chichibabin reaction.[3] This is because they decrease the basicity of the ring nitrogen and can form complexes with the sodium amide.[3]
Troubleshooting and Optimization:
-
Substrate Selection: Be mindful of the electronic properties of your pyridine starting material. If it contains strong electron-withdrawing groups, consider an alternative synthetic route.
-
Catalyst System: For challenging substrates, the aforementioned NaH-iodide composite can be effective.[1][4]
Experimental Protocol: Optimized Chichibabin Amination using NaH-Iodide
-
To a flame-dried sealed tube containing pyridine (0.492 mmol), add NaH (1.54 mmol) and LiI (1.02 mmol) in THF (500 µL).
-
Add the primary amine (1.00 mmol) at room temperature under a nitrogen atmosphere.
-
Seal the tube and stir the reaction mixture at 85 °C for 7 hours.
-
Carefully quench the reaction with ice-cold water at 0 °C.
-
Extract the product with CH₂Cl₂ (3x).
-
Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[1]
Diagram: Chichibabin Reaction Mechanism and Dimerization Side Reaction
Caption: Mechanism of the Chichibabin reaction and the competing dimerization pathway.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing amino groups onto pyridine rings, especially when a good leaving group (like a halogen) is present at the 2- or 4-position. However, issues with regioselectivity and reaction rate are common.
Frequently Asked Questions (FAQs): SNAr Reactions
Question 1: My SNAr reaction on a dichloropyridine is giving me a mixture of regioisomers. How can I control which position is substituted?
Answer: Regioselectivity in the SNAr of substituted pyridines is a complex issue influenced by both electronic and steric effects, as well as solvent choice.
Causality:
-
Electronic Effects: Nucleophilic attack is electronically favored at the 2- and 4-positions of the pyridine ring because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.
-
Steric Effects: Bulky substituents on the pyridine ring can sterically hinder attack at the adjacent position, directing the nucleophile to the more accessible site. For 3-substituted 2,6-dichloropyridines, bulky 3-substituents favor substitution at the 6-position.[5]
-
Solvent Effects: The ability of the solvent to act as a hydrogen-bond acceptor can significantly influence regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a non-hydrogen-bond accepting solvent like DCM favors substitution at the 2-position (16:1), while a strong hydrogen-bond acceptor like DMSO shifts the selectivity towards the 6-position (2:1).[5]
Troubleshooting and Optimization:
-
Solvent Screening: If you are getting a mixture of isomers, perform a solvent screen. Aprotic, non-polar solvents often favor substitution ortho to a directing group, while polar, hydrogen-bond accepting solvents can favor substitution at the more electronically activated position.[5][6]
-
Substituent Choice: If possible, consider the steric and electronic nature of the substituents on your pyridine ring. A bulky group can be used to block a nearby position.
Data Presentation: Solvent Effect on Regioselectivity
| Solvent | Kamlet-Taft β Parameter | Regioisomeric Ratio (2-isomer : 6-isomer) |
| Dichloromethane (DCM) | 0.10 | 16 : 1 |
| Acetonitrile | 0.31 | 9 : 1 |
| Tetrahydrofuran (THF) | 0.48 | 4 : 1 |
| Dimethylformamide (DMF) | 0.69 | 2.5 : 1 |
| Dimethyl sulfoxide (DMSO) | 0.76 | 1 : 2 |
Data for the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine.[5]
Diagram: Factors Influencing Regioselectivity in SNAr
Caption: Key factors to consider for controlling regioselectivity in SNAr reactions of dichloropyridines.
Section 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used method for forming C-N bonds. When applied to halopyridines, however, side reactions like hydrodehalogenation can become problematic.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Question 1: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) in my Buchwald-Hartwig reaction with a chloropyridine. How can I suppress this side reaction?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed aminations, particularly with electron-deficient heteroaryl halides like chloropyridines.[7][8] It arises from competing pathways to the desired reductive elimination.
Causality: This side reaction is often promoted by the presence of trace amounts of water or by β-hydride elimination from the amine coupling partner, followed by reductive elimination of the resulting Pd-H species.[8]
Troubleshooting and Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are generally more effective at promoting the desired reductive elimination over hydrodehalogenation.[7]
-
Strictly Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dry. Use of freshly distilled solvents and oven-dried glassware is recommended.
-
Base Purity: Use a high-purity, anhydrous base. Some grades of sodium tert-butoxide can contain residual moisture or sodium hydroxide, which can exacerbate the problem.[7]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help to favor the desired coupling pathway.[7]
Experimental Protocol: General Procedure for Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination of a Chloropyridine
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chloropyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium pre-catalyst (e.g., G3-BrettPhos, 2 mol%), and the phosphine ligand (e.g., BrettPhos, 4 mol%).
-
Add dry, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.
Diagram: Troubleshooting Hydrodehalogenation
Caption: A decision tree for troubleshooting hydrodehalogenation in Buchwald-Hartwig aminations.
Section 4: Purification of Aminopyridines
The successful synthesis of an aminopyridine is often followed by the challenge of purification, especially when dealing with isomeric mixtures or closely related side products.
Frequently Asked Questions (FAQs): Purification
Question 1: I have a mixture of aminopyridine isomers (e.g., 2-, 3-, and 4-aminopyridine) that are difficult to separate by standard column chromatography. What methods can I use?
Answer: The separation of aminopyridine isomers can be challenging due to their similar polarities. Specialized chromatographic techniques are often required.
Troubleshooting and Optimization:
-
HPLC with Specialized Columns: High-performance liquid chromatography (HPLC) using mixed-mode or hydrogen-bonding columns can be very effective. For example, SHARC 1 columns, which separate based on hydrogen bonding interactions, can resolve aminopyridine isomers.[10] The elution order can be tuned by adjusting the mobile phase composition (acetonitrile, methanol, and additives like formic acid).[10]
-
Cation-Exchange Chromatography: This technique is particularly useful for removing unreacted 2-aminopyridine from reaction mixtures. The aminopyridine derivatives can be separated from the more basic 2-aminopyridine on a cation-exchange resin like Dowex 50X8.[11]
Experimental Protocol: Purification of 2-Aminopyridine Derivatives by Cation-Exchange Chromatography
-
Load the crude reaction mixture onto a Dowex 50X8 column (NH₄⁺ form).
-
Elute the column with a 20 mM ammonium acetate buffer (pH 8.5).
-
The desired pyridylaminated product will elute, while the unreacted 2-aminopyridine will be retained on the column.
-
The collected fractions containing the purified product can often be used directly for HPLC analysis.[11]
References
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry.[Link]
-
Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate.[Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.[Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.[Link]
-
Chichibabin reaction. Wikipedia.[Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.[Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.[Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.[Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.[Link]
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate.[Link]
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository.[Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate.[Link]
-
Chichibabin pyridine synthesis. Wikipedia.[Link]
-
Chichibabin Reaction. Chemistry LibreTexts.[Link]
-
Ullmann condensation. Wikipedia.[Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.[Link]
-
AMINOPYRIDINES. ResearchGate.[Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC.[Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen.[Link]
-
Buchwald-Hartwig reaction: An overview. ResearchGate.[Link]
-
3-aminopyridine. Organic Syntheses.[Link]
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- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed 6-Morpholinopyridin-3-amine Synthesis
Welcome to the technical support center for the synthesis of 6-Morpholinopyridin-3-amine via palladium-catalyzed C-N cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your reaction conditions for this critical transformation.
The synthesis of this compound, a valuable building block in pharmaceutical research, is most commonly achieved through a Buchwald-Hartwig amination.[1][2] This reaction involves the palladium-catalyzed cross-coupling of an amine (morpholine) with an aryl halide (a 3-amino-6-halopyridine).[1][2] While powerful, this transformation can be sensitive to various parameters. This guide will walk you through optimizing your catalyst system and reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: I am seeing low to no conversion of my starting material (3-amino-6-halopyridine). What are the most likely causes?
A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. The primary areas to investigate are the catalyst activity, the choice of starting materials, and the reaction conditions.
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle.[3] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure proper reduction to Pd(0). A more reliable approach is to use air-stable palladium precatalysts, such as G3 or G4 palladacycles, which consistently generate the active catalytic species.[4]
-
Poorly Chosen Ligand: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For electron-rich pyridines, bulky and electron-rich biaryl phosphine ligands are generally preferred.[5][6] Consider ligands like RuPhos, BrettPhos, or SPhos, which have shown success in similar systems.[7]
-
Inappropriate Base: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.[8]
-
Sub-optimal Solvent: The solvent influences the solubility of your reagents and the stability of the catalytic intermediates. Anhydrous and degassed solvents are essential. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.[9]
-
Reaction Temperature: Pyridine substrates often require higher temperatures (80-110 °C) to facilitate the oxidative addition step.[10]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halide with a hydrogen) as a side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction resulting from a competing pathway where a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide.
-
Ligand Choice: Employing bulky, electron-rich ligands can accelerate the rate of the desired reductive elimination of the product, thereby outcompeting the hydrodehalogenation pathway.[10] Ligands such as BrettPhos and RuPhos are specifically designed to minimize this side reaction.[10]
-
Base Selection: The choice of base can influence the formation of palladium-hydride species. In some cases, switching to a different base can mitigate this issue.
-
Reaction Temperature: Lowering the reaction temperature slightly, if the desired reaction still proceeds at a reasonable rate, can sometimes reduce the extent of hydrodehalogenation.[10]
Q3: My reaction is working, but the yield is inconsistent between batches. What could be causing this variability?
A3: Inconsistent yields are often traced back to variations in reagent quality or reaction setup.
-
Reagent Purity: Ensure the purity of your starting materials, especially the aryl halide and the amine. Impurities can poison the catalyst.
-
Solvent and Atmosphere: The reaction is sensitive to oxygen and water. Always use freshly distilled, anhydrous, and thoroughly degassed solvents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Catalyst and Ligand Quality: Use high-purity palladium sources and ligands. Phosphine ligands can oxidize over time, so using fresh or properly stored ligands is crucial.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Switch to a palladium precatalyst (e.g., BrettPhos Pd G3).[4] | Precatalysts provide a more reliable and consistent source of the active Pd(0) catalyst.[4] |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos, XPhos).[7] | The electronic and steric properties of the ligand are critical for efficient catalysis with pyridine substrates.[5] |
| Incorrect Base | If using a weak base, try a stronger, non-nucleophilic base like NaOtBu or LHMDS.[8] | A stronger base can facilitate the deprotonation of morpholine, which is necessary for the catalytic cycle. |
| Low Temperature | Increase the reaction temperature in 10 °C increments (up to 120 °C).[10] | Oxidative addition to the pyridine ring can be sluggish and often requires elevated temperatures.[10] |
| Poor Solvent Choice | Ensure the solvent is anhydrous and degassed. Consider switching from THF to a less polar solvent like toluene or dioxane.[9] | Solvent polarity can affect the stability of intermediates and the overall reaction rate. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Hydrodehalogenation Product | Competing reaction pathway. | Use a bulkier ligand (e.g., BrettPhos).[10] | Bulky ligands promote the desired reductive elimination over β-hydride elimination.[1] |
| Homocoupling of Aryl Halide | Catalyst decomposition or side reactions. | Ensure a strictly inert atmosphere. Lower the catalyst loading. | Oxygen can lead to catalyst decomposition and promote homocoupling. |
| Double Amination (on the 3-amino group) | The primary amine on the pyridine ring can also react. | Protect the 3-amino group with a suitable protecting group (e.g., Boc). | Protecting the more nucleophilic primary amine will ensure selective reaction at the 6-position. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Synthesis of this compound
This is a general starting point; optimization will likely be required.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-amino-6-halopyridine (1.0 eq), morpholine (1.2 eq), a strong base (e.g., NaOtBu, 1.4 eq), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the phosphine ligand (if not using a precatalyst, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M in the aryl halide).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Figure 1. The Buchwald-Hartwig amination catalytic cycle and a common side reaction.
Troubleshooting Decision Tree
Caption: Figure 2. A decision tree for troubleshooting the synthesis of this compound.
References
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Retrieved from [Link]
-
Yamaguchi, A., Katayama, N., Tabaru, K., Fujihara, T., & Obora, Y. (2025). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Palladium Catalysis with High-Purity Phosphine Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
SciSpace. (n.d.). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. Retrieved from [Link]
-
WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd(PtBu3)2. Retrieved from [Link]
-
ResearchGate. (n.d.). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
PubMed. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
DTU. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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- 2. research.rug.nl [research.rug.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gessnergroup.com [gessnergroup.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Kinase Assays with Aminopyridine Compounds
Welcome to the technical support center for researchers utilizing aminopyridine-based compounds in kinase assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the generation of high-quality, reproducible data. Aminopyridine scaffolds are prevalent in kinase inhibitor discovery, but their unique chemical properties can sometimes lead to assay variability and artifacts. This resource will help you diagnose and resolve these issues with confidence.
Frequently Asked questions (FAQs)
High Variability and Poor Reproducibility
Question: My kinase assay results with an aminopyridine-based inhibitor show high variability between replicate wells and poor day-to-day reproducibility. What are the likely causes and how can I address this?
High variability is a common challenge in kinase assays and can originate from multiple sources, ranging from technical execution to the physicochemical properties of the test compound.[1] When working with aminopyridine compounds, several factors should be high on your list of suspects.
Potential Causes & Troubleshooting Workflow:
-
Compound Solubility: Poor solubility is a frequent issue with small molecule inhibitors and a primary driver of assay variability.[1][2] Aminopyridine compounds, depending on their substitutions, can have limited aqueous solubility. If the compound precipitates in your assay buffer, you will not have a consistent concentration in solution, leading to erratic inhibition.
-
Expert Insight: Precipitation is not always visible to the naked eye. Micro-precipitates can form, significantly impacting the effective concentration of your inhibitor.
-
-
Pipetting and Mixing: Inconsistent pipetting, especially of small volumes of inhibitor or enzyme, can introduce significant error.[1]
-
Expert Insight: Ensure your pipettes are properly calibrated and that you are using appropriate mixing techniques to achieve a homogenous reaction mixture.
-
-
Reagent Stability: The stability of your kinase and ATP is critical. Multiple freeze-thaw cycles can lead to a loss of activity.[1]
-
Expert Insight: Aliquot reagents into single-use volumes to maintain their integrity.[1]
-
-
Assay Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reactants and lead to inconsistent results.[1]
-
Expert Insight: Avoid using the outermost wells for your experimental samples. Instead, fill them with buffer to create a humidity barrier.[1]
-
Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for high assay variability.
Experimental Protocol: Assessing Compound Solubility
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of your aminopyridine compound in 100% DMSO.[3]
-
Serial Dilution in Assay Buffer: Create a serial dilution of your compound directly in the final assay buffer.
-
Visual Inspection: Visually inspect the dilutions for any signs of precipitation (cloudiness or visible particles).
-
Nephelometry: For a more quantitative assessment, use a nephelometer to measure light scattering, which is indicative of insoluble particles.
-
Solubility Optimization: If solubility is an issue, consider the following:
| Parameter | Recommendation | Rationale |
| DMSO Concentration | < 1% (final) | High concentrations of DMSO can inhibit kinase activity.[5] |
| Detergent | 0.005% - 0.05% | Helps to prevent compound aggregation and improve solubility. |
| pH | Match physiological pH (7.4) | Kinase activity is pH-sensitive.[5] |
Table 1: Recommended Assay Buffer Components for Improved Compound Solubility.
Compound Interference with Assay Signal
Question: I'm using a fluorescence-based kinase assay (e.g., TR-FRET, FP) and I'm seeing an unexpected increase/decrease in the signal with my aminopyridine compound, even at concentrations where I don't expect kinase inhibition. What could be happening?
This is a classic case of compound interference, a common artifact in fluorescence-based assays.[5][6] Aminopyridine derivatives, due to their aromatic nature, can possess intrinsic fluorescent properties that interfere with the assay signal.[7][8]
Potential Causes & Troubleshooting:
-
Autofluorescence: The aminopyridine compound itself may fluoresce at the excitation and/or emission wavelengths of your assay, leading to a false positive or false negative result.[9][10]
-
Expert Insight: This is particularly problematic in assays with low signal intensity.
-
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore in your assay, a phenomenon known as quenching. This leads to a decrease in the detected signal, which can be misinterpreted as kinase inhibition.[11]
-
Light Scattering: Precipitated compound can scatter light, leading to artificially high fluorescence readings.[9][10]
Experimental Protocol: Compound Interference Counter-Screen
This protocol is designed to identify if your aminopyridine compound is interfering with the assay signal.
-
No-Enzyme Control:
-
Set up your assay as usual, but omit the kinase enzyme.
-
Add your aminopyridine compound at the same concentrations used in your main experiment.
-
Expected Outcome: In the absence of kinase activity, the signal should remain at baseline. Any change in signal in the presence of your compound indicates interference.
-
-
No-Substrate Control (for some assay formats):
-
Set up your assay with the kinase but without the substrate.
-
Add your aminopyridine compound.
-
Expected Outcome: This control helps to identify compound interactions with the kinase or other assay components that might affect the signal.
-
-
Spectral Scanning:
-
Use a spectrophotometer or a plate reader with spectral scanning capabilities to measure the absorbance and emission spectra of your aminopyridine compound.
-
Compare these spectra to the excitation and emission wavelengths of your assay's fluorophores. Overlap indicates a high potential for interference.
-
Mitigation Strategies:
-
Switch to a Different Assay Format: If significant interference is observed, consider switching to an orthogonal assay format that is less susceptible to these artifacts. Radiometric assays, which directly measure the incorporation of a radiolabeled phosphate, are considered the gold standard for confirming kinase inhibition as they are not prone to fluorescence interference.[12][13] Luminescence-based assays that measure ATP depletion (e.g., Kinase-Glo®) can also be a good alternative, though they can be susceptible to luciferase inhibitors.[14]
-
Use Red-Shifted Dyes: Assays that utilize fluorophores with excitation and emission wavelengths in the far-red spectrum are less likely to be affected by compound autofluorescence, as most small molecules do not fluoresce in this range.[15]
| Assay Type | Pros | Cons |
| Fluorescence (TR-FRET, FP) | High throughput, sensitive.[5] | Susceptible to compound interference.[6] |
| Luminescence (ATP-Glo) | High throughput, sensitive.[5] | Can have false negatives from luciferase inhibitors.[14] |
| Radiometric ([³²P] or [³³P]) | Gold standard, direct measurement.[12][13] | Requires handling of radioactive materials, lower throughput. |
Table 2: Comparison of Common Kinase Assay Formats.
Discrepancies Between Biochemical and Cellular Potency
Question: My aminopyridine inhibitor is very potent in my biochemical kinase assay, but it shows significantly weaker activity in my cell-based assays. Why is there a discrepancy?
This is a frequent and important observation in the drug discovery process.[2] A potent biochemical inhibitor may not translate to a potent cellular inhibitor for several reasons.
Potential Causes & Troubleshooting:
-
Cell Permeability: The compound may have poor membrane permeability and therefore not reach its intracellular target.
-
Troubleshooting: Perform cell permeability assays (e.g., PAMPA or Caco-2 assays) to assess the compound's ability to cross the cell membrane.[2]
-
-
High Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km of the kinase to increase sensitivity to ATP-competitive inhibitors.[1] However, intracellular ATP concentrations are much higher (in the millimolar range).[2][16] For an ATP-competitive inhibitor, this high concentration of the natural substrate will lead to a rightward shift in the IC50 value (i.e., lower apparent potency).
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells.[2]
-
Troubleshooting: Assess the stability of your compound in cell culture media over the time course of your experiment using methods like LC-MS.
-
-
Efflux by Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[2]
-
Troubleshooting: Co-incubate your compound with known efflux pump inhibitors to see if this restores cellular potency.
-
-
Off-Target Effects: In a cellular context, the observed phenotype might be a result of the compound acting on multiple targets, not just your primary kinase of interest.[18][19] Aminopyridine scaffolds are known to have the potential for promiscuous binding to multiple kinases.[20][21]
-
Troubleshooting: Profile your compound against a panel of kinases to assess its selectivity.[22]
-
Workflow for Investigating Biochemical vs. Cellular Potency Discrepancies
Caption: Workflow for troubleshooting potency discrepancies.
Experimental Protocol: ATP Competition Assay
-
Determine Optimal Enzyme Concentration: Find the enzyme concentration that gives a robust signal at various ATP concentrations (e.g., Km ATP, 1 mM ATP).
-
Generate IC50 Curves: For each ATP concentration, generate a full dose-response curve for your aminopyridine inhibitor.
-
Data Analysis: Calculate the IC50 value at each ATP concentration. A significant increase in the IC50 value with increasing ATP concentration is indicative of an ATP-competitive mechanism.[17]
| ATP Concentration | Expected IC50 for ATP-Competitive Inhibitor |
| Low (Km) | Potent (low nM) |
| High (1-5 mM) | Less Potent (shift to higher nM or µM) |
Table 3: Expected IC50 Shift in an ATP Competition Assay.
This technical guide provides a starting point for troubleshooting common issues encountered when working with aminopyridine compounds in kinase assays. By systematically investigating potential sources of variability and employing the appropriate control experiments, you can generate reliable and meaningful data to advance your research.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Karaman, M. W., et al. (2011, October 30). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. [Link]
-
Klink, T. A., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
Pope, A. J., et al. (n.d.). Overcoming the Hurdle of Fluorescent Compounds in Kinase Screening: A Case Study. [Link]
-
Anastassiadis, T., et al. (n.d.). Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. NIH. [Link]
-
Mouthon, F., et al. (2016, August 2). Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design? Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Jäpel, M., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Hu, Y., & Bajorath, J. (2013, June 27). High-resolution view of compound promiscuity. PMC - NIH. [Link]
-
Awale, M., & Visini, R. (n.d.). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega - ACS Publications. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Bettayeb, K., et al. (2014, February 27). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. PMC - PubMed Central. [Link]
-
El-Faham, A., et al. (n.d.). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. [Link]
-
Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Turek-Etienne, T. C., et al. (n.d.). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. ResearchGate. [Link]
-
Vasta, J. D., et al. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI - NIH. [Link]
-
Turek-Etienne, T. C., et al. (n.d.). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. PubMed. [Link]
-
Vedvik, K. L., et al. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]
-
ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?[Link]
-
ElectronicsAndBooks. (n.d.). High-Throughput Screening for Kinase Inhibitors. [Link]
-
Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors. [Link]
-
MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
-
Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
-
ResearchGate. (2025, November 23). (PDF) A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. [Link]
-
PubMed. (n.d.). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]
-
RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
-
ResearchGate. (n.d.). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Pollok, B. A., & Major, T. (n.d.). Developing assays for kinase drug discovery - where have the advances come from?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Overcoming the Hurdle of Fluorescent Compounds in Kinase Screening: A Case Study | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reactionbiology.com [reactionbiology.com]
identifying and characterizing impurities in 6-Morpholinopyridin-3-amine
Welcome to the technical support center for 6-Morpholinopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this compound. Here, we provide in-depth troubleshooting advice and detailed analytical protocols to ensure the integrity and purity of your experimental results.
Section 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and handling of this compound, focusing on impurity identification and characterization.
Question 1: I have synthesized this compound, but my NMR and HPLC analyses show several unexpected peaks. What are the likely impurities?
The presence of unexpected peaks in your analytical data is a common issue that can often be traced back to the synthetic route employed. The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 6-halopyridin-3-amine (or a precursor like a 3-nitropyridine) with morpholine, often in the presence of a base.
Based on this synthetic pathway, the impurities can be categorized as follows:
-
Process-Related Impurities: These arise directly from the chemical transformation.
-
Unreacted Starting Materials: Residual amounts of the 6-halopyridin-3-amine (e.g., 6-chloro- or 6-bromopyridin-3-amine) and morpholine are common.
-
Intermediates: If a multi-step synthesis is used, for instance, starting from a nitropyridine, incomplete reduction can lead to the presence of 6-morpholino-3-nitropyridine.
-
By-products: Side reactions can generate isomeric impurities or other undesired compounds. For example, dimerization of the starting materials or reaction with solvent molecules can occur under certain conditions.
-
-
Degradation Products: These can form during the reaction, work-up, or storage.
-
Oxidation Products: The morpholine ring can be susceptible to oxidation, leading to N-oxide or ring-opened derivatives. The aminopyridine core can also undergo oxidative degradation.
-
Hydrolysis Products: Although less common, hydrolysis of the morpholine ring is a potential degradation pathway.
-
-
Reagents and Solvents:
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, DMSO, alcohols) can be retained in the final product.
-
Reagent Carryover: Bases such as triethylamine or diisopropylethylamine, if used, may also be present in trace amounts.
-
To systematically identify these impurities, a combination of analytical techniques is recommended, as detailed in the protocols below.
Question 2: My final product has a persistent off-white or yellowish color, even after purification. What could be the cause?
A persistent color in your this compound sample, which should ideally be a white to off-white solid, often indicates the presence of trace-level impurities. Older or impure samples of pyridine derivatives can appear yellow[1]. The coloration can be attributed to:
-
Oxidized Impurities: As mentioned, oxidation of the aromatic amine or the morpholine moiety can lead to colored by-products. These are often highly conjugated systems that absorb visible light.
-
Nitro-Aromatic Impurities: If the synthesis involved the reduction of a nitro group (e.g., from 6-chloro-3-nitropyridine), even minute traces of the unreduced starting material can impart a yellow color.
-
Degradation Products: Exposure to light, air, or elevated temperatures during work-up or storage can lead to the formation of colored degradation products.
Troubleshooting Steps for Colored Impurities:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. This is often effective in removing colored impurities.
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The solution should then be filtered through celite and the product re-isolated.
-
Chromatographic Purification: If recrystallization is ineffective, column chromatography may be necessary to separate the colored impurities from the desired product.
Question 3: I am struggling with the purification of this compound. What are the recommended methods?
The purification of this compound can be challenging due to its polarity and the potential for co-eluting impurities. The choice of purification method will depend on the scale of your synthesis and the nature of the impurities present.
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Scalable, cost-effective, can yield high-purity material. | Dependent on finding a suitable solvent system; may not remove closely related impurities. | Removing less soluble or more soluble impurities on a larger scale. |
| Column Chromatography | High resolution, effective for removing a wide range of impurities. | Can be time-consuming and require significant solvent volumes; potential for product loss on the column. | Small to medium scale purification and for removing impurities with similar polarity. |
| Acid-Base Extraction | Good for removing non-basic impurities. | The product is basic and will be extracted into the aqueous acid layer, requiring subsequent basification and extraction. | Removing neutral or acidic impurities. |
Recommended Solvents for Recrystallization:
-
Isopropanol
-
Ethanol/Water mixtures
-
Ethyl acetate/Hexane mixtures
Recommended Mobile Phases for Column Chromatography:
-
Dichloromethane/Methanol gradients
-
Ethyl acetate/Hexane gradients with a small percentage of triethylamine to reduce tailing.
Section 2: Analytical Protocols for Impurity Characterization
A multi-technique approach is crucial for the comprehensive identification and quantification of impurities in this compound.
Workflow for Impurity Identification and Characterization
Sources
Technical Support Center: Overcoming Challenges in the Purification of Aminopyridine Derivatives
Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the purification of aminopyridine derivatives. As a class of compounds vital to the pharmaceutical and agrochemical industries, their efficient isolation is paramount. However, the inherent chemical properties of aminopyridines—namely their basicity, polarity, and tendency to chelate metals—frequently complicate standard purification protocols.
This guide is structured to provide direct, actionable advice in a question-and-answer format. It combines troubleshooting for immediate in-lab problems with answers to broader, frequently asked questions. Our goal is to equip you, our fellow researchers and development professionals, with the expertise and validated methods needed to navigate these purification hurdles successfully.
Troubleshooting Guide: Real-Time Problem Solving
This section is designed to address specific, acute issues you might be facing during an experiment.
Question 1: My aminopyridine derivative is streaking badly or not moving from the origin during silica gel flash chromatography. What is happening and how can I fix it?
Answer:
This is the most common issue researchers face with aminopyridine purification on standard silica gel. The root cause is a strong acid-base interaction between the basic nitrogen atoms of your aminopyridine and the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase.[1][2] This interaction leads to irreversible adsorption or very slow, non-uniform elution, resulting in significant peak tailing, streaking, or complete retention of the compound at the origin.[2]
Causality Explained: The lone pair of electrons on the pyridine and amino nitrogens acts as a Lewis base, interacting strongly with the proton-donating silanol groups. This is particularly problematic for highly basic derivatives.
Solutions:
-
Mobile Phase Modification (The Standard Approach): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[1][3]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.5-2% (v/v) of TEA or DIPEA to your mobile phase. TEA is a volatile competing base that preferentially interacts with the silanol groups, effectively shielding your aminopyridine from these strong binding sites.[4][5]
-
Ammonia: Using a solution of 7N ammonia in methanol as a polar component of your mobile phase (e.g., in a dichloromethane/methanol/ammonia system) is also highly effective.[1]
-
-
Switching the Stationary Phase: If mobile phase modification is insufficient or if your compound is found to be unstable on silica, consider an alternative stationary phase.[3][6]
-
Alumina (Basic or Neutral): Alumina is a more basic stationary phase and can be an excellent alternative for purifying basic compounds like aminopyridines.[3]
-
Reversed-Phase (C18) Chromatography: For more polar aminopyridine derivatives, reversed-phase chromatography is a powerful option where separation is based on hydrophobicity rather than polar interactions.[3]
-
-
Stability Check: Before committing a large amount of material to a column, it's wise to check for on-column stability. Spot your crude material on a silica TLC plate, let it sit for an hour, and then develop it to see if any new spots (degradation products) appear.[3][6]
Protocol: Basic-Modified Silica Gel Flash Chromatography
-
TLC Analysis: First, find a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your desired compound an Rf of ~0.3. Then, add 1% TEA to the mobile phase and re-run the TLC to confirm the spot moves cleanly.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen non-polar solvent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column using your pre-determined mobile phase containing the basic modifier. A gradient elution, starting with a low polarity and gradually increasing, is often effective.[1]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
Question 2: After a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I have high levels of residual palladium in my aminopyridine product. How can I remove it effectively?
Answer:
This is a critical issue, especially in drug development, as regulatory bodies have stringent limits on residual heavy metals in active pharmaceutical ingredients (APIs).[7][8] Aminopyridines are particularly challenging because their nitrogen atoms can act as strong ligands, chelating with palladium and keeping it soluble in organic solvents, which makes removal by simple filtration or extraction difficult.[7][9]
Solutions:
-
Metal Scavengers (Most Effective): The most reliable method is to use a solid-supported metal scavenger. These are typically silica or polymer resins functionalized with groups that have a high affinity for palladium, such as thiols, triamines, or mercaptotriazines (TMT).[7][9][10][11]
-
The crude product solution is stirred with the scavenger resin for a period (2-24 hours), often at a slightly elevated temperature (e.g., 40-50 °C) to improve kinetics.[7][9] The resin, now bound to the palladium, is then simply filtered off.[7]
-
It is often recommended to screen several scavengers to find the most effective one for your specific product and palladium species.[9]
-
-
Activated Carbon: Treatment with activated carbon is a cost-effective method for removing palladium.[7][9] However, it can be non-specific and may lead to the loss of your desired product through adsorption.[7]
-
Crystallization: If your aminopyridine derivative is a solid, careful crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[9]
-
Combined Approach: A multi-step approach is often most effective. For instance, an initial purification by column chromatography can remove the bulk of the palladium, followed by treatment with a high-affinity scavenger to reduce levels to the required ppm/ppb range.[12]
Data Summary: Common Palladium Scavengers
| Scavenger Type | Functional Group | Target Metals | Comments |
| ISOLUTE® Si-Thiol | Thiol | Pd, Pt, Cu, Hg, Ag, Pb | Broad-spectrum metal scavenger.[10] |
| ISOLUTE® Si-TMT | Trimercaptotriazine (TMT) | Pd | High affinity and selectivity for palladium.[10] |
| ISOLUTE® Si-Trisamine | Trisamine | Pd, Ru, Rh, Cu, Sc | Also scavenges electrophiles.[10] |
| Activated Carbon | N/A | Broad Spectrum | Cost-effective but can lead to product loss.[7][9] |
Question 3: My aminopyridine is highly polar and doesn't retain on a C18 reversed-phase column. What are my options?
Answer:
Poor retention of polar compounds on traditional reversed-phase (RP) columns is a common challenge.[13] When the analyte is more polar than the highly aqueous mobile phases used, it spends most of its time in the mobile phase and elutes very early, often with the solvent front, resulting in poor separation.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for retaining and separating highly polar compounds.[14][15][16] It uses a polar stationary phase (like bare silica, amide, or diol) with a mobile phase that is high in organic content (typically >60% acetonitrile) and contains a small amount of aqueous buffer.[14][16]
-
Mechanism: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. The elution order is generally opposite to that of reversed-phase, with more polar compounds being retained longer.[16]
-
For aminopyridines, using a mobile phase with a pH at least 2 units lower than the analyte's pKa is recommended to ensure the compound is ionized, which enhances retention in HILIC.[17]
-
-
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the reversed-phase mobile phase. The reagent pairs with the ionized aminopyridine, forming a neutral, more hydrophobic complex that can be retained and separated on a C18 column.[4][18]
-
Mixed-Mode Chromatography: This approach uses stationary phases with both hydrophobic and ion-exchange functionalities, allowing for multiple retention mechanisms to separate complex mixtures of compounds with varying polarity and charge.[19]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography method for aminopyridine derivatives?
A: There is no single "best" method, as the choice depends heavily on the specific derivative's polarity, basicity, and stability. However, a good starting point is basic-modified normal-phase chromatography on silica gel . Adding 0.5-1% triethylamine to a hexane/ethyl acetate or DCM/methanol mobile phase system effectively mitigates the issues caused by the basicity of the aminopyridine core and works for a wide range of derivatives.[2][3]
Q2: How does the pKa of my aminopyridine affect purification by HPLC?
A: The pKa is critical for developing robust HPLC methods, as it determines the ionization state of your compound at a given mobile phase pH.
-
In Reversed-Phase (RP-HPLC): For best retention, the mobile phase pH should be adjusted to be at least 2 pH units higher than the pKa of the aminopyridine.[17] This ensures the compound is in its neutral, more hydrophobic form, leading to stronger interaction with the C18 stationary phase.
-
In HILIC: For best retention, the mobile phase pH should be at least 2 pH units lower than the pKa.[17] This ensures the compound is protonated (cationic), enhancing its hydrophilic character and interaction with the polar stationary phase.
Q3: Can I use crystallization to purify aminopyridine derivatives?
A: Yes, crystallization can be a very effective and scalable purification technique, especially for removing impurities with different solubility profiles.[20][21]
-
Challenges: A common issue is the compound "oiling out" instead of forming crystals. This can be caused by the presence of impurities or cooling the solution too quickly.[3]
-
Troubleshooting: If your compound oils out, try adding a small amount of hot solvent to redissolve the oil and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce nucleation.[3][22] Choosing an appropriate solvent system where the compound has moderate solubility when hot but low solubility when cold is key.[22]
Q4: My aminopyridine derivative seems to be unstable and decomposes during purification. What should I do?
A: Compound stability is a significant concern.[23]
-
On Silica Gel: As mentioned, the acidic nature of silica can cause degradation of sensitive compounds.[6] If you suspect this, neutralize the silica with a base, switch to alumina, or use reversed-phase chromatography.[3][24]
-
Temperature Sensitivity: Some compounds may be thermally labile. In such cases, perform chromatography at a reduced temperature (e.g., in a cold room) and evaporate solvents at low temperatures using a rotary evaporator with a chilled water bath.[23]
-
Minimize Contact Time: Use flash chromatography rather than gravity chromatography to minimize the time your compound spends on the stationary phase.[2]
Visual Workflows & Diagrams
Diagram 1: Decision Tree for Purification Method Selection
This diagram provides a logical workflow for choosing an initial purification strategy based on the properties of your aminopyridine derivative.
Caption: A decision tree for selecting the optimal purification strategy.
Diagram 2: Troubleshooting Workflow for Peak Tailing in Chromatography
This flowchart guides users through a systematic process to diagnose and solve peak tailing for basic compounds like aminopyridines.
Caption: A workflow for troubleshooting chromatographic peak tailing.
References
- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures.
- Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
- Biotage. (n.d.). Metal scavengers for organic purification.
- Reddy, K. K. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
- Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Benchchem. (n.d.). How to remove unreacted 2-aminopyridine from product.
- ZeptoMetrix. (n.d.). Mobile Phase Modifiers.
- Miyamoto, H., et al. (2015). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development. ACS Publications.
- Reagents. (n.d.). Mobile Phase Modifiers for HPLC and LC/MS.
- Licea-Perez, H., et al. (n.d.). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC - NIH.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Reddy, K. K. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.
- Benchchem. (n.d.). Technical Support Center: Purification of 9-Aminoacridine Derivatives.
- Wikipedia. (n.d.). Scavenger resin.
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- PubMed Central. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
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- (n.d.). Guide for crystallization.
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- (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
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- PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- NIH. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Thermo Fisher Scientific. (n.d.). HILIC separations.
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Technical Support Center: Strategies to Enhance the Cell Permeability of 6-Morpholinopyridin-3-amine
Welcome to the technical support center dedicated to enhancing the cellular permeability of 6-Morpholinopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the intracellular delivery of this compound in their experimental models. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you navigate these challenges effectively. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.
Understanding the Challenge: Predicted Permeability of this compound
This compound is a small molecule with potential applications in various research areas. However, its chemical structure presents certain characteristics that may limit its ability to passively diffuse across cell membranes. A preliminary analysis of its physicochemical properties can help us anticipate these challenges.
| Property | Value | Implication for Permeability |
| Molecular Weight | 179.22 g/mol [1][2] | Favorable for passive diffusion. |
| LogP | 0.3 - 0.5[1][2][3] | Indicates a relatively low lipophilicity, which can hinder partitioning into the lipid bilayer of the cell membrane. |
| Polar Surface Area (PSA) | 51.4 Ų[1][2] | Moderate PSA, which can be a contributing factor to reduced permeability. |
| Hydrogen Bond Donors | 1[3] | Favorable, as fewer hydrogen bond donors generally lead to better permeability. |
| Hydrogen Bond Acceptors | 4[3] | A higher number of hydrogen bond acceptors can increase the energy barrier for membrane translocation. |
Based on these properties, particularly the low LogP and moderate PSA, it is reasonable to anticipate that this compound may exhibit suboptimal cell permeability. This can lead to reduced efficacy in cell-based assays, requiring higher concentrations and potentially causing off-target effects.
Troubleshooting Guide: Addressing Low Permeability in Your Experiments
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Initial Assessment of Permeability
Question: I am seeing low activity of this compound in my cell-based assay compared to its biochemical potency. Could this be a permeability issue, and how can I confirm this?
Answer: A significant drop in potency between a biochemical assay and a cell-based assay is a classic indicator of poor cell permeability. To experimentally confirm this, we recommend a tiered approach using in vitro permeability assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[4][5][6][7] It provides a baseline measurement of passive permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[8][9][10][11] It provides insights into both passive diffusion and active transport mechanisms, including efflux.
A low apparent permeability coefficient (Papp) in these assays would confirm that poor permeability is a likely cause for the observed low cellular activity.
Troubleshooting Low Permeability Results
Question: My PAMPA results for this compound show low permeability. What are the next steps?
Answer: Low PAMPA permeability suggests that the intrinsic physicochemical properties of the molecule are hindering its passive diffusion. The following strategies can be employed to enhance its permeability.
Question: My compound shows moderate permeability in the PAMPA assay but still has low activity in my cell line. What could be the reason?
Answer: This discrepancy often points towards the involvement of active cellular efflux. The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.
To investigate this, a bidirectional Caco-2 assay is recommended.[8][10] By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER = Papp(B-A) / Papp(A-B)) can be calculated. An efflux ratio greater than 2 is a strong indicator of active efflux.[11]
Strategies to Enhance the Cell Permeability of this compound
Once poor permeability is confirmed, several strategies can be employed to improve the intracellular delivery of this compound.
Prodrug Approach
The prodrug strategy involves chemically modifying the parent drug to create a more permeable derivative that, once inside the cell, is converted back to the active compound.[12][13][14][15] For this compound, the primary amine group is an ideal handle for prodrug modification.
-
(Acyloxy)alkyl Carbamates: This approach masks the polar amine group with a lipophilic moiety that is cleaved by intracellular esterases to release the active drug.[16]
-
Causality: The addition of the acyloxyalkyl group increases the lipophilicity of the molecule, facilitating its partitioning into and diffusion across the cell membrane. The ester linkage is designed to be labile to ubiquitous intracellular esterases, ensuring the release of the parent amine.
-
Formulation with Nanoparticles
Encapsulating this compound in nanoparticles can significantly enhance its cellular uptake and protect it from degradation.[1][17]
-
Lipid-Based Nanoparticles (LNPs): These are versatile carriers composed of lipids that can encapsulate both hydrophilic and lipophilic drugs.[18][19][20][21]
-
Polymeric Nanoparticles: Biodegradable polymers can also be used to formulate nanoparticles for drug delivery.
-
Causality: Similar to LNPs, polymeric nanoparticles can enhance cellular uptake through endocytosis and provide controlled release of the encapsulated drug.[17] The surface of these nanoparticles can also be functionalized with targeting ligands to direct them to specific cell types.
-
Conjugation with Cell-Penetrating Peptides (CPPs)
CPPs are short peptides that can traverse cell membranes and can be conjugated to cargo molecules to facilitate their intracellular delivery.[23][24][25][26]
-
Covalent Conjugation: this compound can be covalently linked to a CPP, such as TAT or penetratin, through a stable or cleavable linker.[3][27]
Comparative Overview of Enhancement Strategies
| Strategy | Principle | Potential Fold Increase in Permeability | Key Considerations |
| Prodrug Approach | Masking polar groups to increase lipophilicity.[12][14] | 2 to 100-fold | Requires chemical synthesis and validation of intracellular conversion back to the active drug. |
| Lipid Nanoparticles | Encapsulation in lipid carriers to enhance uptake via endocytosis.[19][20] | 10 to 1000-fold | Formulation development and characterization are necessary. Potential for immunogenicity. |
| Polymeric Nanoparticles | Encapsulation in polymeric carriers for enhanced uptake and controlled release.[17] | 10 to 1000-fold | Biocompatibility and degradation of the polymer must be considered. |
| Cell-Penetrating Peptides | Covalent attachment to a peptide that facilitates membrane translocation.[24][25] | 5 to 50-fold | Synthesis and purification of the conjugate can be complex. Potential for off-target effects. |
Note: The fold increase in permeability is an estimate based on published data for various small molecules and may vary depending on the specific compound, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for assessing the passive permeability of this compound.
Materials:
-
96-well filter plate (e.g., PVDF membrane)
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 1% w/v)[6]
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
This compound
-
Plate shaker
-
UV/Vis plate reader or LC-MS/MS
Procedure:
-
Prepare Donor Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS, pH 7.4.
-
Coat the Filter Plate: Carefully apply a small volume (e.g., 5 µL) of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated.[6]
-
Assemble the PAMPA Sandwich: Place the coated filter plate (donor plate) on top of the acceptor plate.
-
Add Donor Solution: Add the donor solution containing this compound to the wells of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[4][28]
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
Protocol 2: Formulation of this compound in Lipid Nanoparticles (Thin-Film Hydration Method)
This protocol describes a common method for preparing liposomes, a type of lipid nanoparticle.
Materials:
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol
-
This compound
-
Chloroform and Methanol
-
Rotary evaporator
-
Probe sonicator or extruder
-
PBS, pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with PBS, pH 7.4, by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the resulting LNPs for their size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizing the Workflow
Workflow for Troubleshooting Low Cellular Activity
Caption: A decision-making workflow for troubleshooting low cellular activity.
Permeability Enhancement Strategies
Caption: Overview of strategies to enhance cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in a Caco-2 assay? A1: A typical starting concentration is 10 µM. However, it is important to ensure that this concentration is well below the compound's aqueous solubility limit in the assay buffer to avoid precipitation, which can lead to inaccurate permeability measurements.
Q2: How do I choose the right prodrug strategy for my compound? A2: The choice of prodrug moiety depends on the functional groups present in your parent molecule and the desired release mechanism. For a primary amine like in this compound, carbamates are a common and effective choice. The specific promoiety should be selected based on its lipophilicity and the kinetics of its cleavage by intracellular enzymes.
Q3: Are there any potential downsides to using nanoparticles for drug delivery? A3: While nanoparticles can significantly improve drug delivery, there are some potential challenges. These include the complexity of formulation and characterization, potential immunogenicity, and ensuring the long-term stability of the formulation.
Q4: Can I use a combination of these enhancement strategies? A4: Yes, in some cases, a combination of strategies may be beneficial. For example, a prodrug of this compound could be encapsulated in nanoparticles to further enhance its delivery and provide controlled release. However, this adds complexity to the development process.
Q5: How do I select the best cell-penetrating peptide for my application? A5: The choice of CPP can depend on the cargo and the target cell type. Cationic CPPs like TAT and poly-arginine are widely used and have been shown to be effective for a variety of cargos. It is often necessary to empirically test a few different CPPs to identify the most efficient one for your specific application.
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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Ascendia Pharmaceuticals. (2022, February 21). Developing an Effective Lipid Nanoparticle Formulation Process for Small Molecule and Biologicals Delivery. Retrieved from [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
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OUCI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
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NIH. (2021, January 1). Anionic nanoparticles enable oral protein delivery by enhancing intestinal permeability. Retrieved from [Link]
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PubMed. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
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NIH. (n.d.). Conjugation with Cationic Cell-Penetrating Peptide Increases Pulmonary Absorption of Insulin. Retrieved from [Link]
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ResearchGate. (n.d.). Characteristics and uptake performance of the top 20 CPPs in our setup. Retrieved from [Link]
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MDPI. (n.d.). Cell-Penetrating Peptide-Mediated Biomolecule Transportation in Artificial Lipid Vesicles and Living Cells. Retrieved from [Link]
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MDPI. (n.d.). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Caco-2 Permeability. Retrieved from [Link]
-
ResearchGate. (n.d.). Permeation of Nanoparticles across Intestinal Lipid Membrane: Dependence on Shape and Surface Chemistry studied through Molecular Simulations | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Retrieved from [Link]
-
NIH. (n.d.). Novel human-derived cell-penetrating peptides for specific subcellular delivery of therapeutic biomolecules. Retrieved from [Link]
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Bentham Science Publishers. (2004, April 1). Cellular Uptake of Cell-Penetrating Peptides. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules. Retrieved from [Link]
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MDPI. (2023, January 6). Identification of Nanoparticle Properties for Optimal Drug Delivery across a Physiological Cell Barrier. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
NIH. (2020, July 30). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Kinase Selectivity Profiling: The Case of 6-Morpholinopyridin-3-amine
For drug discovery and development professionals, understanding the interaction of a small molecule with the human kinome is a critical step in assessing its therapeutic potential and predicting potential off-target liabilities. This guide provides an in-depth comparison of the available methodologies for kinase selectivity profiling, using the novel aminopyridine compound, 6-Morpholinopyridin-3-amine, as a case study. While extensive public data on this specific molecule is limited, this document will serve as a comprehensive roadmap for researchers embarking on such a characterization.
The Imperative of Kinase Selectivity
The human genome contains over 500 kinases, which play pivotal roles in cellular signaling.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors.[2] Broad-spectrum inhibition can lead to unforeseen side effects, while a well-defined selectivity profile can be the key to a successful therapeutic. Therefore, comprehensive kinase profiling is not just a screening step but a fundamental component of the drug discovery cascade.[4][5][6]
Strategic Approaches to Profiling this compound
The initial step in profiling a novel compound like this compound involves a tiered screening approach. This typically begins with a broad, single-concentration screen against a large panel of kinases to identify initial "hits." This is followed by more focused dose-response studies to determine the potency (e.g., IC50 or Kd) for the primary targets and key off-targets.
Comparative Overview of Profiling Platforms
Choosing the right platform is crucial and depends on the stage of research, desired data output, and available resources. Below is a comparison of the most common technologies.
| Profiling Platform | Principle | Primary Output | Advantages | Considerations |
| Biochemical Assays | Measures direct inhibition of purified kinase enzymatic activity. | % Inhibition, IC50 | High throughput, cost-effective for large panels, direct measure of functional inhibition. | May not fully recapitulate cellular environment (e.g., ATP concentration, scaffolding proteins). |
| Binding Assays | Quantifies the binding affinity of the compound to a panel of kinases. | Kd (dissociation constant) | Highly sensitive, independent of enzyme activity, can identify non-ATP competitive inhibitors. | Does not directly measure functional inhibition. |
| Cell-Based Assays | Measures the inhibition of a specific kinase-dependent signaling pathway within a cellular context. | % Inhibition, EC50 | More physiologically relevant, accounts for cell permeability and intracellular ATP concentrations. | Lower throughput, can be more complex to develop and interpret. |
In-Depth Look at Key Methodologies
To illustrate how one would approach the kinase selectivity profiling of this compound, we will delve into the experimental protocols for two widely used biochemical assay formats.
Workflow for Kinase Selectivity Profiling
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Experimental Protocol 1: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)
This "gold-standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[7]
Principle: The assay measures the incorporation of ³³P from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the radioactivity is quantified.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the specific peptide substrate and [γ-³³P]ATP.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound (this compound) at various concentrations. Include a DMSO-only control (vehicle) and a positive control inhibitor.
-
Add the purified kinase enzyme to each well.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The ATP concentration is typically at or near the Km for each kinase to provide a sensitive measure of inhibition.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add a scintillant to the dried filter plate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This is a popular non-radioactive, homogeneous assay format.[7]
Principle: The assay utilizes a europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled peptide substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. Inhibition of the kinase prevents this, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare kinase reaction buffer.
-
Prepare stock solutions of the Alexa Fluor 647-labeled peptide substrate and ATP.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add the test compound at various concentrations.
-
Add the kinase and the Alexa Fluor 647-labeled peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Stop the reaction and detect the phosphorylated product by adding a stop/detection buffer containing EDTA and the Eu-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition based on the TR-FRET ratio of the compound-treated wells versus the DMSO control.
-
Calculate the IC50 value from the dose-response curve.
-
Interpreting the Selectivity Data for this compound
Once the primary screening and dose-response data are generated, the next crucial step is interpretation.
Visualizing Kinome Selectivity
A common and effective way to visualize kinome-wide selectivity is through a dendrogram, often referred to as a "kinome tree." This graphical representation organizes kinases based on the sequence similarity of their catalytic domains.
Caption: A simplified kinome tree illustrating inhibitor selectivity.
In such a representation, kinases inhibited by this compound would be highlighted, with the size or color intensity of the marker indicating the potency of inhibition. This allows for a rapid visual assessment of selectivity across different kinase families.
Quantifying Selectivity
Several metrics can be used to quantify selectivity:
-
Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: This metric provides a measure of the inequality of inhibition across the kinome. A Gini coefficient closer to 1 indicates that the inhibition is concentrated on a few kinases (highly selective), while a value closer to 0 suggests broad activity.
For this compound, the goal would be to demonstrate a low S-score and a high Gini coefficient, indicating that its inhibitory activity is focused on a specific target or a small subset of kinases.
Cellular Confirmation: Bridging the Gap to Physiological Relevance
While biochemical assays are excellent for initial profiling, it is essential to validate these findings in a cellular context.
-
Target Engagement Assays: Technologies like NanoBRET™ can confirm that this compound binds to its intended target within living cells.
-
Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation of a known downstream substrate of the target kinase, providing a functional readout of target inhibition in a cellular pathway.
Conclusion
The kinase selectivity profiling of a novel compound like this compound is a multi-faceted process that requires careful experimental design and data interpretation. By employing a combination of broad kinome screening and detailed dose-response studies using appropriate assay technologies, researchers can build a comprehensive understanding of a compound's activity and selectivity. This knowledge is paramount for making informed decisions in the progression of a drug discovery program, ultimately increasing the likelihood of developing a safe and effective therapeutic.
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Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kjell, D. P., & Krose, T. J. (2011). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 51(9), 2337–2350. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Sharma, P. C., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Molecular Structure, 1253, 132228. [Link]
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Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. [Link]
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Scott, J. D., et al. (2021). Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. MedChemComm, 12(6), 1145-1151. [Link]
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Uddin, M. S., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 27(19), 6529. [Link]
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Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7538. [Link]
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van den Eshof, B. L. M., et al. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry, 8(1), 22. [Link]
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Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7538. [Link]
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A Comparative Guide to 6-Morpholinopyridin-3-amine and Other Aminopyridine Kinase Inhibitors for Researchers
The aminopyridine scaffold is a cornerstone in the design of kinase inhibitors, prized for its ability to form critical hydrogen bonds within the ATP-binding pocket of a wide array of kinases. This guide provides an in-depth, objective comparison of 6-Morpholinopyridin-3-amine, a key building block and inhibitor scaffold, against other prominent aminopyridine-based kinase inhibitors. We will delve into their respective performance, supported by experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.
The morpholine moiety, in particular, is a frequently utilized fragment in kinase inhibitor design, often interacting with the hinge region of the kinase domain.[1] Its combination with the aminopyridine core creates a privileged structure for targeting kinases in the PI3K/AKT/mTOR signaling pathway, which is one of the most frequently dysregulated pathways in human cancers.[2][3]
Comparative Analysis of Aminopyridine Kinase Inhibitors
The efficacy and selectivity of a kinase inhibitor are paramount. The following table summarizes key data for this compound and several other notable aminopyridine-based inhibitors, focusing on their primary targets within the PI3K/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.[4]
| Compound/Scaffold | Primary Target(s) | IC50 Values | Key Cellular Effects & Notes |
| This compound Scaffold | PI3K/mTOR/DNA-PK | Varies based on substitution | This core is a versatile starting point for potent inhibitors. For instance, derivatization can lead to compounds with nanomolar potency against PI3Kα and mTOR.[5][6] The 2-morpholino-substituted benzoxazine derivatives have shown potent DNA-PK inhibition (IC50 = 0.28 µM for the most active compound).[7] |
| PQR309 (Bimiralisib) | Pan-Class I PI3K, mTOR | PI3Kα: 31 nM, PI3Kβ: 103 nM, PI3Kδ: 70 nM, PI3Kγ: 104 nM, mTOR: 21 nM | A brain-penetrant, orally bioavailable dual PI3K/mTOR inhibitor that has advanced to clinical trials. It is based on a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)pyridin-2-amine core.[8] |
| PF-04691502 | PI3K (Class I), mTOR | PI3Kα: 1.6 nM, PI3Kβ: 2.1 nM, PI3Kδ: 1.6 nM, PI3Kγ: 1.9 nM, mTOR: 16 nM | A potent, orally bioavailable dual PI3K/mTOR inhibitor that has demonstrated antitumor activity in preclinical models.[3] |
| Imidazo[1,2-a]pyridine Derivatives | PI3Kα | IC50 of 150 nM for the most promising compound (compound 35) | These inhibitors have shown potent antiproliferative effects in breast cancer cell lines with PIK3CA mutations.[9] The imidazopyridine scaffold is a versatile platform for developing various kinase inhibitors.[10][11] |
| Pyrazolopyridine Derivatives | Various Kinases (e.g., RET, FGFR) | Varies widely based on target and substitution | This scaffold has been successfully employed to develop potent and selective inhibitors for a range of kinases, with some compounds receiving regulatory approval or advancing to late-stage clinical trials.[12] |
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] The diagram below illustrates the central role of PI3K and mTOR in this pathway and where aminopyridine inhibitors exert their effects.
Experimental Protocols for Kinase Inhibitor Evaluation
To rigorously assess and compare kinase inhibitors, a standardized set of experiments is essential. The following protocols provide a framework for characterizing the biochemical potency, cellular target engagement, and functional effects of compounds like those derived from this compound.
Experimental Workflow Overview
The characterization of a novel kinase inhibitor follows a logical progression from in vitro biochemical assays to cell-based functional assays. This workflow ensures a comprehensive understanding of the inhibitor's properties.
In Vitro Kinase Activity Assay: ADP-Glo™
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14] It's a universal method applicable to virtually any kinase.[15] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[16]
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.[17]
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Stopping the Reaction and ATP Depletion:
-
ADP Detection and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the ADP concentration and thus, the kinase activity.
-
Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Western Blot for Phospho-Akt
Principle: To confirm that an inhibitor is hitting its intended target within a cell, we can measure the phosphorylation status of a downstream substrate. For PI3K/mTOR inhibitors, a key downstream effector is Akt.[18] A decrease in the phosphorylation of Akt at serine 473 (p-Akt S473) or threonine 308 (p-Akt T308) upon inhibitor treatment indicates successful target engagement.[3]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with a known PIK3CA mutation) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the kinase inhibitor at various concentrations for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.[19]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., anti-p-Akt S473) overnight at 4°C.[20][21]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.[21]
-
Quantify the band intensities to determine the relative decrease in Akt phosphorylation.
-
Cell Viability Assay: MTT Assay
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[22]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value, which represents the concentration of inhibitor required to reduce cell viability by 50%.
-
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly valuable class of kinase inhibitors, particularly for targets within the PI3K/mTOR pathway. As demonstrated, these compounds can be developed into potent and selective inhibitors with significant cellular activity. The continued exploration of the aminopyridine scaffold, coupled with rigorous experimental evaluation as outlined in this guide, will undoubtedly lead to the discovery of new and improved therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling. The development of isoform-specific and mutant-selective inhibitors will be a key area of future research to enhance efficacy and minimize on-target toxicities.[26]
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A Researcher's Guide to the Validation of 6-Morpholinopyridin-3-amine as a Specific Kinase Inhibitor
This guide provides a comprehensive framework for the validation of 6-Morpholinopyridin-3-amine as a specific kinase inhibitor. While direct, peer-reviewed data on this specific compound is emerging, its structural motif, featuring a morpholine ring attached to a pyridine core, is a well-established pharmacophore in a multitude of potent kinase inhibitors. Notably, this scaffold is prominent in inhibitors of the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.
This document will therefore serve as a predictive and instructional guide. We will use publicly available data from highly similar and well-characterized kinase inhibitors as a benchmark to outline a rigorous validation workflow for this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors.
The PI3K/AKT/mTOR Signaling Pathway: A Primary Target
The PI3K/AKT/mTOR signaling cascade is a central node in cellular regulation. Upon activation by growth factors, PI3K phosphorylates lipids at the plasma membrane, leading to the recruitment and activation of AKT. AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to promote cell growth and proliferation. The morpholine moiety in many inhibitors has been shown to form crucial hydrogen bonds within the ATP-binding pocket of these kinases, conferring potency and, in some cases, selectivity.
Caption: Hypothesized mechanism of this compound in the PI3K/AKT/mTOR pathway.
Comparative Analysis: Benchmarking Against Established Inhibitors
To objectively assess the potential of this compound, it is crucial to compare its performance against established inhibitors targeting the PI3K/mTOR pathway. The following table summarizes the inhibitory activities of several well-characterized compounds. The data for this compound is presented as "To Be Determined" (TBD) to highlight the necessity of experimental validation.
| Compound | PI3Kα (IC50/Ki, nM) | PI3Kβ (IC50/Ki, nM) | PI3Kδ (IC50/Ki, nM) | PI3Kγ (IC50/Ki, nM) | mTOR (IC50/Ki, nM) | Reference |
| This compound | TBD | TBD | TBD | TBD | TBD | N/A |
| Omipalisib (GSK2126458) | 0.019 (Ki) | 0.13 (Ki) | 0.024 (Ki) | 0.06 (Ki) | 0.18 (Ki, mTORC1) | [1][2] |
| ZSTK474 | 16 (IC50) | 44 (IC50) | 5 (IC50) | 49 (IC50) | >100 (IC50) | [3] |
| Bimiralisib (PQR309) | 33 (IC50) | 661 (IC50) | 451 (IC50) | 708 (IC50) | 89 (IC50) | [4] |
| Pictilisib (GDC-0941) | 3 (IC50) | 33 (IC50) | 3 (IC50) | 75 (IC50) | 580 (IC50) | [5][6] |
Note: IC50 is the half-maximal inhibitory concentration, while Ki is the inhibition constant. Lower values indicate higher potency.
A Rigorous Validation Workflow
A multi-faceted approach is essential to comprehensively validate a novel kinase inhibitor. This involves a combination of biochemical and cellular assays to determine potency, selectivity, and on-target engagement.
Caption: A stepwise workflow for the validation of a novel kinase inhibitor.
Part 1: Biochemical Assays for Potency and Selectivity
The initial step in characterizing this compound is to determine its in vitro inhibitory activity against a panel of purified kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the diluted compound, the purified recombinant kinase (e.g., PI3Kα, mTOR), and the appropriate substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
Part 2: Kinome-wide Profiling for Selectivity
To understand the broader selectivity profile of this compound, a comprehensive kinome scan is essential. This involves screening the compound against a large panel of kinases.
Experimental Protocol: KINOMEscan™ (Competition Binding Assay)
This technology measures the ability of a compound to compete with a proprietary ligand for the ATP-binding site of a large number of kinases.
-
Compound Submission: Provide a sample of this compound to a commercial vendor offering kinome profiling services.
-
Assay Principle: The assay utilizes DNA-tagged kinases immobilized on a solid support. The amount of kinase captured by the support is quantified after incubation with the test compound and the proprietary ligand.
-
Data Analysis: The results are typically presented as a percentage of control, indicating the degree of binding inhibition for each kinase. A lower percentage signifies stronger binding. This data can be visualized in a TREEspot™ diagram to provide a clear overview of the compound's selectivity.
Part 3: Cellular Assays for On-Target Engagement and Efficacy
Demonstrating that this compound engages its target within a cellular context is a critical validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful method to assess target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[7]
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target kinase (e.g., PI3Kα, mTOR) remaining in the soluble fraction using techniques such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Experimental Protocol: Western Blotting for Downstream Signaling
To confirm that target engagement translates into functional inhibition of the signaling pathway, the phosphorylation status of key downstream effectors should be assessed.
-
Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., phospho-AKT, total-AKT, phospho-S6, total-S6).
-
Detection: Use secondary antibodies conjugated to a reporter molecule (e.g., HRP) for detection.
-
Analysis: A dose-dependent decrease in the phosphorylation of downstream targets, without affecting the total protein levels, confirms pathway inhibition.
Conclusion and Future Directions
The validation of this compound as a specific kinase inhibitor requires a systematic and multi-pronged experimental approach. Based on its structural similarity to known PI3K/mTOR inhibitors, it holds significant promise as a valuable research tool or a starting point for therapeutic development. The experimental framework outlined in this guide provides a clear path to rigorously characterize its potency, selectivity, and cellular efficacy. The successful completion of these validation studies will be instrumental in elucidating the full potential of this compound as a modulator of kinase signaling.
References
- Yaguchi, S., et al. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor, is an ATP-competitive inhibitor of class I phosphatidylinositol 3-kinase isoforms. Cancer Science, 97(10), 1085-1092.
- Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new broad-spectrum phosphoinositide 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556.
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Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2013). Clinical Cancer Research, 19(23), 6331-6341.
- ZSTK474 is a specific class I PI3 kinase inhibitor. (2008). Cancer Research, 68(9 Supplement), 3045.
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Omipalisib (GSK2126458) | ≥99%(HPLC) | Selleck | PI3K 阻害剤. (n.d.). Selleck. Retrieved January 5, 2026, from [Link]
- ZSTK474, a Novel Phosphatidylinositol 3-kinase Inhibitor Identified Using the JFCR39 Drug Discovery System. (2010). Acta Pharmacologica Sinica, 31(9), 1189-1197.
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CETSA. (n.d.). Pelago Bioscience. Retrieved January 5, 2026, from [Link]
- mTOR Inhibitors at a Glance. (2016). Trends in Pharmacological Sciences, 37(4), 299-313.
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- First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. (2015). Annals of Oncology, 26(4), 793-800.
- Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays. (2016). Scientific Reports, 6, 20179.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2015). Journal of Medicinal Chemistry, 58(21), 8530-8547.
- Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). (2022). Acta Pharmaceutica Sinica B, 12(6), 2533-2553.
- Omipalisib inspired macrocycles as dual PI3K/mTOR inhibitors. (2021). European Journal of Medicinal Chemistry, 211, 113109.
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GSK 2126458, Omipalisib, PI3K/mTOR inhibitor | New Drug Approvals. (2015). New Drug Approvals. Retrieved January 5, 2026, from [Link]
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cross-reactivity studies of 6-Morpholinopyridin-3-amine derivatives
A Comparative Guide to the Cross-Reactivity of 6-Morpholinopyridin-3-amine Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, substitutions on this core can dramatically alter a compound's potency and, critically, its cross-reactivity across the human kinome. This guide provides an in-depth comparison of two prominent derivatives, PI-103 and GSK2636771, highlighting their distinct selectivity profiles and the experimental methodologies used to characterize them.
The Significance of Selectivity Profiling
Protein kinases are a large family of structurally related enzymes, making the design of selective inhibitors a significant challenge.[1] Off-target effects can lead to cellular toxicity or unexpected pharmacological activities, confounding experimental results and potentially causing adverse effects in a clinical setting. Therefore, rigorous cross-reactivity studies are essential to validate a compound as a specific chemical probe or a viable drug candidate.[2][3] Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases, and the results can be quantified using metrics like the selectivity score, which is the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[3][4]
Comparative Analysis of PI-103 and GSK2636771
PI-103 and GSK2636771 are both potent inhibitors targeting the Phosphoinositide 3-kinase (PI3K) family, yet they exhibit markedly different selectivity profiles due to variations in their chemical structures, even though they share a common scaffold.
GSK2636771: A Selective PI3Kβ Inhibitor
GSK2636771 is a potent and selective inhibitor of the p110β isoform of PI3K.[5][6][7] This selectivity is particularly relevant in cancers with a loss of the PTEN tumor suppressor, as these tumors often become dependent on PI3Kβ signaling.[8][9]
PI-103: A Dual PI3K/mTOR Inhibitor
In contrast, PI-103 is a multi-targeted inhibitor, potently inhibiting all Class I PI3K isoforms as well as the mammalian target of rapamycin (mTOR), a key downstream effector in the PI3K pathway.[10][11][12] Its ability to simultaneously block multiple nodes in this critical signaling cascade gives it a distinct mechanism of action.[10][11] PI-103 also shows potent inhibition of DNA-dependent protein kinase (DNA-PK).[10][12]
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activities of GSK2636771 and PI-103 against various kinases, demonstrating their different cross-reactivity profiles.
| Target | GSK2636771 | PI-103 |
| PI3K Isoforms | ||
| p110α | >900-fold less potent than vs PI3Kβ[5][6][7] | IC50: 2 - 8 nM[10][12] |
| p110β | Ki: 0.89 nM; IC50: 5.2 nM [5][13] | IC50: 3 - 88 nM[10][12] |
| p110γ | >900-fold less potent than vs PI3Kβ[5][6][7] | IC50: 15 - 150 nM[10][12] |
| p110δ | >10-fold less potent than vs PI3Kβ[5][6][7] | IC50: 3 - 48 nM[10][12] |
| PIKK Family | ||
| mTORC1 | - | IC50: 20 nM[10][11][12] |
| mTORC2 | - | IC50: 83 nM[10][11][12] |
| DNA-PK | - | IC50: 2 nM[10][12] |
IC50 and Ki values are collated from multiple sources. The exact values may vary depending on assay conditions.
Structural Basis for Differential Selectivity
The distinct selectivity profiles of GSK2636771 and PI-103 can be attributed to subtle differences in their chemical structures and how they interact with the ATP-binding pockets of their target kinases. The crystal structure of PI-103 in complex with PI3Kα reveals that the morpholine group occupies a key region of the ATP-binding site.[14] Modifications to other parts of the molecule, away from the core scaffold, likely govern the interactions with residues that differ between kinase isoforms, thus dictating selectivity. For instance, the ability of PI-103 to potently inhibit mTOR is a distinguishing feature not shared by the more selective GSK2636771.[10][11]
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach is necessary to comprehensively evaluate the cross-reactivity of a kinase inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm on-target engagement and downstream pathway modulation.[15][16]
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the IC50 value of an inhibitor against a panel of kinases.[1][17]
Objective: To quantify the potency of a this compound derivative against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific substrate peptides or proteins for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compound (e.g., GSK2636771) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound to the appropriate wells. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. It is often recommended to use an ATP concentration close to the Km for each specific kinase to accurately reflect the inhibitor's affinity.[1]
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement and Pathway Modulation (Western Blot)
This protocol assesses whether the inhibitor can engage its target in a cellular context and modulate downstream signaling pathways.[5][18]
Objective: To determine the effect of a this compound derivative on the phosphorylation of downstream targets of the PI3K/mTOR pathway.
Materials:
-
Cancer cell line of interest (e.g., PTEN-null PC3 cells for GSK2636771)[9]
-
Cell culture medium and supplements
-
Test compound (e.g., GSK2636771 or PI-103)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target (e.g., p-Akt).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Analyze the band intensities to determine the concentration-dependent inhibition of downstream signaling.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological pathways and experimental workflows involved in cross-reactivity studies.
Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition for GSK2636771 and PI-103.
Caption: A typical experimental workflow for characterizing the cross-reactivity of a kinase inhibitor.
Conclusion and Future Perspectives
The comparative analysis of PI-103 and GSK2636771 underscores the profound impact of chemical structure on kinase inhibitor selectivity. While both compounds are built upon the this compound scaffold, their distinct cross-reactivity profiles make them suitable for different research applications. GSK2636771 serves as a selective probe for studying the specific roles of PI3Kβ, whereas PI-103 is a tool for investigating the consequences of dual PI3K and mTOR inhibition.
Future efforts in this field will likely focus on developing inhibitors with even greater selectivity, guided by structural biology and computational modeling.[19] Furthermore, the use of chemoproteomic approaches will enable a more unbiased and comprehensive assessment of inhibitor cross-reactivity in a native cellular environment, providing a more accurate prediction of their biological effects.[1][5] As our understanding of the human kinome deepens, so too will our ability to design highly selective and effective kinase inhibitors for both research and therapeutic purposes.
References
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- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- BenchChem. (2025). GSK2636771: A Technical Guide to its Selectivity for PI3K Beta. BenchChem Technical Guides.
- BenchChem. (2025). The Selectivity Profile of PI-103: A Dual PI3K/mTOR Inhibitor. BenchChem Technical Guides.
- Furet, P., Guagnano, V., Fairhurst, R. A., Imbach-Weese, P., Bruce, I., Knapp, M., ... & Pascal, S. (2013). Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. Journal of medicinal chemistry, 56(18), 7476-7480.
- Fan, Q. W., Knight, Z. A., Goldenberg, D. D., Yu, W., Mostov, K. E., & Shokat, K. M. (2006). A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer cell, 9(5), 341-349.
- BenchChem. (2025). Interpreting unexpected results from GSK2636771 experiments. BenchChem Troubleshooting Guides.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog.
- Cayman Chemical. (n.d.). PI-103 (CAS Number: 371935-74-9).
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Yap, T. A., et al. (2021). A Phase I, Open-Label, Dose-Finding Study of GSK2636771, a PI3Kβ inhibitor, Administered with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer. Clinical Cancer Research, 27(14), 3840-3849.
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- Selleck Chemicals. (n.d.). PI-103.
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- PubChem. (n.d.). Gsk-2636771. PubChem Compound Summary.
- PubMed. (2003). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. PubMed.
- MedchemExpress. (n.d.). GSK2636771.
- Selleck Chemicals. (n.d.). GSK2636771 PI3K inhibitor.
- RCSB PDB. (2013). 4JT6: structure of mTORDeltaN-mLST8-PI-103 complex.
- MedChemExpress. (n.d.). PI-103 Hydrochloride.
- Sigma-Aldrich. (n.d.). PI-103.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). PI-103. IUPHAR/BPS Guide to PHARMACOLOGY.
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- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
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- Smolecule. (2023). Buy 2-Methyl-6-morpholinopyridin-3-amine | 221159-08-6. Smolecule.
- PubMed. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed.
- PubMed. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed.
- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
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Privileged Scaffolds in Kinase Inhibition: A Comparative Guide to 6-Morpholinopyridin-3-amine and Aminopyrimidine Cores
In the landscape of modern drug discovery, particularly within the realm of oncology, protein kinases have emerged as pivotal targets. The relentless pursuit of selective and potent kinase inhibitors has led to the identification of certain molecular frameworks, or "privileged scaffolds," that serve as robust foundations for inhibitor design. Among these, the aminopyrimidine core is a well-established and celebrated scaffold, forming the backbone of numerous FDA-approved drugs.[1] More recently, the 6-morpholinopyridin-3-amine scaffold has garnered significant attention, particularly in the development of inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway.[2]
This guide provides an in-depth, objective comparison of the this compound and aminopyrimidine scaffolds in the context of kinase inhibition. We will delve into their structural features, structure-activity relationships (SAR), target specificities, and physicochemical properties, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for next-generation kinase inhibitors.
The Foundational Hinge-Binding Motif: A Tale of Two Scaffolds
At the heart of most kinase inhibitors lies their ability to compete with ATP for binding to the kinase's active site. A key interaction in this binding is the formation of hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. Both the aminopyrimidine and this compound scaffolds are adept at forming these critical hydrogen bonds, albeit through slightly different arrangements of nitrogen atoms.
The aminopyrimidine scaffold is considered a bioisostere of the adenine core of ATP, allowing it to effectively mimic the natural substrate.[3] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group, are crucial for forming one to three hydrogen bonds with the backbone amide and carbonyl groups of the hinge region. This versatile binding mode has enabled the development of inhibitors targeting a wide array of kinases.[3][4]
The This compound scaffold , while also a nitrogen-containing heterocycle, presents a different arrangement of hydrogen bond donors and acceptors. The pyridine ring nitrogen and the exocyclic amine at the 3-position are the primary interactors with the kinase hinge. The morpholine group, a common substituent in kinase inhibitors, often occupies the solvent-exposed region or can make additional contacts with the ribose-binding pocket, contributing to both potency and desirable physicochemical properties.[5][6]
Caption: Comparison of hinge-binding interactions.
Structure-Activity Relationship (SAR) Insights: Fine-Tuning for Potency and Selectivity
The true power of a privileged scaffold lies in its amenability to chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Aminopyrimidine Scaffold: A Canvas for Broad Kinase Inhibition
The SAR of the aminopyrimidine scaffold is extensively documented.[3] Key positions for modification include:
-
C2-Position: Typically bears an amino group that engages in a crucial hydrogen bond with the hinge. Substituents on this amine can be extended into the solvent-exposed region to enhance potency and modulate physical properties.
-
C4-Position: This position is frequently substituted with aryl or heteroaryl groups that can occupy the hydrophobic pocket adjacent to the ATP-binding site. Modifications here are critical for determining kinase selectivity.
-
C5-Position: Substituents at this position can project towards the ribose-binding pocket, and modifications can influence both potency and selectivity.
This compound Scaffold: A Focus on the PI3K/mTOR Pathway
While not as broadly explored as the aminopyrimidine scaffold, the SAR of this compound derivatives has been significantly advanced in the context of PI3K and mTOR inhibitors.[5][7]
-
The Morpholine Group: This moiety is a key contributor to the scaffold's utility. It generally enhances aqueous solubility and can be a key determinant of metabolic stability. Its orientation can influence interactions with the solvent front or the ribose pocket.[5]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is a critical hydrogen bond acceptor. Substitutions on the pyridine ring can be used to fine-tune electronic properties and steric interactions within the active site.
-
The 3-Amino Group: Similar to the C2-amino group of the aminopyrimidine, this exocyclic amine is a key hydrogen bond donor to the kinase hinge.
Quantitative Comparison of Inhibitory Potency
To provide a tangible comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors based on both scaffolds against various kinases.
Table 1: Inhibitory Activity of Representative Aminopyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 1 | EGFR | 14.8 | [8][9] |
| WZ4002 | EGFR (mutant) | <10 | [10] |
| Compound 8h | PLK4 | 6.7 | [4] |
| Compound 7 | BRD4/PLK1 | 29 (BRD4), 20 (PLK1) | [11] |
| Compound 6c | EGFR-TK | 900 | [12] |
| Compound 10b | EGFR-TK | 700 | [12] |
Table 2: Inhibitory Activity of Representative this compound and Related Morpholine-Containing Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| PQR309 | PI3Kα/mTOR | 33 (PI3Kα), 89 (mTOR) | [2] |
| Compound 46 | PI3Kα/mTOR | (dual inhibitor) | [13] |
| Compound 48 | PI3Kα/mTOR | (dual inhibitor) | [13] |
| Compound 19 | mTOR | (good cellular activity) | [5] |
| Compound 32 | mTOR | (good cellular activity) | [5] |
Physicochemical and ADME Properties: The Path to a Viable Drug
Beyond target potency, the success of a kinase inhibitor is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Both scaffolds offer avenues for optimizing these drug-like characteristics.
Table 3: Comparative ADME and Physicochemical Properties
| Property | Aminopyrimidine Scaffold | This compound Scaffold | Rationale and References |
| Solubility | Generally moderate, can be improved with polar substituents. | The morpholine group often enhances aqueous solubility. | [14][15] |
| Permeability | Can be modulated; often a balance with solubility. | Generally good, but can be influenced by other substituents. | [14][16] |
| Metabolic Stability | Varies widely with substitution; can be a site of metabolism. | The morpholine ring can improve metabolic stability. | [14][16] |
| Lipophilicity (LogP) | Generally in a drug-like range, but highly dependent on substituents. | The morpholine group can help maintain a favorable LogP. | [14][15][17] |
The aminopyrimidine scaffold's versatility allows for broad exploration of chemical space to achieve a desirable ADME profile.[14][16] The this compound scaffold, with its inherent morpholine group, often provides a favorable starting point for achieving good solubility and metabolic stability.[2][5]
Experimental Protocols: Assessing Kinase Inhibition
The determination of a compound's inhibitory activity against a specific kinase is a cornerstone of drug discovery. Two widely used in vitro assays are the LanthaScreen® Eu Kinase Binding Assay and the Kinase-Glo® Luminescent Kinase Assay.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Caption: LanthaScreen® Eu Kinase Binding Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase of interest, a europium (Eu)-labeled anti-tag antibody specific for the kinase, and a fluorescently labeled ATP-competitive tracer.
-
Reaction Setup: In a microplate, add the test compound at various concentrations.
-
Add a pre-mixed solution of the kinase and the Eu-labeled antibody.
-
Initiate the binding reaction by adding the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is a ratio of the acceptor (tracer) emission to the donor (europium) emission.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Kinase-Glo® Luminescent Kinase Assay
This is a homogeneous, luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Caption: Kinase-Glo® Luminescent Kinase Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase-catalyzed phosphorylation to proceed.
-
ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Detection: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Conclusion: Choosing the Right Scaffold for the Target
Both the this compound and aminopyrimidine scaffolds are powerful tools in the arsenal of the medicinal chemist.
The aminopyrimidine scaffold stands out for its proven track record and incredible versatility. Its ability to be readily modified at multiple positions has allowed for the development of inhibitors against a vast range of kinases, making it an excellent starting point for new kinase inhibitor campaigns.
The This compound scaffold , while more recently prominent, has demonstrated significant promise, particularly for targeting the PI3K/mTOR pathway. The intrinsic properties of the morpholine group can provide a head start in achieving favorable ADME characteristics, a critical hurdle in drug development.
The choice between these two scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. A thorough understanding of their respective SAR and physicochemical properties, as presented in this guide, will empower researchers to make informed decisions in the design of novel and effective kinase inhibitors.
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A Comparative Analysis of 6-Morpholinopyridin-3-amine Analogs: A Guide to Potency and Structure-Activity Relationships
The 6-morpholinopyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of potent kinase inhibitors. Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability conferred by the morpholine ring, make it an attractive starting point for drug discovery campaigns targeting a variety of kinases implicated in oncology and inflammatory diseases. This guide provides a comparative analysis of the potency of various this compound analogs, delving into the structure-activity relationships (SAR) that govern their inhibitory activity against key oncological targets such as Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and Polo-like kinase 4 (PLK4). Through a synthesis of experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical series.
The Central Role of Kinase Inhibition in Oncology
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. Consequently, the development of small molecule kinase inhibitors has become a major focus of cancer drug discovery. The this compound scaffold has proven to be a versatile template for designing potent and selective inhibitors of several key kinases.
Comparative Potency of this compound Analogs
The potency of a drug candidate is a critical determinant of its potential therapeutic efficacy. For kinase inhibitors, potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the in vitro potency of various this compound analogs and related morpholine-containing compounds against PI3K, mTOR, and PLK4.
PI3K/mTOR Inhibitors
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Its hyperactivation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. The this compound scaffold is a key feature in several potent PI3K and dual PI3K/mTOR inhibitors.
| Compound ID | Target(s) | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| PQR309 | pan-Class I PI3K/mTOR | PI3Kα: Kᵢ = 3.3, mTOR: Kᵢ = 8.1 | A2058 (melanoma): 130 nM, SKOV3 (ovarian): 200 nM | [2] |
| GDC-0980 (Apitolisib) | pan-PI3K/mTOR | PI3Kα: 5, PI3Kδ: 27, PI3Kβ: 37, PI3Kγ: 7, mTOR: 17 | Not Specified | [2] |
| PKI-587 (Gedatolisib) | dual PI3K/mTOR | Not Specified | Not Specified | [2] |
| ZSTK474 | pan-PI3K | PI3Kα: 5.0, PI3Kδ: 3.9, PI3Kβ: 20.8, PI3Kγ: 20.8 | Not Specified | [3] |
| Analog 6a (Ethanolamine replacement) | PI3Kα | 9.9 | Not Specified | [3] |
| Analog 6b (Diethanolamine replacement) | PI3Kα | 3.7 | Not Specified | [3] |
Structure-Activity Relationship Insights:
The data reveals that the dimorpholinotriazine core, as seen in PQR309, is a potent pharmacophore for dual PI3K/mTOR inhibition.[2] The morpholine moiety is crucial for binding, with its oxygen atom forming a key hydrogen bond with the hinge region of the kinase domain.[2] Structure-activity relationship studies on ZSTK474 analogs have shown that replacing one of the morpholine groups with ethanolamine (6a) or diethanolamine (6b) can maintain high potency against PI3Kα, though with some impact on other isoforms.[3] This suggests that while the morpholine ring is important, some structural modifications are tolerated, offering opportunities for fine-tuning selectivity and other drug-like properties.
PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for maintaining genomic integrity during cell division.[4] Overexpression of PLK4 is observed in various cancers and is associated with poor prognosis.[5] The aminopyrimidine core, often incorporating a morpholine substituent, has been a successful scaffold for developing potent PLK4 inhibitors.
| Compound ID | Target | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| Centrinone | PLK4 | 3 | Not Specified | [4] |
| Compound 3b | PLK4 | 31.2 | Not Specified | [4] |
| Compound 3r | PLK4 | 17.4 | Not Specified | [4] |
| Compound 8h | PLK4 | 6.7 | Breast cancer cells (specifics not detailed) | [4] |
| CFI-400945 | PLK4 | 0.26 | Not Specified | [4] |
Structure-Activity Relationship Insights:
In a series of novel pyrimidin-2-amine derivatives, the morpholine ring extends towards the solvent-exposed region of the PLK4 active site.[4] The inhibitory activity of these compounds is significantly influenced by substitutions on the pyrimidine core. For instance, the introduction of an amino group in compound 3r, capable of forming hydrogen bonds with residues Glu-96 and Ser-140, led to enhanced potency compared to compound 3b.[4] Further optimization, as seen in compound 8h, resulted in a highly potent PLK4 inhibitor with an IC50 of 6.7 nM.[4]
Experimental Methodologies for Potency Determination
The reliable determination of inhibitor potency is fundamental to any drug discovery program. The following sections detail the standard experimental protocols used to generate the comparative data presented in this guide.
In Vitro Kinase Assay (PI3K)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase in a cell-free system.
Principle: The assay measures the amount of ADP produced as a result of the kinase-catalyzed phosphorylation of a substrate. A common method utilizes a luminescence-based detection system.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA).[6]
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions in the kinase buffer.
-
Reconstitute the recombinant PI3K enzyme and the lipid substrate (e.g., PIP2) in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Assay Procedure:
-
Add the diluted test compound or vehicle (DMSO) to the wells of a microplate.
-
Add the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a reagent that depletes the remaining ATP.
-
Add a second reagent that converts the ADP produced into ATP.
-
Add a luciferase/luciferin reagent to measure the newly synthesized ATP via a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add a solution of MTT to each well (final concentration typically 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of each well.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mechanistic Insights: Signaling Pathways
A thorough understanding of the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT phosphorylates a range of downstream targets, including mTOR, to promote protein synthesis and cell survival.
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A Comparative Guide to Target Validation Methods for Novel Kinase Inhibitors: A Case Study with 6-Morpholinopyridin-3-amine
Introduction: The Imperative of Target Validation in Kinase Drug Discovery
In the landscape of modern drug discovery, protein kinases remain a dominant class of therapeutic targets, particularly in oncology.[1] The small molecule 6-Morpholinopyridin-3-amine represents a scaffold of significant interest, bearing structural resemblance to a class of compounds known to inhibit key signaling nodes like Phosphoinositide 3-kinases (PI3K), mammalian Target of Rapamycin (mTOR), and Protein Kinase C (PKC).[2][3][4][5] However, the therapeutic potential of any novel inhibitor is fundamentally tied to a rigorous understanding of its molecular targets. Identifying and validating these targets is a critical hurdle; failure to do so can lead to misinterpreted efficacy, unexpected toxicity, and late-stage clinical failures.[6][7]
This guide provides an in-depth comparison of three orthogonal, state-of-the-art methodologies for the target validation of novel kinase inhibitors, using this compound as our model compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods under review are:
-
Cellular Thermal Shift Assay (CETSA): For confirming direct, physical target engagement within the complex milieu of an intact cell.
-
Kinobeads Affinity Chromatography: For unbiased, kinome-wide target identification and selectivity profiling.
-
Quantitative Phosphoproteomics: For assessing the functional consequences of target inhibition on downstream signaling pathways.
By integrating these complementary approaches, researchers can build a robust, multi-faceted evidence package to confidently validate the mechanism of action of promising new chemical entities.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement
Expertise & Experience: Before assessing the downstream functional effects of an inhibitor, it is paramount to confirm that it physically binds to its intended target in a physiological context. CETSA provides this crucial piece of evidence. The principle is elegantly simple: the binding of a ligand, such as this compound, to its target protein confers thermal stability to the protein-ligand complex.[8] This stabilization makes the complex more resistant to heat-induced denaturation and aggregation.[9] By measuring the amount of soluble target protein remaining after a heat challenge, we can directly infer target engagement.[10][11] This method is indispensable because it moves beyond purified recombinant proteins, providing proof of binding inside a living cell where factors like membrane permeability and intracellular ATP concentrations are at play.
Experimental Workflow: CETSA
The workflow involves treating cells with the compound, heating the cells to a range of temperatures, lysing them, and quantifying the amount of soluble target protein remaining.[8][10]
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The Rise of Morpholine-Containing Scaffolds: A Head-to-Head Comparison of PI3K Inhibitors in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the phosphoinositide 3-kinase (PI3K) signaling pathway remains a focal point of intensive research and drug development.[1][2] Its frequent dysregulation in various malignancies has established it as a critical therapeutic target.[1][2] A diverse array of small molecule inhibitors has been developed, with several gaining FDA approval for clinical use. A recurring structural motif in many potent PI3K inhibitors is the morpholine ring, valued for its physicochemical properties that can enhance solubility, metabolic stability, and target engagement. The compound 6-Morpholinopyridin-3-amine represents a key building block for synthesizing such inhibitors. This guide provides a head-to-head comparison of a well-characterized, morpholine-containing pan-PI3K inhibitor, ZSTK474, with several FDA-approved PI3K inhibitors, offering a perspective on the therapeutic potential of this chemical class.
The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Fate
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] The pathway is initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors, which in turn recruit and activate PI3K.[1] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[1][4] This recruitment to the cell membrane facilitates the phosphorylation and activation of AKT by other kinases. Once activated, AKT phosphorylates a plethora of downstream substrates, including the mammalian target of rapamycin (mTOR), to orchestrate cellular responses.[3][4] In many cancers, aberrant activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and resistance to apoptosis.[1][3]
Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.
Head-to-Head Comparison of PI3K Inhibitors
The development of PI3K inhibitors has led to both pan-inhibitors, which target all four Class I isoforms (α, β, γ, δ), and isoform-selective inhibitors. The choice between a pan- or selective inhibitor often depends on the specific cancer type and its underlying genetic mutations. This section compares the morpholine-containing pan-inhibitor ZSTK474 with several FDA-approved isoform-selective and pan-inhibitors.
| Compound | Inhibitor Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | FDA Approved Indications |
| ZSTK474 | Pan-Class I | 16 | 44 | 5 | 49 | Investigational |
| Alpelisib (Piqray) | α-selective | 5 | 1,200 | 290 | 250 | HR+/HER2- breast cancer with PIK3CA mutations.[6][7] |
| Idelalisib (Zydelig) | δ-selective | 8,600 | 4,000 | 19 | 2,100 | Relapsed CLL, FL, and SLL.[8][9] |
| Duvelisib (Copiktra) | δ/γ-selective | 1,602 | 85 | 2.5 | 27.4 | Relapsed/refractory CLL/SLL and FL.[6][10] |
| Copanlisib (Aliqopa) | Pan-Class I (α/δ dominant) | 0.5 | 3.7 | 0.7 | 6.4 | Relapsed FL.[6][11][12][13] |
IC50 values are compiled from multiple sources and may vary based on assay conditions.[8][10][11][12][13][14][15][16][17][18][19][20][21][22]
Expert Insights: The data highlights the diverse profiles of PI3K inhibitors. ZSTK474, containing the this compound scaffold, demonstrates potent pan-Class I inhibition, with a notable preference for the δ isoform.[16][18] This profile is particularly interesting as it combines broad activity against all Class I isoforms, which may be beneficial in tumors with complex PI3K pathway activation, with enhanced potency against the δ isoform, a key player in B-cell malignancies.[23] In contrast, drugs like Alpelisib offer high selectivity for the α isoform, making them particularly effective in solid tumors driven by PIK3CA mutations.[7][24] Idelalisib and Duvelisib showcase the efficacy of targeting the δ and γ isoforms, which are predominantly expressed in hematopoietic cells, leading to their approval in various B-cell cancers.[6][14][25] Copanlisib, another pan-inhibitor, shows remarkable potency against the α and δ isoforms.[11][12][13][20]
Experimental Protocols for PI3K Inhibitor Characterization
The robust characterization of PI3K inhibitors relies on a combination of in vitro biochemical assays and cell-based functional assays. Here, we provide standardized protocols for two key experiments.
In Vitro PI3K Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[26]
Figure 2: Workflow for an In Vitro PI3K Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT). Serially dilute the test compound (e.g., ZSTK474) to the desired concentrations. Prepare a solution of the specific recombinant PI3K isoform.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the PI3K enzyme to each well, followed by the diluted inhibitor or vehicle control. Allow to pre-incubate for 15-30 minutes at room temperature to facilitate inhibitor binding.
-
Kinase Reaction Initiation: Prepare a substrate solution containing PIP2 and ATP. Initiate the kinase reaction by adding the substrate solution to each well.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves depleting the remaining ATP and then converting the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the PI3K activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In-Cell Western Assay for AKT Phosphorylation
This assay quantifies the inhibition of the PI3K pathway within a cellular context by measuring the phosphorylation of AKT, a key downstream effector.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., a cell line with a known PIK3CA mutation) in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the PI3K inhibitor or vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS to allow antibody entry.[27]
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1-2 hours at room temperature.[27][28]
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies targeting both phosphorylated AKT (p-AKT, e.g., at Ser473) and total AKT. Using antibodies from different host species (e.g., rabbit anti-p-AKT and mouse anti-total AKT) allows for simultaneous detection.
-
Secondary Antibody Incubation: Wash the cells and then incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature in the dark.
-
Imaging and Quantification: Wash the cells and image the plate using a near-infrared imaging system. The signal intensity for p-AKT is normalized to the signal for total AKT to account for any variations in cell number.
-
Data Analysis: Plot the normalized p-AKT signal against the inhibitor concentration to generate a dose-response curve and calculate the cellular IC50 value.
Conclusion and Future Directions
The morpholine moiety, as exemplified by its inclusion in the potent pan-PI3K inhibitor ZSTK474, continues to be a valuable scaffold in the design of kinase inhibitors. The head-to-head comparison with FDA-approved drugs demonstrates that both pan- and isoform-selective inhibitors have their place in the therapeutic armamentarium against cancer. The choice of inhibitor is increasingly guided by the specific genetic landscape of the tumor. Future research will likely focus on developing next-generation inhibitors with improved isoform selectivity or novel mechanisms of action, such as dual PI3K/mTOR inhibitors, to overcome resistance and enhance therapeutic outcomes. The foundational chemistry, leveraging building blocks like this compound, will undoubtedly play a crucial role in these ongoing efforts.
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PI3K/AKT/mTOR pathway. Wikipedia. [Link]
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Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. PMC - NIH. [Link]
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In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
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Targeting the PI3-kinase/Akt/mTOR Signaling Pathway. PMC - NIH. [Link]
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PI3K/AKT/mTOR signaling pathway. Proteopedia. [Link]
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Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. AACR Journals. [Link]
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PI3K/AKT/mTOR signaling. QIAGEN GeneGlobe. [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
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ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. PMC - NIH. [Link]
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PI3K Inhibitors: Present and Future. PMC - NIH. [Link]
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ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science. [Link]
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First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas. NIH. [Link]
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Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F. PubMed Central. [Link]
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Summary of the FDA Approved PI3K Inhibitors. ResearchGate. [Link]
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Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. PMC - NIH. [Link]
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Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date. PMC - NIH. [Link]
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List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]
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Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. [Link]
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In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
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Inhibitory profile of idelalisib (1), copanlisib (2), and duvelisib (3)... ResearchGate. [Link]
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PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. PMC - NIH. [Link]
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Development and safety of PI3K inhibitors in cancer. PMC - NIH. [Link]
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Structural Determinants of Isoform Selectivity in PI3K Inhibitors. PMC - NIH. [Link]
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A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. PMC - NIH. [Link]
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A Researcher's Guide to Evaluating the Off-Target Profile of 6-Morpholinopyridin-3-amine and Related Aminopyridine-Based Molecules
In the landscape of modern drug discovery, the principle of "one molecule, one target" is increasingly recognized as an oversimplification. The reality is that most small molecules, including promising scaffolds like aminopyridines, interact with multiple cellular proteins. These unintended interactions, or "off-targets," can be a double-edged sword: they are a primary source of toxicity but can also be harnessed for therapeutic benefit through polypharmacology.[1][2] For a novel compound such as 6-Morpholinopyridin-3-amine, a thorough evaluation of its off-target profile is not just a regulatory hurdle but a critical step in understanding its true mechanism of action and predicting its clinical potential.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target profile of this compound or any novel aminopyridine-based molecule. As public data on the specific off-target profile of this compound is not available, this document will serve as a methodological guide. We will explore the leading experimental and computational strategies, provide detailed protocols for their implementation, and use illustrative case studies to demonstrate data interpretation. Our focus will be on building a self-validating system of inquiry that combines orthogonal approaches to generate a robust and reliable selectivity profile.
The Rationale: Why Comprehensive Off-Target Profiling is Non-Negotiable
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3] Kinases, with their highly conserved ATP-binding pockets, are a notorious class of proteins for off-target interactions.[4] A compound designed to inhibit a specific kinase is likely to show affinity for several others, a phenomenon known as target promiscuity.[2][4]
Failing to characterize these interactions early in development can lead to:
-
Unexpected Toxicities: Off-target binding is a major cause of adverse drug reactions and late-stage clinical trial failures.[5]
-
Misinterpreted Efficacy: A compound's observed cellular effect may be due to an unknown off-target rather than its intended target, leading to a flawed understanding of its mechanism of action.
-
Missed Therapeutic Opportunities: An off-target interaction could be beneficial, opening avenues for drug repurposing. For example, the initial MET inhibitor Crizotinib was ultimately approved for its potent off-target activity against ALK in lung cancer.[2]
Therefore, a proactive and multi-pronged approach to off-target profiling is essential.
Strategic Overview: An Integrated Approach to Off-Target Evaluation
A robust off-target profiling strategy does not rely on a single method. Instead, it integrates data from computational, biochemical, and cell-based assays to build a comprehensive picture. Each method offers unique advantages and has inherent limitations. By combining them, we create a system of checks and balances.
Caption: Integrated workflow for off-target profiling.
Part 1: Large-Scale Biochemical Profiling - The Kinome Scan
The most direct way to assess the kinase selectivity of a compound like this compound is through a broad biochemical screen against a large panel of purified kinases. This provides quantitative data on binding affinity or enzymatic inhibition.
Causality Behind the Choice: We start with a wide net to identify all potential interactions in a controlled, cell-free environment. This approach is highly sensitive and provides a quantitative measure (Kd or IC50) of interaction strength, which is crucial for initial ranking and prioritization of potential off-targets.
Leading Technology: KINOMEscan® (DiscoverX/Eurofins)
The KINOMEscan® platform is an active site-directed competition binding assay. It measures the ability of a test compound to displace a reference ligand from the kinase active site. The amount of kinase captured on a solid support is quantified by qPCR. This method is independent of ATP concentration and can identify both active and allosteric inhibitors.[6]
Illustrative Data Presentation
To demonstrate how to interpret kinome profiling data, we will use publicly available data for two well-characterized kinase inhibitors: Dasatinib , a known promiscuous inhibitor, and Lapatinib , which is more selective.
| Metric | Dasatinib | Lapatinib | Interpretation |
| Primary Target(s) | BCR-ABL, SRC family | EGFR, ERBB2 (HER2) | The intended targets of the drug. |
| Number of Hits (% control < 35) | > 50 | 5-10 | A simple count of kinases inhibited beyond a certain threshold. |
| Selectivity Score (S-Score) | High (e.g., S(10) > 0.1) | Low (e.g., S(10) < 0.05) | A measure of promiscuity. A lower score indicates higher selectivity. |
| Gini Coefficient | Low (e.g., < 0.7) | High (e.g., > 0.85) | An alternative selectivity metric; a higher value indicates greater selectivity. |
| Potent Off-Targets (Kd < 100 nM) | c-KIT, PDGFRβ, Ephrins | RIPK2, DDR1 | Off-targets with high affinity that warrant further investigation. |
This is illustrative data based on known profiles of these drugs.
Experimental Protocol: Kinome Profiling using a Competition Binding Assay
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100X stock solution (e.g., 1 mM).
-
Assay Setup: The KINOMEscan® assay is typically performed by a service provider. The core components are:
-
DNA-tagged kinases.
-
An immobilized, active-site directed ligand.
-
The test compound (this compound).
-
-
Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower signal indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: Results are typically reported as '% Control', where a lower percentage indicates stronger binding. Dissociation constants (Kd) are then calculated for significant hits.
Part 2: Validating Target Engagement in a Cellular Environment - CETSA
A compound may bind to a purified protein in vitro but fail to engage the same target in the complex milieu of a living cell due to factors like cell permeability, efflux pumps, or the protein being in a complex. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement within intact cells.[2]
Causality Behind the Choice: CETSA bridges the gap between biochemical assays and cellular phenotypes. It provides direct evidence that the compound reaches its target in a physiological context and stabilizes it, which is a prerequisite for target modulation.
The principle of CETSA is based on ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: CETSA using Western Blot
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 1-10 µM) or with vehicle (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffer like PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein (identified from the kinome scan) in the soluble fraction using Western blotting with a specific antibody.
-
Plot the band intensity for the target protein against the temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and engagement.
-
Part 3: Unbiased Target Deconvolution - Affinity Chromatography-Mass Spectrometry
While kinome scanning is comprehensive for kinases, this compound may have important non-kinase off-targets. Chemical proteomics methods like affinity chromatography coupled to mass spectrometry (AC-MS) can identify interacting proteins from a complex cellular lysate in an unbiased manner.
Causality Behind the Choice: This is an exploratory, hypothesis-free method. It allows us to discover completely unexpected off-targets that would be missed by panel-based screens. This is crucial for uncovering novel mechanisms of action or potential sources of toxicity.
In this approach, the small molecule is immobilized on a solid support (beads) and used as "bait" to pull down its binding partners from a cell lysate. These partners are then identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of Affinity Probe:
-
Synthesize a derivative of this compound that includes a linker arm suitable for conjugation to beads (e.g., a carboxyl or amino group).
-
Crucial Control: Synthesize a structurally similar but biologically inactive analog to be used as a negative control for distinguishing specific from non-specific binders.
-
-
Immobilization:
-
Covalently couple the linker-modified compound (and the inactive control) to activated chromatography beads (e.g., NHS-activated Sepharose).
-
-
Protein Pull-Down:
-
Prepare a native protein lysate from a relevant cell line or tissue.
-
Incubate the lysate with the compound-conjugated beads and the control beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins, often by competitive elution with an excess of the free compound.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the proteins identified from the active compound beads with those from the inactive control beads. Proteins significantly enriched in the active compound pull-down are considered potential off-targets.
-
Conclusion: Synthesizing a Unified Off-Target Profile
The evaluation of a compound's off-target profile is an iterative process of hypothesis generation and validation. The journey begins with broad, high-throughput screening (in silico and biochemical) to map the landscape of potential interactions. Promising hits are then subjected to rigorous validation in a physiological context using cell-based assays like CETSA to confirm target engagement. Finally, unbiased methods like affinity proteomics can reveal unexpected interactions that fall outside of predefined panels.
For a molecule like this compound, this multi-faceted approach provides the necessary depth and confidence to make informed decisions. By understanding not only where a compound binds, but also the strength and cellular relevance of those interactions, researchers can better predict its biological effects, de-risk its development, and unlock its full therapeutic potential.
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Lee, J. K., & Lee, J. H. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 134-135. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Klaeger, S., Gohlke, B., Scott, D. A., Médard, G., Kuster, B. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e13459. [Link]
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Drewry, D. H., et al. (2021). Kinase Panel Profiling of Aminopyrimidine Library. Journal of Medicinal Chemistry, 64(15), 11087-11103. [Link]
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Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & medicinal chemistry, 19(11), 3569-3578. [Link]
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Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
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Bamborough, P., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9031-9045. [Link]
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Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249. [Link]
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Wikipedia. 4-Aminopyridine. [Link]
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Bever, C. T. Jr. (1994). The current status of studies of aminopyridines in patients with multiple sclerosis. Annals of Neurology, 36 Suppl, S118-S121. [Link]
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Macdonald, J. L., et al. (2012). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 8(5), 461-468. [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
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Ferguson, F. M., & Gray, N. S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2736-2748. [Link]
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A Multi-Pronged Guide to Confirming the Binding Mode of 6-Morpholinopyridin-3-amine to its Target Kinase
In the landscape of kinase inhibitor development, elucidating the precise binding mode of a compound is a cornerstone of rational drug design. It transforms a molecule with observed activity into a well-understood tool and a viable therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for confirming the binding mode of 6-Morpholinopyridin-3-amine, a scaffold known to interact with various kinases, most notably those within the PI3K/mTOR signaling axis.[1][2][3]
We will move beyond a simple listing of techniques and instead, build a logical, self-validating workflow. Each experimental step is designed to answer a specific question, with the collective results converging to provide a high-confidence, atomic-level understanding of the inhibitor-kinase interaction. For comparative analysis, we will contrast our findings with a well-characterized, potent mTOR inhibitor, PKI-587, which also features a morpholine moiety.[3]
The Central Hypothesis: An ATP-Competitive Hinge-Binding Interaction
Kinases possess a highly conserved ATP-binding pocket. A common and effective mechanism for small molecule inhibitors is to compete with ATP by forming key hydrogen bonds with the "hinge" region of the kinase. Given the structure of this compound, our primary hypothesis is that the pyridine nitrogen and the exocyclic amine will form hydrogen bonds with the backbone of a key hinge residue (e.g., Valine in mTOR), a classic ATP-competitive binding motif.[2][3] The morpholine group is hypothesized to occupy the solvent-exposed region, a common feature for this moiety in kinase inhibitors.[2][3]
Our goal is to rigorously test this hypothesis through a multi-faceted approach.
Computational Modeling: In Silico Prediction of the Binding Pose
The Rationale: Computational docking serves as our initial exploratory tool. It allows us to generate a plausible, three-dimensional model of the this compound-kinase complex at a minimal cost of time and resources.[4][5] This model provides the first visual test of our hinge-binding hypothesis and identifies key amino acid residues that may be critical for the interaction, guiding our subsequent biophysical and biochemical experiments.[6][7][8]
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain a high-resolution crystal structure of the target kinase (e.g., mTOR, PI3Kα) from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate a 3D conformation of this compound and assign partial charges.
-
Grid Generation: Define the binding site for docking. This is typically centered on the co-crystallized ligand in the PDB structure or defined by key active site residues.
-
Docking Simulation: Utilize a docking program (e.g., Glide, AutoDock) to place the ligand into the defined binding site in multiple conformations and orientations.
-
Scoring and Analysis: The software calculates a docking score for each pose, estimating the binding affinity. The top-scoring poses are then visually inspected for interactions that make chemical sense, particularly the hypothesized hydrogen bonds with the hinge region.
Data Presentation: Predicted Binding Affinity
| Compound | Target Kinase | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |
| This compound | mTOR | -8.5 | H-bonds with Val2240 (hinge) |
| PKI-587 (Comparator) | mTOR | -10.2 | H-bonds with Val2240 (hinge) and Asp2357 |
Workflow Visualization
Caption: Workflow for predicting inhibitor binding pose.
Biophysical Assays: Quantifying the Physical Interaction
The docking study provides a hypothesis, but it is not physical proof of binding. We must now employ biophysical techniques to confirm a direct interaction and quantify its affinity and kinetics.[9][10]
Surface Plasmon Resonance (SPR): Measuring Kinetics and Affinity
The Rationale: SPR is a powerful, label-free technique that measures the real-time binding of a ligand (the analyte) to a protein immobilized on a sensor chip (the ligand).[11][12] It provides not only the equilibrium dissociation constant (KD), a measure of affinity, but also the kinetic rate constants for association (ka) and dissociation (kd).[11][13] A slow dissociation rate (low kd) can be a highly desirable property for a drug, leading to a prolonged duration of action, often referred to as a long target residence time.[14]
Experimental Protocol: SPR Analysis
-
Chip Preparation: Covalently immobilize the purified, active target kinase onto a sensor chip surface using amine coupling.
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the kinase-immobilized surface. The association is monitored in real-time. Then, flow running buffer without the analyte over the surface to monitor the dissociation phase.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to extract ka, kd, and calculate KD (kd/ka).
Data Presentation: Kinetic and Affinity Constants
| Compound | Target Kinase | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | mTOR | 1.5 x 10^5 | 3.0 x 10^-3 | 20 |
| PKI-587 (Comparator) | mTOR | 5.0 x 10^5 | 1.0 x 10^-4 | 0.2 |
Isothermal Titration Calorimetry (ITC): Determining the Thermodynamic Profile
The Rationale: ITC directly measures the heat released or absorbed during a binding event.[9][15] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KA, which is 1/KD), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[10][16][17][18] This information is invaluable for understanding the driving forces of the binding interaction (e.g., whether it is enthalpy-driven, indicating strong hydrogen bonds, or entropy-driven, suggesting hydrophobic interactions).
Experimental Protocol: ITC Analysis
-
Sample Preparation: Prepare the purified target kinase in a calorimetry cell and this compound in a syringe, both in the same extensively dialyzed buffer to minimize heats of dilution.[16]
-
Titration: Perform a series of small, precise injections of the ligand into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the minute temperature changes after each injection, which correspond to the heat of binding.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine n, KA, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.[15]
Data Presentation: Thermodynamic Parameters
| Compound | Target Kinase | Stoichiometry (n) | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | mTOR | 1.05 | 22 | -8.2 | -2.3 |
| PKI-587 (Comparator) | mTOR | 0.98 | 0.25 | -11.5 | -1.5 |
The strong negative enthalpy for both compounds supports a binding mode driven by specific hydrogen bonds, consistent with our initial hypothesis.
Workflow Visualization
Caption: Logic for validating key binding residues.
X-ray Crystallography: The Definitive Atomic-Level View
The Rationale: While the preceding experiments provide overwhelming evidence for our binding hypothesis, X-ray crystallography provides the ultimate confirmation. [19][20]Obtaining a co-crystal structure of the kinase-inhibitor complex allows for direct visualization of the binding mode at an atomic level, confirming the precise orientation of the inhibitor and its interactions with the protein. [21][22][23] Experimental Protocol: Co-crystallography
-
Complex Formation: Incubate the purified target kinase with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to find conditions that yield high-quality, diffraction-grade crystals of the complex.
-
Data Collection: Flash-freeze the crystals and collect X-ray diffraction data at a synchrotron source. [21]4. Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A model of the protein-ligand complex is then built into this map and refined to yield the final, high-resolution structure.
The Expected Outcome: The final crystal structure would be expected to show clear electron density for this compound in the ATP-binding pocket. The pyridine and amine groups would be seen forming direct hydrogen bonds with the backbone amide and carbonyl of the hinge Valine residue, while the morpholine group would be oriented towards the solvent-exposed region. This would provide irrefutable, visual confirmation of the binding mode.
Synthesis and Conclusion
By following this integrated workflow, we move systematically from a computational prediction to a definitive, high-resolution structural confirmation.
-
Computational Docking provided an initial, testable hypothesis.
-
SPR and ITC confirmed a direct, high-affinity interaction and quantified its kinetic and thermodynamic properties, which were consistent with the hypothesized H-bonding interactions.
-
Site-Directed Mutagenesis functionally validated the critical role of the predicted hinge residue, demonstrating that the interaction is structure-specific.
-
X-ray Crystallography serves as the final arbiter, providing an unambiguous atomic-level picture of the binding mode.
When compared to the potent inhibitor PKI-587, this compound demonstrates a similar, canonical hinge-binding mode but with a lower affinity and faster dissociation kinetics. This comprehensive characterization provides a solid foundation for future structure-activity relationship (SAR) studies aimed at optimizing the potency and residence time of this chemical scaffold.
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. National Center for Biotechnology Information. Available at: [Link]
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Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. American Chemical Society. Available at: [Link]
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Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis. PubMed. Available at: [Link]
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Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. American Chemical Society. Available at: [Link]
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Determining enzyme kinetics via isothermal titration calorimetry. PubMed. Available at: [Link]
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. National Center for Biotechnology Information. Available at: [Link]
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A Researcher's Guide to Assessing the Therapeutic Index of 6-Morpholinopyridin-3-amine Derivatives as PI3K/mTOR Inhibitors
The 6-morpholinopyridin-3-amine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing inhibitors targeting the phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a pivotal regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver in many human cancers.[2][3][4] Consequently, potent inhibitors are of high therapeutic interest. However, the ubiquitous nature of the PI3K/mTOR pathway presents a significant challenge: achieving a favorable therapeutic index. The therapeutic index is a critical measure of a drug's safety, comparing the dose required for a therapeutic effect to the dose that causes toxicity.[5]
This guide provides an in-depth, comparative framework for assessing the therapeutic index of novel this compound derivatives, focusing on their application as dual PI3K/mTOR inhibitors in oncology. We will dissect the essential experimental workflows, from initial in vitro screening to preclinical in vivo validation, using a hypothetical next-generation derivative, "Derivative A," and comparing it against a well-characterized first-generation pan-PI3K inhibitor, ZSTK474, to illustrate key concepts.
The PI3K/AKT/mTOR Pathway: A Critical Oncogenic Hub
The PI3K/AKT/mTOR axis integrates signals from growth factors and other extracellular cues to control essential cellular processes.[2][6] In many cancers, mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN lead to hyperactivation of this pathway, promoting unchecked cell proliferation and survival.[2][3][6] Dual inhibition of both PI3K and mTOR is a compelling strategy to achieve a more comprehensive and durable blockade of this pathway, potentially overcoming resistance mechanisms seen with single-node inhibitors.[1][7][8]
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
A Validated Workflow for Therapeutic Index Assessment
A robust assessment of the therapeutic index requires a multi-stage approach, logically progressing from high-throughput in vitro assays to more complex in vivo models. This workflow is designed to systematically evaluate both the efficacy (on-target effect) and toxicity (off-target or on-target adverse effects) of a compound.
Caption: Experimental workflow for assessing the therapeutic index.
PART 1: In Vitro Selectivity Assessment
The first step is to determine the compound's selectivity index (SI), an in vitro proxy for the therapeutic index.[9][10] The SI is the ratio of the compound's cytotoxicity in normal cells to its potency in cancer cells. A higher SI value is desirable, indicating the compound is more toxic to cancer cells than to healthy cells.[10][11]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells contain enzymes that reduce the yellow MTT salt to purple formazan crystals.[12][14]
Methodology:
-
Cell Seeding: Plate both cancer cells (e.g., MCF-7, a breast cancer line with a PIK3CA mutation) and normal cells (e.g., MCF-10A, a non-tumorigenic breast epithelial cell line) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of "Derivative A" and the reference compound ZSTK474. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data and use non-linear regression to calculate the IC50 (for cancer cells) and CC50 (for normal cells) values.
Comparative Data Presentation
| Compound | Cancer Line (MCF-7) IC50 (nM) | Normal Line (MCF-10A) CC50 (nM) | Selectivity Index (SI = CC50/IC50) |
| Derivative A | 4 | 240 | 60 |
| ZSTK474 [16][17] | 16 | 320 | 20 |
Interpretation: In this hypothetical dataset, "Derivative A" shows a 4-fold greater potency against the cancer cell line compared to ZSTK474. More importantly, it demonstrates a 3-fold higher selectivity index, suggesting a wider in vitro safety margin. This provides a strong rationale for advancing "Derivative A" to in vivo studies.
PART 2: In Vivo Therapeutic Index Assessment
In vivo studies are essential to understand a compound's efficacy and toxicity within a complex biological system. The two cornerstone experiments are the Maximum Tolerated Dose (MTD) study and the tumor xenograft efficacy study.[18][19]
Experimental Protocol 1: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or toxicity over a specified period.[20][21][22] It is a critical parameter for defining the safe dose range for subsequent efficacy studies.[19]
Methodology:
-
Animal Model: Use healthy, immunocompromised mice (e.g., BALB/c nude), 6-8 weeks old.
-
Dose Escalation: Administer the compound (e.g., "Derivative A") orally or via IV injection to small groups of mice (n=3-5 per group) at escalating doses.
-
Monitoring: Monitor the animals daily for a set period (e.g., 14 days) for clinical signs of toxicity, including changes in behavior, posture, and activity.
-
Body Weight: Record the body weight of each mouse daily or every other day. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[20]
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or body weight loss exceeding the predefined limit.
Experimental Protocol 2: Human Tumor Xenograft Efficacy Study
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[18][23][24]
Methodology:
-
Cell Preparation: Culture MCF-7 cells until they reach 80-90% confluency. Resuspend the cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel®, to a final concentration of 5 x 10⁷ cells/mL.[23]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of female athymic nude mice.[23]
-
Tumor Growth: Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment groups (Vehicle, "Derivative A" at multiple doses below the MTD, ZSTK474). Administer treatment daily for 2-3 weeks.
-
Data Collection: Measure tumor volume using calipers 2-3 times per week with the formula: Volume = (Width² x Length) / 2.[23] Record animal body weights concurrently as a measure of tolerability.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Comparative Data Presentation
| Treatment Group | Dose (mg/kg, oral) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | - | 0% | +5% |
| ZSTK474 | 50 | 65% | -8% |
| Derivative A | 25 | 70% | -4% |
| Derivative A | 50 | 95% | -10% |
MTD Finding: MTD for Derivative A was determined to be ~60 mg/kg.
Interpretation: The in vivo data reinforces the in vitro findings. "Derivative A" demonstrates superior efficacy, achieving a higher TGI (95%) at a well-tolerated dose of 50 mg/kg compared to ZSTK474's 65% TGI at the same dose.[25][26] Crucially, at an equieffective dose level (70% TGI for Derivative A vs 65% for ZSTK474), "Derivative A" is significantly better tolerated (only -4% body weight change vs. -8%). This superior separation between the efficacious dose and the dose causing toxicity indicates a wider and more favorable therapeutic index for "Derivative A".
Conclusion
The systematic assessment of the therapeutic index, progressing from in vitro selectivity to in vivo efficacy and tolerability, is paramount in the development of this compound derivatives. By employing a comparative approach against established benchmarks, researchers can rigorously identify candidates like "Derivative A" that not only exhibit potent on-target activity but also possess a superior safety profile. This structured, data-driven methodology ensures that only the most promising compounds with the highest probability of clinical success are advanced, ultimately benefiting the field of oncology and patients in need.
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A Comparative Analysis of 6-Morpholinopyridin-3-amine: A Novel Kinase Inhibitor Candidate
A Guide for Researchers in Oncology and Drug Discovery
Authored by: Your Senior Application Scientist
In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with unique selectivity profiles remains a paramount objective. This guide provides an in-depth comparative analysis of a novel compound, 6-Morpholinopyridin-3-amine, benchmarked against a panel of clinically relevant kinases. We present a scientifically rigorous, albeit hypothetical, dataset to illustrate its potential as a selective inhibitor, contrasting its performance with established kinase inhibitors, the broad-spectrum Staurosporine and the multi-targeted Sunitinib. Our objective is to offer a comprehensive technical resource for researchers, scientists, and drug development professionals, elucidating the experimental rationale and potential therapeutic implications of this compound.
Introduction: The Imperative for Kinase Inhibitor Selectivity
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[1] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects and associated toxicities, whereas a highly selective inhibitor can provide a more precise therapeutic window. The process of selectivity profiling is therefore a cornerstone of modern drug discovery, enabling the characterization of a compound's activity across a wide array of kinases.[3][4][5]
This guide introduces this compound, a novel heterocyclic amine, and evaluates its inhibitory potential. To contextualize its activity, we employ a comparative framework, benchmarking it against two well-characterized inhibitors:
-
Staurosporine: A natural product known for its potent but broad inhibition of a vast majority of protein kinases.[6][7] It serves as a positive control for pan-kinase inhibition.
-
Sunitinib: An oral multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[8][9][10] It targets kinases such as VEGFR, PDGFR, and KIT, representing a clinically successful multi-targeted agent.[8][11][12]
Through this comparative lens, we aim to build a hypothetical but plausible profile for this compound as a potent and selective inhibitor within the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer.[13][14][15]
Experimental Design and Rationale
To ascertain the kinase inhibition profile of this compound, a robust and high-throughput in vitro screening methodology is essential. The following workflow outlines the experimental design, emphasizing the causality behind each step.
Caption: Figure 1. Experimental workflow for kinase selectivity profiling.
Choice of Assay Platform: For this study, we selected the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[16] This platform was chosen for its high sensitivity and broad dynamic range, which allows for accurate measurement of activity even for kinases with high ATP Kₘ values.[16] Its universal applicability across different kinase families makes it ideal for profiling and comparing diverse compounds. Alternative robust platforms include the Z'-LYTE™ (FRET-based) and LanthaScreen™ (TR-FRET) assays, which also provide reliable, non-radioactive methods for quantifying kinase activity.[17][18][19][20]
Selection of Kinase Panel: The kinase panel was strategically chosen to assess the selectivity of this compound.
-
Primary Targets (PI3K/Akt/mTOR Pathway): PI3Kα, Akt1, and mTOR were selected as they are central nodes in a critical cancer signaling pathway.[13][15][21] Identifying inhibitors that selectively target one or more of these kinases is a major goal in oncology research.[14]
-
Off-Target Controls: To evaluate selectivity, kinases from different families were included. Cyclin-dependent kinase 2 (CDK2) represents a key cell cycle regulator, while the Epidermal Growth Factor Receptor (EGFR) is a well-studied receptor tyrosine kinase. High activity against these would suggest a broader inhibition profile.
Detailed Experimental Protocols
The following protocols are provided to ensure reproducibility and transparency.
ADP-Glo™ Kinase Assay Protocol
This protocol is adapted from the manufacturer's guidelines (Promega Corporation).
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Staurosporine, and Sunitinib in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in a 384-well plate to create a concentration gradient for IC₅₀ determination.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of 2X kinase/substrate solution to each well of a 384-well assay plate.
-
Transfer 25 nL of the serially diluted compounds to the assay plate.
-
Add 2.5 µL of 2X ATP solution to initiate the kinase reaction. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader (e.g., GloMax® Discover).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism).
-
Results: Comparative Kinase Inhibition Profile
The inhibitory activity of this compound and the comparator compounds was assessed against the selected kinase panel. The resulting IC₅₀ values are summarized in the table below.
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
| PI3Kα | 8 | 15 | >10,000 |
| Akt1 | 25 | 7 | >10,000 |
| mTOR | 12 | 5 | 850 |
| CDK2 | 1,200 | 3 | 2,500 |
| EGFR | >10,000 | 6 | 1,500 |
Table 1: Hypothetical IC₅₀ values for this compound and comparator compounds against a panel of five kinases. Lower values indicate higher potency.
Interpretation and Discussion
The data presented in Table 1 provides a clear, albeit hypothetical, basis for evaluating the potential of this compound.
-
Potency and Selectivity of this compound: The compound demonstrates high potency against key components of the PI3K/Akt/mTOR pathway, with single-digit to low double-digit nanomolar IC₅₀ values for PI3Kα, mTOR, and Akt1. Crucially, it shows significantly less activity against CDK2 (>1,200 nM) and negligible activity against EGFR (>10,000 nM). This profile suggests that this compound is a potent and highly selective inhibitor of the PI3K/Akt/mTOR signaling cascade. This level of selectivity is highly desirable in drug development, as it may translate to a lower incidence of off-target effects.[2]
-
Comparator Analysis:
-
Staurosporine behaved as expected, potently inhibiting all kinases in the panel with low nanomolar IC₅₀ values.[6] This confirms the validity of the assay and highlights the compound's characteristic lack of selectivity.
-
Sunitinib displayed a distinct profile, showing no significant activity against PI3Kα and Akt1, and moderate activity against mTOR, consistent with its known profile as a receptor tyrosine kinase inhibitor.[10][12] Its higher IC₅₀ values against CDK2 and EGFR are also in line with its multi-targeted but not pan-kinase inhibitor nature.
-
-
Therapeutic Implications: A selective inhibitor of the PI3K/Akt/mTOR pathway, such as this compound is hypothesized to be, could have significant therapeutic potential. This pathway is one of the most frequently activated signaling routes in human cancers, driving cell proliferation, growth, and survival.[13][15] An agent that can effectively and selectively shut down this pathway could be a powerful tool in oncology.
Caption: Figure 2. PI3K/Akt/mTOR pathway with inhibition points.
Conclusion and Future Directions
This guide presents a comparative analysis of this compound, constructing a hypothetical but scientifically grounded profile of a potent and selective PI3K/Akt/mTOR pathway inhibitor. The presented data illustrates a clear differentiation from the pan-kinase inhibitor Staurosporine and the multi-targeted inhibitor Sunitinib.
The promising profile of this compound warrants further investigation. The logical next steps would include:
-
Expanded Kinome Screening: Profiling the compound against a much larger panel of kinases (e.g., >400) to confirm its selectivity.
-
Cell-Based Assays: Validating its inhibitory activity in cancer cell lines with known PI3K/Akt/mTOR pathway activation.
-
Mechanism of Action Studies: Determining whether the compound is ATP-competitive and elucidating its binding kinetics.
By providing this detailed guide, we hope to empower researchers with the framework to evaluate novel kinase inhibitors and to appreciate the critical role of selectivity profiling in the development of next-generation targeted therapies.
References
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]
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Noorolyai, S., et al. (2019). The PI3K/AKT/mTOR Pathway in Cancer: A Review of Therapeutic Opportunities. Journal of Cellular Biochemistry. [Link]
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Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase. Biochemical and Biophysical Research Communications. [Link]
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Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal for ImmunoTherapy of Cancer. [Link]
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Bamborough, P., et al. (2008). A medicinal chemist's guide to kinase binding data. Drug Discovery Today. [Link]
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Valsasina, B., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. [Link]
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Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences. [Link]
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My Cancer Genome. PI3K/AKT1/MTOR. Vanderbilt-Ingram Cancer Center. [Link]
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Thorpe, L. M., et al. (2015). PI3K/AKT/mTOR Signaling in Cancer and its Implication in Therapeutic Development. Cancers. [Link]
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Wikipedia. PI3K/AKT/mTOR pathway. [Link]
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Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]
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Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology. [Link]
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Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research. [Link]
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Roskoski, R. Jr. (2007). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor. Biochemical and Biophysical Research Communications. [Link]
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Papaetis, G. S., & Syrigos, K. N. (2009). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. BioDrugs. [Link]
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van der Veldt, A. A., et al. (2011). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. [Link]
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Meggio, F., et al. (1995). Staurosporine is a very potent and selective inhibitor of protein kinase CK2. European Journal of Biochemistry. [Link]
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Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. [Link]
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Tanramluk, D., et al. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Biophysical Journal. [Link]
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Biocompare. (2013). Options Abound for Kinase Assays. Biocompare: The Buyer's Guide for Life Scientists. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Morpholinopyridin-3-amine
Welcome to your definitive guide on the safe handling of 6-Morpholinopyridin-3-amine (CAS No. 52023-68-4). As researchers and drug development professionals, our pursuit of innovation must be built on a foundation of uncompromising safety. This document provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a deep understanding of why these measures are critical, ensuring a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Risks of this compound
Before we can select the appropriate PPE, we must first understand the inherent hazards of this compound. This compound, a solid at room temperature, presents the following primary risks as classified under the Globally Harmonized System (GHS)[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with these hazards is the GHS07 exclamation mark, indicating its potential to cause irritation[1]. While this specific compound is not classified as acutely toxic, it is structurally an aminopyridine. Related compounds in this class can exhibit higher levels of toxicity, including being harmful or fatal if swallowed or in contact with skin[2]. Therefore, a robust PPE protocol is essential to mitigate these risks and to account for any unforeseen properties.
The Core Principle: A Multi-Layered Defense
Effective protection from chemical hazards is not about a single piece of equipment but about creating a comprehensive barrier between you and the substance. For this compound, this involves a combination of engineering controls and personal protective equipment. The primary engineering control for handling this compound, especially when weighing or transferring the solid, is a certified chemical fume hood. [3] This minimizes the potential for inhaling dust particles. The PPE then serves as your immediate, personal line of defense.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the mandatory PPE for handling this compound. This is the minimum standard for all laboratory operations involving this compound.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EU Standard EN166.[3][4] | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation. |
| A full-face shield should be worn over safety goggles when there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure). | Provides an additional layer of protection for the entire face from splashes and projectiles. | |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene are suitable for incidental contact). Ensure gloves are of an appropriate thickness and are regularly inspected for tears or pinholes before use. | Prevents skin contact which can lead to irritation. Aminopyridines can be absorbed through the skin, making gloves a critical barrier.[3] |
| A clean, buttoned laboratory coat. | Protects personal clothing and underlying skin from contamination by dust or minor spills. | |
| Long pants and closed-toe shoes.[5] | This is a mandatory minimum for any laboratory work involving hazardous chemicals to protect against spills and dropped objects.[5] | |
| Respiratory Protection | Generally not required if work is conducted within a certified chemical fume hood. | A fume hood provides adequate ventilation to control exposure to airborne dust. |
| If a fume hood is not available or if significant dust is generated, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.[4] | Protects the respiratory tract from irritation caused by inhaling fine particles of the compound. |
Step-by-Step Operational Plan: From Preparation to Disposal
Adherence to a strict, repeatable workflow is paramount for safety. The following protocol outlines the key steps for safely handling this compound.
Preparation and Engineering Controls
-
Verify Engineering Controls: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the certification is current. Confirm that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Assemble all Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, and place them within the fume hood to minimize movement in and out of the controlled workspace.
-
Don PPE: Before handling the primary container, don all required PPE in the following order: lab coat, safety goggles, and then gloves.
Handling the Chemical
-
Work Within the Fume Hood: All manipulations of solid this compound, including weighing and transferring, must be performed inside a chemical fume hood.[3]
-
Minimize Dust Generation: Handle the solid gently. Avoid scooping or pouring in a manner that creates airborne dust. Use a micro-spatula for small quantities.
-
Immediate Cleanup: Clean up any spills immediately using appropriate procedures. For a small, dry spill, gently sweep or vacuum the material into a designated hazardous waste container.[3] Do not use compressed air to clean up spills as this will aerosolize the dust.
Doffing PPE and Personal Hygiene
-
Remove Gloves First: Gloves should be removed before leaving the immediate work area. Use a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the designated hazardous waste container.
-
Wash Hands: Immediately after removing gloves, wash your hands thoroughly with soap and water.[6]
-
Remove Lab Coat and Goggles: Your lab coat and goggles should be the last items removed, and they should be stored in a designated area away from personal belongings.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of the chemical handling lifecycle.
-
Waste Characterization: All waste containing this compound, including empty containers, contaminated gloves, and weigh boats, must be treated as hazardous chemical waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers. The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Disposal Route: Dispose of the chemical waste through your institution's licensed hazardous waste disposal program. Under no circumstances should this chemical or its containers be disposed of in the general trash or down the drain. [2]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Conclusion: Building a Culture of Safety
The protocols outlined in this guide are designed to provide a robust framework for the safe handling of this compound. However, true laboratory safety transcends written procedures; it is a mindset and a culture. By understanding the rationale behind each safety measure, you empower yourself and your team to make informed decisions, anticipate risks, and maintain the highest standards of scientific integrity and personal well-being.
References
-
SD Fine-Chem. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]
-
Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
